Diethyl chlorophosphite
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
chloro(diethoxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO2P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHWYSOQHNMOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060430 | |
| Record name | Phosphorochloridous acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-57-1 | |
| Record name | Diethyl chlorophosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl phosphorochloridite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridous acid, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorochloridous acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl chlorophosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PHOSPHOROCHLORIDITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F414S3V8K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Diethyl Chlorophosphite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methods for synthesizing and purifying diethyl chlorophosphite ((C₂H₅O)₂PCl), a versatile reagent in organic synthesis. The information is compiled to assist researchers in the safe and efficient laboratory-scale production of this compound.
Core Synthesis Methodologies
This compound is most commonly synthesized through the reaction of phosphorus trichloride (B1173362) with ethanol (B145695). An alternative route involves the reaction of triethyl phosphite (B83602) with phosphorus trichloride. Both methods are detailed below.
Synthesis from Phosphorus Trichloride and Ethanol
This is the most direct and widely used method for preparing this compound. The reaction involves the stepwise substitution of chlorine atoms on phosphorus trichloride with ethoxy groups from ethanol. A tertiary amine, such as triethylamine (B128534), is typically used to scavenge the hydrogen chloride byproduct.
Reaction Scheme:
PCl₃ + 2 C₂H₅OH + 2 R₃N → (C₂H₅O)₂PCl + 2 R₃N·HCl
A detailed experimental protocol for this synthesis is as follows:
-
Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas (e.g., nitrogen or argon) inlet. The flask is charged with a solution of phosphorus trichloride in an anhydrous solvent like toluene.
-
Reaction Conditions: The flask is cooled to a low temperature, typically between -10°C and 0°C, using an appropriate cooling bath.
-
Reagent Addition: A solution of ethanol and triethylamine in the same solvent is added dropwise from the dropping funnel to the stirred phosphorus trichloride solution. The rate of addition is controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy to observe the formation of the desired product and any intermediates or byproducts.
-
Workup: After the addition is complete, the reaction mixture is allowed to stir for a specified period. The triethylamine hydrochloride salt that precipitates is removed by filtration.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Phosphorus Trichloride (PCl₃) | 2.0 M in toluene | [1] |
| Ethanol (C₂H₅OH) | 2.0 M in toluene | [1] |
| Triethylamine (Et₃N) | 2.0 M in toluene | [1] |
| Reaction Conditions | ||
| Temperature | -10 °C | [1] |
| Product Distribution | ||
| This compound | 82% selectivity | [1] |
| Triethyl phosphite | 18% | [1] |
Synthesis from Triethyl Phosphite and Phosphorus Trichloride
This method involves the redistribution reaction between triethyl phosphite and phosphorus trichloride. A catalyst is often employed to facilitate the reaction.
-
Apparatus Setup: A reaction vessel is charged with triethyl phosphite and a suitable catalyst.
-
Reagent Addition: Phosphorus trichloride is added dropwise to the stirred triethyl phosphite solution at a controlled temperature, typically between 20 to 25°C.[2]
-
Reaction: The mixture is stirred for several hours at a slightly elevated temperature (e.g., 25 to 30°C) to ensure the reaction goes to completion.[2]
-
Isolation: The resulting this compound is then purified from the reaction mixture.
| Catalyst | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Tributylmethylphosphonium dimethylphosphate | 3 | 96.5 | 88.2 | [2] |
| Tributyloctylphosphonium trifluoromethanesulfonate | 8 | 96.1 | 84.7 | [2] |
| Tetra-n-butylphosphonium bromide | - | 73.5 | 71.3 | [2] |
Purification Methods
The primary method for purifying this compound is distillation under reduced pressure .[3] This technique is effective in separating the desired product from less volatile impurities and any remaining solvent.
Experimental Protocol for Distillation
-
Apparatus Setup: A standard distillation apparatus suitable for vacuum distillation is assembled. It is crucial to ensure all glassware is dry to prevent hydrolysis of the product.
-
Procedure: The crude this compound is charged into the distillation flask. The system is evacuated to the desired pressure.
-
Fractional Collection: The temperature is gradually increased, and the fraction corresponding to the boiling point of this compound at the given pressure is collected. The boiling point is approximately 56-57°C at 30 mmHg.[4]
Visualizations
Experimental Workflow: Synthesis from PCl₃ and Ethanol
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Purification by Vacuum Distillation
Caption: The process of purification by vacuum distillation.
References
Diethyl chlorophosphite safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data for Diethyl Chlorophosphite
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety information for this compound (CAS No. 589-57-1), also known as diethyl chlorophosphonite, based on its Safety Data Sheet (SDS). The information is presented to be easily accessible and comparable for laboratory and development settings.
Hazard Identification and Classification
This compound is classified as a hazardous substance, presenting multiple significant risks that necessitate careful handling.[1] It is a highly flammable liquid and vapor that reacts violently with water.[2] The substance is corrosive, causing severe skin burns and eye damage.[2][3][4][5] Furthermore, it may cause respiratory irritation.[2][3][4][5]
GHS Hazard Statements:
-
EUH014: Reacts violently with water.[2]
The following table summarizes the GHS classification for this compound.
| Hazard Class | Hazard Category | GHS Code |
| Flammable liquids | Category 2 | H225 |
| Skin Corrosion/Irritation | Category 1B | H314 |
| Serious Eye Damage/Eye Irritation | Category 1 | H314 |
| Specific target organ toxicity — single exposure | Category 3 | H335 |
| Supplemental Hazard | - | EUH014 |
Physical and Chemical Properties
The physical and chemical properties of this compound are critical for safe handling and storage. It is a fuming liquid with a characteristic odor of acid chlorides.[1]
| Property | Value |
| Molecular Formula | C4H10ClO2P |
| Molecular Weight | 156.55 g/mol [2] |
| Appearance | Clear colorless liquid[2] |
| Boiling Point | 153-155 °C (lit.)[6] 56-57.5 °C @ 30 mmHg (lit.) |
| Density | 1.089 g/mL at 20 °C (lit.)[6] |
| Specific Gravity | 1.082 g/cm3 [7] 1.096[1] |
| Flash Point | 1 °C (33.8 °F) - closed cup[2] 25 °C (77 °F)[7] |
| Refractive Index | n20/D 1.434 (lit.)[6] |
| Water Solubility | Reacts with water[6] |
| Vapor Density | >1 (air=1)[1] |
Toxicology and Health Effects
No significant acute toxicological data has been identified in literature searches.[1] However, the material is known to cause chemical burns to the skin, eyes, and gastrointestinal tract upon contact or ingestion.[1] Inhalation of vapors may cause lung edema, with symptoms potentially delayed for several hours.[1]
| Exposure Route | Effect |
| Inhalation | Causes respiratory irritation.[3] May cause lung edema.[1] |
| Skin | Causes severe skin burns.[1][3] |
| Eyes | Causes serious eye damage.[1][3] |
| Ingestion | Can produce chemical burns in the oral cavity and gastrointestinal tract.[1] |
Note: No quantitative toxicity data (e.g., LD50, LC50) was available in the searched SDSs.
Experimental Protocols Referenced in Safety Data
The provided Safety Data Sheets are summary documents and do not contain detailed experimental protocols for the determination of physical or toxicological properties. This data is typically generated through standardized testing methods (e.g., OECD, ISO guidelines) which are not detailed in the SDS itself.
Safety Procedures and Logical Workflow
The overall safety workflow for handling this compound involves a logical progression from hazard identification to appropriate response measures. This can be visualized as a continuous cycle of assessment, prevention, and reaction.
Caption: Logical workflow for the safe handling of this compound.
Handling and Storage
Precautions for Safe Handling:
-
Avoid all personal contact, including inhalation.[1]
-
Use only in a well-ventilated area or outdoors, preferably under a chemical fume hood.[3][7]
-
Wear appropriate personal protective equipment (PPE).[3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Ground and bond containers and receiving equipment to prevent static electricity discharge.[3]
-
Do not allow the material to come into contact with water.[4][7]
Conditions for Safe Storage:
-
Store in a corrosives area, away from heat and ignition sources.[3]
-
Incompatible materials include water, strong oxidizing agents, and strong bases.[3]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
Engineering Controls:
-
Ensure adequate ventilation, using process enclosures or local exhaust ventilation.[1][4]
-
Ventilation equipment should be explosion-resistant.[1]
-
Eyewash stations and safety showers must be close to the workstation.[3]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A full face shield is also recommended.[1] |
| Skin | Wear chemical protective gloves (e.g., PVC) and appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode is recommended.[3] |
First Aid Measures
Immediate medical attention is required for all routes of exposure.[3]
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and call a physician immediately. If possible, drink milk afterwards.[3][4] |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Carbon dioxide (CO2), dry chemical, chemical foam, or water mist to cool containers.[3]
-
Unsuitable Extinguishing Media: Water should not be used directly on the substance as it reacts violently.[4]
-
Specific Hazards: The substance is flammable and containers may explode when heated. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3] Thermal decomposition can release irritating and toxic gases such as carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release:
-
Remove all sources of ignition and take precautionary measures against static discharge.[3]
-
Ensure adequate ventilation.
-
Absorb the spill with inert material such as sand, silica gel, or universal binder.[3]
-
Do not expose the spilled material to water.[7]
-
Collect the absorbed material in suitable, closed containers for disposal.[3]
This guide is intended to provide a comprehensive summary of the available safety data for this compound. It is not a substitute for a thorough review of the full Safety Data Sheet and adherence to all institutional and regulatory safety protocols. Always consult the original SDS before handling this chemical.
References
The Chemical Reactivity of Diethyl Chlorophosphite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl chlorophosphite, with the chemical formula (C₂H₅O)₂PCl, is a highly reactive and versatile organophosphorus reagent. Its "biphilic" nature, possessing both nucleophilic and electrophilic characteristics, makes it a valuable tool in a wide array of organic transformations. This guide provides a comprehensive overview of the core chemical reactivity of this compound, focusing on its applications in phosphorylation, reduction reactions, the formation of phosphonates, and its interactions with various nucleophiles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to assist researchers in leveraging the full potential of this reagent in their synthetic endeavors.
Core Reactivity Profile
The reactivity of this compound is dominated by the phosphorus(III) center, which is susceptible to attack by nucleophiles, and the labile P-Cl bond, which makes the phosphorus atom electrophilic. The driving force for many of its reactions is the formation of a stable pentavalent phosphorus species, often a phosphate (B84403) or phosphonate, which releases a significant amount of energy (120-150 kcal/mol).[1]
Key reactions of this compound include:
-
Reduction of Nitro Compounds: A mild and efficient method for the reduction of aromatic and aliphatic nitro compounds to their corresponding amines.[1]
-
Phosphorylation of Nucleophiles: A common reagent for the phosphorylation of alcohols, amines, and thiols.
-
Arbuzov Reaction: Reaction with alkyl halides to form phosphonates.
-
Deoxygenation Reactions: Used to deoxygenate various functional groups such as N-oxides, sulfoxides, and epoxides.[2]
Reduction of Nitro Compounds
This compound serves as a mild and effective reagent for the reduction of nitro compounds to amines. The reaction proceeds under relatively gentle conditions and is tolerant of various functional groups such as chloro, nitrile, aldehyde, and ketone moieties.[1]
General Reaction Scheme
R-NO₂ + 3 (C₂H₅O)₂PCl + 3 R'₃N → R-NH₂
Quantitative Data: Reduction of Various Nitro Compounds
| Substrate | Product | Reaction Time (h) | Yield (%) | Citation |
| p-Nitrotoluene | p-Toluidine | 4 | Quantitative | [1] |
| 1-Nitrohexane | Hexylamine | 5 | Quantitative | [1] |
| Nitrobenzene | Aniline | 3 | Quantitative | [1] |
| m-Chloronitrobenzene | m-Chloroaniline | 3 | Quantitative | [1] |
| p-Cyanonitrobenzene | p-Cyanoaniline | 5 | 20 | [1] |
| p-Methoxynitrobenzene | p-Methoxyanisidine | 5 | 20 | [1] |
| Nitrosobenzene | Aniline | 0.5 | Quantitative | [1] |
Experimental Protocol: Reduction of p-Nitrotoluene
Materials:
-
p-Nitrotoluene
-
Dry Chloroform (CHCl₃)
-
Diisopropylethylamine
-
This compound
-
Methanol (MeOH)
-
Acetyl chloride
-
10% Sodium Hydroxide (NaOH) solution
-
Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a solution of p-nitrotoluene (0.25 g, 1.82 mmol) in dry CHCl₃ (10 mL) under a nitrogen atmosphere, add diisopropylethylamine (0.95 mL, 5.47 mmol) and this compound (0.79 mL, 5.47 mmol).[1]
-
Stir the solution at room temperature for 4 hours.[1]
-
Add MeOH (7.4 mL, 100 equiv) until complete dissolution.[1]
-
Immerse the flask in an ice bath and add acetyl chloride (6.5 mL, 50 equiv) dropwise.[1]
-
Stir the reaction mixture at 50 °C for 6 hours.[1]
-
Remove the solvent under reduced pressure.[1]
-
Dissolve the residue in CHCl₃ and wash with 10% NaOH (3 x 25 mL).[1]
-
Dry the organic layer over MgSO₄ and evaporate the solvent.[1]
-
Purify the crude product by chromatography on silica gel (CHCl₃:MeOH 10:1) to afford p-toluidine.[1]
Proposed Mechanism of Nitro Group Reduction
The reaction is proposed to proceed through a multi-step mechanism involving the "biphilic" nature of this compound.[1]
Caption: Proposed mechanism for the reduction of nitro compounds.
Phosphorylation of Nucleophiles
This compound is a potent phosphorylating agent for a variety of nucleophiles, including alcohols, amines, and thiols. The general reaction involves the nucleophilic attack on the phosphorus center, displacing the chloride ion.
Phosphorylation of Alcohols
The phosphorylation of alcohols with this compound typically requires a base to neutralize the HCl generated.
R-OH + (C₂H₅O)₂PCl + Base → R-O-P(OC₂H₅)₂ + Base·HCl
Materials:
-
Primary Alcohol (e.g., Benzyl alcohol)
-
Dry Dichloromethane (CH₂Cl₂)
-
Pyridine (B92270) or Triethylamine
-
This compound
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) and pyridine (1.2 equiv) in dry CH₂Cl₂ under a nitrogen atmosphere and cool the solution to 0 °C.
-
Slowly add this compound (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting diethyl alkyl phosphite (B83602) can be purified by vacuum distillation or column chromatography. For many applications, the crude product is oxidized in situ to the more stable phosphate.
| Data Type | Value |
| ¹H NMR (CDCl₃, δ) | ~7.3 (m, 5H, Ar-H), ~4.9 (d, 2H, J=8.4 Hz, P-O-CH₂), ~4.0 (m, 4H, O-CH₂), ~1.3 (t, 6H, J=7.1 Hz, CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~137 (d, J=6 Hz), ~128.5, ~128.0, ~127.5, ~67 (d, J=15 Hz), ~61 (d, J=5 Hz), ~16 (d, J=6 Hz) |
| ³¹P NMR (CDCl₃, δ) | ~138 ppm |
| IR (neat, cm⁻¹) | ~3030, 2980, 1455, 1260, 1030, 925, 700 |
(Note: Exact chemical shifts and coupling constants may vary slightly depending on the specific instrument and conditions.)
Caption: Mechanism of alcohol phosphorylation.
Reaction with Amines
Primary and secondary amines react readily with this compound to form phosphoramidites.
R-NH₂ + (C₂H₅O)₂PCl + Base → R-NH-P(OC₂H₅)₂ + Base·HCl
| Data Type | Value |
| ¹H NMR (CDCl₃, δ) | ~7.2 (m, 2H), ~7.0 (m, 1H), ~6.8 (m, 2H), ~5.1 (br s, 1H, NH), ~3.9 (m, 4H), ~1.2 (t, 6H) |
| ³¹P NMR (CDCl₃, δ) | ~120 ppm |
| IR (KBr, cm⁻¹) | ~3200 (N-H), 3050, 2980, 1600, 1500, 1030, 920 |
Reaction with Thiols
Thiols react with this compound in the presence of a base to yield phosphorothioites.
R-SH + (C₂H₅O)₂PCl + Base → R-S-P(OC₂H₅)₂ + Base·HCl
| Data Type | Value |
| ¹H NMR (CDCl₃, δ) | ~7.5-7.2 (m, 5H), ~4.0 (m, 4H), ~1.3 (t, 6H) |
| ³¹P NMR (CDCl₃, δ) | ~188 ppm |
Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond. While classically performed with trialkyl phosphites, this compound can also participate in Arbuzov-type reactions. The reaction with an alkyl halide leads to the formation of a phosphonate.
General Reaction Scheme
(C₂H₅O)₂PCl + R-X → (C₂H₅O)₂(R)P=O + C₂H₅Cl
Experimental Protocol: Synthesis of Diethyl Ethylphosphonate
Materials:
-
This compound
-
Ethyl iodide (C₂H₅I)
-
Anhydrous reaction vessel
Procedure:
-
Place this compound (1.0 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Heat the this compound to a gentle reflux.
-
Add ethyl iodide (1.1 equiv) dropwise from the dropping funnel. The reaction is often exothermic.
-
After the addition is complete, continue to heat the mixture at reflux for 2-3 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy, observing the disappearance of the starting material signal and the appearance of the product signal.
-
After the reaction is complete, cool the mixture and purify the diethyl ethylphosphonate by vacuum distillation.
Quantitative Data: Spectroscopic Data of Diethyl Ethylphosphonate
| Data Type | Value | Citation |
| ¹H NMR (CDCl₃, δ) | 4.15-4.01 (m, 4H), 1.72 (dq, J = 18.1, 7.6 Hz, 2H), 1.31 (t, J = 7.1 Hz, 6H), 1.15 (dt, J = 20.0 Hz, 7.6 Hz, 3H) | [3] |
| ¹³C NMR (CDCl₃, δ) | 61.5 (d, J=6.5 Hz), 18.8 (d, J=141.9 Hz), 16.5 (d, J=5.9 Hz), 6.6 (d, J=6.9 Hz) | [3] |
| ³¹P NMR (CDCl₃, δ) | 34.19 ppm | [3] |
| Boiling Point | 82 °C at 10 mmHg |
Mechanism of the Arbuzov Reaction
The reaction proceeds via a phosphonium (B103445) intermediate.
Caption: Mechanism of the Arbuzov reaction.
Safety and Handling
This compound is a corrosive, flammable, and moisture-sensitive liquid. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from moisture and oxidizing agents, under an inert atmosphere (e.g., nitrogen or argon).
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile reagent with a broad range of applications in organic synthesis. Its ability to act as a reducing agent, a phosphorylating agent, and a precursor for phosphonates makes it an invaluable tool for researchers in academia and industry. A thorough understanding of its reactivity, combined with careful handling and optimization of reaction conditions, will enable the successful implementation of this reagent in the synthesis of novel and complex molecules.
References
Navigating the Solvent Landscape: A Technical Guide to Diethyl Chlorophosphite Solubility
For Immediate Release
[City, State] – December 21, 2025 – For researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, understanding the solubility of reagents is paramount to reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of diethyl chlorophosphite in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on collating qualitative information and presenting a detailed experimental protocol for its determination.
This compound ((C₂H₅O)₂PCl) is a versatile organophosphorus compound utilized in a variety of chemical transformations. Its efficacy and reaction kinetics are significantly influenced by the choice of solvent. This guide aims to equip researchers with the necessary knowledge to make informed decisions regarding solvent selection.
Qualitative Solubility Profile
Based on available safety data sheets and chemical database information, this compound exhibits the following general solubility characteristics:
-
Soluble in: Dimethyl sulfoxide (B87167) (DMSO), Chloroform.
-
Reacts with: Water.
The reactivity with water is a critical consideration, necessitating the use of anhydrous solvents and inert atmospheric conditions during handling and in reaction setups. While qualitative data provides a general guideline, precise quantitative solubility is often required for process development and scaling.
Quantitative Solubility Data
A thorough review of scientific literature, patent databases, and chemical engineering resources did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents. The absence of this data highlights a knowledge gap in the physical chemistry of this important reagent. To address this, a detailed experimental protocol for determining the quantitative solubility of this compound is provided below. The following table is presented as a template for researchers to systematically record their experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Tetrahydrofuran (THF) | ||||
| Diethyl Ether | ||||
| Dichloromethane (DCM) | ||||
| Toluene | ||||
| Acetonitrile | ||||
| Hexane | ||||
| User-defined solvent |
Experimental Protocol for Determining the Solubility of this compound
This protocol is adapted from general methods for determining the solubility of air- and moisture-sensitive liquid compounds. All operations should be performed in a certified fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, must be worn.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvents (e.g., THF, diethyl ether, DCM, toluene, acetonitrile, hexane)
-
Inert gas (Nitrogen or Argon)
-
Glass vials with PTFE-lined screw caps
-
Gas-tight syringes
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Centrifuge (optional)
-
Gas Chromatography (GC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques), add a known volume (e.g., 2.0 mL) of the desired anhydrous organic solvent to a series of pre-weighed glass vials.
-
Using a gas-tight syringe, add small, incremental amounts of this compound to each vial.
-
After each addition, securely cap the vial and agitate it at a constant, controlled temperature using a thermostatic shaker or magnetic stirrer.
-
Continue adding this compound until a persistent second phase (undissolved liquid) is observed. This indicates that a saturated solution has been formed.
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24 hours) at the constant temperature, with continuous agitation to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the phases to separate. If separation is slow, the vials can be centrifuged to facilitate the separation of the excess this compound.
-
-
Sampling and Analysis:
-
Carefully extract a known volume of the clear, saturated supernatant (the solvent layer) using a pre-weighed, gas-tight syringe. Avoid disturbing the undissolved layer.
-
Determine the mass of the collected sample by weighing the syringe before and after dispensing the solution into a clean, pre-weighed vial for analysis.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the collected sample and the calibration standards using a suitable analytical method, such as Gas Chromatography (GC) with a flame ionization detector (FID) or a thermal conductivity detector (TCD), to determine the concentration of this compound in the saturated solution.
-
-
Calculation of Solubility:
-
From the concentration determined in the analysis and the density of the solvent, calculate the solubility in grams per 100 mL ( g/100 mL) and moles per liter (mol/L).
-
Visualization of Experimental and Logical Workflows
To aid in the practical application of this guide, the following diagrams, generated using Graphviz, illustrate key workflows.
Caption: Experimental workflow for determining this compound solubility.
Caption: Logical workflow for solvent selection in reactions.
This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. The provided experimental protocol and logical workflows are intended to support researchers in their efforts to optimize chemical processes involving this versatile reagent.
An In-depth Technical Guide to the P(III) Reactivity of Diethyl Chlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl chlorophosphite, (EtO)₂PCl, is a versatile trivalent phosphorus compound characterized by its unique "biphilic" nature, enabling it to act as both a nucleophile and an electrophile. This dual reactivity makes it a valuable reagent in a wide array of organic transformations, including the phosphorylation of alcohols and amines, the Arbuzov and Perkow reactions for the formation of carbon-phosphorus bonds, and as a deoxygenating agent. This guide provides a comprehensive overview of the P(III) reactivity of this compound, featuring detailed experimental protocols, quantitative data, and mechanistic pathways to support its application in research and drug development.
Introduction: The Biphilic Nature of this compound
The reactivity of this compound is dominated by the phosphorus (III) center, which possesses a lone pair of electrons, rendering it nucleophilic. Simultaneously, the presence of a good leaving group (chloride) and electronegative oxygen atoms makes the phosphorus atom susceptible to nucleophilic attack, thus imparting electrophilic character. This "biphilic" nature is central to its diverse applications in organic synthesis[1].
The lone pair on the phosphorus atom can initiate nucleophilic attack on various electrophiles, a key step in reactions like the Arbuzov reaction. Conversely, the electrophilic phosphorus center readily reacts with a wide range of nucleophiles, including alcohols, amines, and enolates, leading to the formation of valuable organophosphorus compounds.
Reactions with Nucleophiles: Phosphorylation
One of the most common applications of this compound is the phosphorylation of nucleophiles, particularly alcohols and amines. This reaction proceeds via a nucleophilic attack of the heteroatom on the electrophilic phosphorus center, followed by the displacement of the chloride ion.
Phosphorylation of Alcohols
The reaction of this compound with alcohols provides a direct route to the corresponding diethyl phosphite (B83602) esters. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
General Reaction Scheme:
The reactivity of the alcohol (primary > secondary > tertiary) plays a significant role in the reaction outcome, with primary alcohols generally giving the highest yields under mild conditions.
Table 1: Comparative Yields for the Phosphorylation of Various Alcohols with this compound
| Alcohol Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Benzyl (B1604629) Alcohol | Diethyl benzyl phosphite | Pyridine (B92270), Et₂O, -30 °C to 23 °C, 6.5 h | ~90% (crude) | [2] |
| Cyclohexanol | Diethyl cyclohexyl phosphite | Et₃N, Dioxane/Et₂O, -30 °C to rt | Not specified | [2] |
| tert-Butyl Alcohol | Diethyl tert-butyl phosphite | Conc. HCl, shaking | 78-88% | [3] |
Experimental Protocol: Synthesis of Diethyl Benzyl Phosphite [2]
-
To an argon-purged round-bottomed flask equipped with a magnetic stirrer, add benzyl alcohol (1.0 equiv), pyridine (2.5 equiv), and diethyl ether.
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add this compound (1.5 equiv) dropwise via syringe over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6.5 hours.
-
Quench the reaction by adding ice-cold 1 M NaOH.
-
Extract the product with diethyl ether, wash the organic layer with saturated aqueous NaHCO₃ and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude diethyl benzyl phosphite.
Logical Workflow for Alcohol Phosphorylation
Caption: Workflow for the synthesis of diethyl alkyl phosphites.
Reaction with Amines: Synthesis of Phosphoramidates
This compound reacts readily with primary and secondary amines to form diethyl phosphoramidates. Similar to the reaction with alcohols, a base is required to scavenge the liberated HCl.
General Reaction Scheme:
Table 2: Synthesis of Diethyl Phosphoramidates
| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Benzylamine | Diethyl benzylphosphoramidate | CuI, MeCN, 55 °C, 4-18 h | Not specified | [4] |
| Aniline | Diethyl phenylphosphoramidate | CuI, MeCN, 55 °C, 4-18 h | Not specified | [4] |
| Morpholine | Diethyl morpholinophosphonate | CuI, MeCN, 55 °C, 4-18 h | Not specified | [4] |
Experimental Protocol: General Procedure for Phosphoramidate Synthesis [4]
-
To a stirring suspension of CuI (0.20 mmol) in MeCN (2 mL), add the H-phosphonate (1.00 mmol) and the amine (2.00 mmol).
-
Stir the mixture at 55 °C for 4-18 hours.
-
After cooling to room temperature, dilute the mixture with CHCl₃ (50 mL).
-
Wash the organic layer with 2M HCl (30 mL) and saturated NaHCO₃ (30 mL), then dry over Na₂SO₄.
-
Remove the solvent in vacuo and purify the crude product by silica (B1680970) gel column chromatography.
Carbon-Phosphorus Bond Formation
The nucleophilic nature of the P(III) center in this compound is exploited in reactions that form C-P bonds, most notably the Arbuzov and Perkow reactions.
The Arbuzov Reaction
The Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trivalent phosphorus species with an alkyl halide to form a pentavalent phosphonate. When using this compound, the reaction proceeds through a quasi-phosphonium intermediate.
General Reaction Scheme:
Caption: Mechanism of the Arbuzov reaction.
Reaction with Enolates: Synthesis of β-Keto Phosphonates
The reaction of this compound with enolates provides a convenient route to β-keto phosphonates, which are valuable precursors for the Horner-Wadsworth-Emmons reaction. The enolate acts as a carbon nucleophile, attacking the electrophilic phosphorus center.
General Reaction Scheme:
Experimental Protocol: Synthesis of Diethyl Acetonylphosphonate [5]
-
Add iodoacetone (B1206111) (0.31 mol) dropwise over 20 minutes to triethyl phosphite (0.31 mol) at 0 °C. (Note: This is an Arbuzov reaction, a related method to generate β-keto phosphonates).
-
Allow the mixture to warm to room temperature and stir for 90 minutes.
-
Distill the crude product in vacuo to collect the diethyl acetonylphosphonate fraction.
The Perkow Reaction
A competing pathway to the Arbuzov reaction, particularly with α-halo ketones, is the Perkow reaction, which yields a vinyl phosphate (B84403) instead of a β-keto phosphonate. The reaction is believed to proceed through initial attack of the phosphite on the carbonyl carbon.
General Reaction Scheme:
Perkow vs. Arbuzov Reaction Pathway
References
A Comparative Analysis of Diethyl Chlorophosphite and Diethyl Chlorophosphate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between key reagents is paramount for successful synthesis and innovation. This in-depth technical guide provides a comprehensive comparison of diethyl chlorophosphite and diethyl chlorophosphate, two structurally similar yet functionally distinct organophosphorus compounds.
This guide will delve into the core differences in their chemical properties, reactivity, and applications, with a focus on providing practical, data-driven insights. Detailed experimental protocols and visual aids are included to facilitate a deeper understanding and practical application of this knowledge.
Core Chemical and Physical Properties: A Side-by-Side Comparison
The fundamental difference between this compound and diethyl chlorophosphate lies in the oxidation state of the central phosphorus atom. This compound features a trivalent phosphorus (P(III)), while diethyl chlorophosphate contains a pentavalent phosphorus (P(V)) atom double-bonded to an oxygen atom. This seemingly subtle distinction has profound implications for their chemical behavior and reactivity.
| Property | This compound | Diethyl Chlorophosphate |
| Molecular Formula | C4H10ClO2P[1] | C4H10ClO3P[2] |
| Molecular Weight | 156.55 g/mol [1] | 172.54 g/mol [2] |
| CAS Number | 589-57-1[1] | 814-49-3[2] |
| Appearance | Fuming liquid with an acid chloride-like odor[3] | Colorless clear liquid[2] |
| Boiling Point | 56-57.5 °C / 30 mmHg | 60 °C / 2 mmHg |
| Density | 1.096 g/mL[3] | 1.194 g/mL at 25 °C |
| Refractive Index | n20/D 1.434 | n20/D 1.416 |
| Phosphorus Oxidation State | +3 | +5 |
Reactivity Profile: A Tale of Two Phosphorus Centers
The differing oxidation states of the phosphorus atoms in this compound and diethyl chlorophosphate dictate their distinct reactivity profiles, particularly in their interactions with nucleophiles and their susceptibility to oxidation and hydrolysis.
Nucleophilic Substitution
This compound , with its lone pair of electrons on the phosphorus atom, is a potent nucleophile. However, the presence of the electronegative chlorine atom also renders the phosphorus center susceptible to nucleophilic attack. Its reactions are often characterized by the initial formation of a phosphonium (B103445) intermediate.
Diethyl chlorophosphate , on the other hand, is a strong electrophile. The phosphoryl group (P=O) withdraws electron density from the phosphorus atom, making it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating substitution reactions.
Logical Relationship: Reactivity Comparison
Caption: Comparative reactivity of P(III) and P(V) centers.
Oxidation
A key differentiating reaction is the susceptibility of this compound to oxidation. The P(III) center is readily oxidized to a P(V) species, a transformation that is not possible for the already pentavalent diethyl chlorophosphate. This property is exploited in various synthetic applications.
Hydrolysis
Both compounds react with water, but the nature and products of the reaction differ. This compound reacts violently with water.[3] Diethyl chlorophosphate undergoes controlled hydrolysis to yield tetraethyl pyrophosphate.[4]
Applications in Synthesis: Leveraging Distinct Reactivities
The unique reactivity profiles of these two compounds translate into distinct and valuable applications in organic synthesis, particularly within the realm of drug discovery and development.
This compound: A Versatile Phosphitylating and Reducing Agent
The nucleophilic and easily oxidizable nature of this compound makes it a valuable reagent for:
-
Phosphitylation: It is widely used to introduce the diethyl phosphite (B83602) moiety onto alcohols, amines, and other nucleophiles. This is a key step in the synthesis of phosphites, which are precursors to various organophosphorus compounds.
-
Reduction of Nitro Compounds: this compound, in the presence of a tertiary amine, serves as a mild and efficient reagent for the reduction of nitro compounds to their corresponding amines, a crucial transformation in the synthesis of many pharmaceutical intermediates.[5]
Experimental Workflow: Reduction of a Nitro Compound
References
Diethyl Chlorophosphite: A Comprehensive Technical Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl chlorophosphite, (C₂H₅O)₂PCl, is a highly reactive and versatile organophosphorus reagent extensively utilized in synthetic chemistry. Its electrophilic phosphorus center makes it an excellent phosphorylating agent and a precursor for a wide range of organophosphorus compounds. This technical guide provides an in-depth overview of the core characteristics of this compound, including its chemical and physical properties, key synthetic applications, and detailed experimental protocols for its use. This document is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Core Chemical and Physical Properties
This compound is a colorless to yellow fuming liquid that is highly sensitive to moisture.[1][2] It is crucial to handle this reagent under anhydrous conditions to prevent its rapid hydrolysis. A summary of its key physical and spectroscopic properties is provided below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 589-57-1 | [1] |
| Molecular Formula | C₄H₁₀ClO₂P | [1] |
| Molecular Weight | 156.55 g/mol | [1] |
| Appearance | Clear, colorless to yellow fuming liquid | [1] |
| Boiling Point | 153-155 °C (lit.) | [1] |
| 56-57 °C / 30 mmHg | [3] | |
| Density | 1.089 g/mL at 20 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.434 (lit.) | [1] |
| Flash Point | 1 °C (33.8 °F) - closed cup | [4] |
| Solubility | Soluble in DMSO and chloroform; reacts with water | [1] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Chemical Shift / Wavenumber | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 1.37 (t, 6H, J=6.0 Hz), 4.16-4.30 (m, 4H) | [1] |
| ¹³C NMR (CDCl₃) | δ (ppm): 15.6 (d, J=7.5 Hz), 65.7 (d, J=6.8 Hz) | [1] |
| ³¹P NMR (CDCl₃) | δ (ppm): 4.5 | [1] |
| IR (Characteristic Peaks) | P=O stretching: ~1282 cm⁻¹ | [5] |
Synthesis of this compound
This compound can be synthesized through several methods. A common laboratory preparation involves the reaction of phosphorus trichloride (B1173362) with ethanol (B145695) in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.
Experimental Protocol: Synthesis from Phosphorus Trichloride and Ethanol[6]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous ethanol
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Round-bottom flask with a magnetic stirrer, dropping funnels, and a nitrogen inlet
Procedure:
-
A solution of phosphorus trichloride (2.0 M in toluene) is charged into a temperature-controlled round-bottom flask under a nitrogen atmosphere.
-
The flask is cooled to -10 °C.
-
Solutions of triethylamine (2.0 M in toluene) and anhydrous ethanol (2.0 M in toluene) are added separately and concurrently via a dual syringe pump over a period of 100 minutes while maintaining the reaction temperature at -10 °C.
-
The reaction progress is monitored by ³¹P NMR.
-
Upon completion, the triethylamine hydrochloride salt is filtered off.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.
Yields for this type of reaction are reported to be in the range of 70-82%.[6]
Another method involves the reaction of triethyl phosphite (B83602) with phosphorus trichloride, which can achieve high yields of over 96%.[7]
Key Reactions and Applications
This compound is a cornerstone reagent in organophosphorus chemistry, primarily used for phosphorylation and as a building block for more complex molecules.
Phosphorylation of Alcohols and Amines
The high reactivity of the P-Cl bond allows for the efficient phosphorylation of nucleophiles such as alcohols and amines.[2][8]
Caption: General workflow for the phosphorylation of an alcohol.
Materials:
-
(-)-Menthol
-
Diethyl chlorophosphate
-
4-Methylpyridine (B42270) N-oxide (catalyst)
-
Molecular Sieves 4Å
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred suspension of (-)-menthol (0.202 mmol), 4-methylpyridine N-oxide (0.040 mmol, 20 mol%), and activated 4Å molecular sieves powder in CH₂Cl₂ (0.25 mL), add diethyl chlorophosphate (0.263 mmol).
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, the reaction mixture is filtered and purified to yield the corresponding diethyl phosphate (B84403) ester.
This method demonstrates an amine-free phosphorylation, which is beneficial for base-sensitive substrates.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental C-P bond-forming reaction. It involves the reaction of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphonate.[9][10] this compound can be converted to triethyl phosphite in situ, which then undergoes the Arbuzov reaction.
Caption: Mechanism of the Michaelis-Arbuzov reaction.
The Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite (which can be formed from this compound) to a carbonyl compound, typically an aldehyde, to form an α-hydroxyphosphonate.[11][12][13]
Materials:
-
Diethyl phosphite
-
Triethylamine (catalyst)
-
Acetone (B3395972) (solvent)
-
n-Pentane
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), and a minimal amount of acetone (~0.5 mL).
-
Add triethylamine (10 mol%) to the mixture.
-
Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add n-pentane and cool in an ice bath to induce crystallization of the product.
-
Collect the solid α-hydroxyphosphonate by filtration, wash with cold n-pentane, and dry under vacuum.
Yields for this reaction are often high, and it is valued for its atom economy.[11]
Reduction of Nitro Compounds
This compound, in the presence of a tertiary amine, serves as a mild and efficient reagent for the reduction of nitro compounds to their corresponding amines.[14][15]
Caption: Pathway for the reduction of nitro compounds.
Materials:
-
p-Nitrotoluene
-
Diisopropylethylamine
-
This compound
-
Dry Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Acetyl chloride
Procedure:
-
To a solution of p-nitrotoluene (1.82 mmol) in dry CHCl₃ (10 mL) under a nitrogen atmosphere, add diisopropylethylamine (5.47 mmol) and this compound (5.47 mmol).
-
Stir the solution at room temperature for 4 hours.
-
Add MeOH (100 equiv) until complete dissolution.
-
Cool the flask in an ice bath and add acetyl chloride (50 equiv) dropwise (generates HCl in situ).
-
Stir the reaction mixture at 50 °C for 6 hours.
-
Workup with 10% NaOH affords the free amine, p-toluidine.
This method is notable for its mild conditions and tolerance of other functional groups like nitriles and ketones.[14]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is highly toxic if swallowed, inhaled, or absorbed through the skin.[16]
-
Corrosivity: Causes severe skin burns and eye damage.[16]
-
Flammability: It is a flammable liquid.[16]
-
Reactivity: Reacts violently with water and is moisture-sensitive.[16]
Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible materials.
Conclusion
This compound is a powerful and versatile reagent in the arsenal (B13267) of the synthetic chemist. Its utility in phosphorylation, C-P bond formation, and as a reducing agent makes it invaluable for the synthesis of a diverse range of molecules, from agrochemicals to pharmaceuticals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to leverage the full potential of this important synthetic tool.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Diethyl Chlorophosphate [orgspectroscopyint.blogspot.com]
- 2. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 3. entegris.com [entegris.com]
- 4. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. US8357822B2 - Process for producing high-purity chlorophosphite - Google Patents [patents.google.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 10. Arbuzov Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound: a versatile reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diethyl chlorophosphate(814-49-3) 13C NMR spectrum [chemicalbook.com]
A Technical Guide to High-Purity Diethyl Chlorophosphite for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity diethyl chlorophosphite (CAS No: 589-57-1), a critical reagent in synthetic chemistry. It details commercial suppliers, quantitative specifications, experimental protocols for synthesis and analysis, and its applications, particularly in the pharmaceutical industry.
Introduction to this compound
This compound, with the linear formula (C₂H₅O)₂PCl, is a versatile organophosphorus compound.[1][2][3] It serves as a key intermediate and phosphorylating agent in a variety of chemical syntheses.[4] Its utility is prominent in the development of pharmaceuticals, agrochemicals, and advanced materials such as flame retardants.[4] In drug development, it is particularly valued for its ability to introduce phosphorus functional groups, which are integral to the structure of many active pharmaceutical ingredients (APIs).[4]
Commercial Suppliers and Specifications
A number of chemical suppliers offer this compound at various purity grades suitable for research and manufacturing. The following table summarizes the specifications from several key commercial vendors.
| Supplier | Product Code | Purity (Assay) | Form | Appearance | Molecular Weight | Density (g/mL) | Refractive Index (n20/D) | Storage Temp. |
| Sigma-Aldrich | D91659 | 95% | Liquid | - | 156.55 | 1.089 (at 20°C) | 1.434 | 2-8°C |
| Ereztech | P9571 | 95% (by GC) | Liquid | Colorless liquid | 156.55 | - | - | - |
| Thermo Fisher (Alfa Aesar) | L09919 | 97% (98.4% by GC area in a specific lot) | Liquid | Clear, colorless liquid | - | - | - | - |
| Chemsavers | 224595-25G | 97% | Liquid | - | 156.55 | - | - | - |
Note: Data is compiled from publicly available information on supplier websites. Specifications for individual lots may vary. Researchers should always consult the Certificate of Analysis for precise data.[1][2][3][5][6]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of this compound. Below are representative protocols for its synthesis and purity analysis.
A common method for synthesizing this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with ethanol (B145695) in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.[7] An alternative patented process involves the reaction of phosphorus trichloride with triethyl phosphite (B83602).[8]
Protocol: Synthesis via Phosphorus Trichloride and Triethyl Phosphite[8]
-
Preparation: Dissolve a suitable catalyst, such as 2.00 g of tributylmethylphosphonium dimethylphosphate, in 37.90 g of triethyl phosphite to create a solution.
-
Reaction: While stirring the solution, slowly add 16.80 g of phosphorus trichloride dropwise. Maintain the reaction temperature between 20-25°C during the addition.
-
Incubation: After the dropwise addition is complete, continue to stir the reaction mixture at 25-30°C for approximately 3 hours.
-
Purification (Distillation): The crude product can be purified by distillation under reduced pressure to separate the this compound from the catalyst and any unreacted starting materials. A thin-film distillation unit can be effective for this separation.[8]
-
Analysis: The purity of the resulting this compound can be assessed using techniques such as Gas Chromatography (GC) and ³¹P NMR spectroscopy.[7][8]
GC-MS is a powerful and widely used technique for determining the purity of volatile compounds like this compound and identifying potential impurities.
Protocol: General GC-MS Analysis Workflow
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Column Selection: Use a non-polar or medium-polarity capillary column, such as a 5% phenyl-dimethylpolysiloxane column (e.g., HP-5 or TG-5SilMS), for optimal separation.[9]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to ensure rapid volatilization (e.g., 220-280°C).[10]
-
Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A typical temperature program might be:
-
Mass Spectrometry Detection: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
-
Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks.[6] The identity of the main peak is confirmed by its retention time and comparison of its mass spectrum to a reference library.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purity verification of this compound.
Caption: Synthesis, Purification, and Analysis Workflow.
Applications in Drug Development and Research
High-purity this compound is a valuable reagent in pharmaceutical R&D for several reasons:
-
Phosphonating Agent: It is used to introduce phosphonate (B1237965) groups into organic molecules, a common strategy for creating APIs with enhanced therapeutic properties.[11]
-
Intermediate Synthesis: It serves as a building block in the synthesis of complex drug intermediates and APIs, enabling the creation of novel therapeutic agents.[4]
-
Versatile Reagent: Beyond phosphorylation, it can be used as a reducing agent for converting nitro compounds to amines and as a deoxygenating agent.
The reliability of these synthetic transformations depends heavily on the purity of the starting reagent. Impurities can lead to unwanted side reactions, lower yields, and complicate the purification of the final product, underscoring the importance of sourcing high-purity this compound from reputable suppliers.
References
- 1. This compound 95 589-57-1 [sigmaaldrich.com]
- 2. scribd.com [scribd.com]
- 3. This compound | (EtO)2PCl | C4H10O2ClP - Ereztech [ereztech.com]
- 4. nbinno.com [nbinno.com]
- 5. chemsavers.com [chemsavers.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. US8357822B2 - Process for producing high-purity chlorophosphite - Google Patents [patents.google.com]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
Methodological & Application
Diethyl Chlorophosphite: A Versatile Phosphitylating Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl chlorophosphite, with the chemical formula (C₂H₅O)₂PCl, is a highly reactive and versatile trivalent phosphorus compound. Its electrophilic phosphorus center makes it an excellent phosphitylating agent, widely employed in organic synthesis for the formation of phosphorus-carbon, phosphorus-oxygen, phosphorus-nitrogen, and phosphorus-sulfur bonds. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including the phosphitylation of alcohols, phenols, amines, and thiols, as well as its application in the Michaelis-Arbuzov reaction for the synthesis of phosphonates.
I. Phosphitylation of Alcohols and Phenols
The reaction of this compound with alcohols and phenols provides a straightforward method for the synthesis of diethyl alkyl/aryl phosphites. These intermediates can be subsequently oxidized to the corresponding phosphates, which are of significant interest in medicinal chemistry and materials science. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.
Application Notes:
-
Substrate Scope: This method is applicable to a wide range of primary, secondary, and tertiary alcohols, as well as various substituted phenols.
-
Reaction Conditions: The reaction is typically carried out in an inert aprotic solvent, such as diethyl ether or dichloromethane (B109758), at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of this compound.
-
Base: A non-nucleophilic base, such as pyridine (B92270) or a tertiary amine (e.g., triethylamine), is commonly used to scavenge the HCl generated during the reaction.
Data Presentation:
Table 1: Phosphitylation of Various Alcohols with this compound
| Entry | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) alcohol | Pyridine | Diethyl ether | 0 to rt | 12 | ~85 |
| 2 | Geraniol | Pyridine | Diethyl ether | -30 to rt | 6.5 | ~90 |
| 3 | Cyclohexanol | Triethylamine (B128534) | Dichloromethane | 0 to rt | 4 | ~80 |
| 4 | tert-Butanol | Triethylamine | Dichloromethane | 0 to rt | 6 | ~75 |
Table 2: Phosphitylation of Substituted Phenols with this compound
| Entry | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Pyridine | Benzene | rt | 2 | 92 |
| 2 | 4-Nitrophenol | Pyridine | Benzene | rt | 1 | 95 |
| 3 | 4-Chlorophenol | Pyridine | Benzene | rt | 1.5 | 93 |
| 4 | 4-Methylphenol | Pyridine | Benzene | rt | 2 | 90 |
Experimental Protocols:
Protocol 1: Synthesis of Diethyl Benzyl Phosphite (B83602)
-
To a stirred solution of benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add this compound (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove pyridinium (B92312) hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford diethyl benzyl phosphite.
II. Synthesis of Diethyl Phosphoramidates from Amines
This compound reacts with primary and secondary amines to yield diethyl phosphoramidites, which are readily oxidized to the corresponding stable diethyl phosphoramidates. This reaction is a fundamental method for creating phosphorus-nitrogen bonds.
Application Notes:
-
Reaction with Primary and Secondary Amines: Both primary and secondary aliphatic and aromatic amines can be used as substrates. The reaction with primary amines can potentially lead to the formation of bis-phosphorylated products if the stoichiometry is not carefully controlled.
-
In Situ Oxidation: The intermediate phosphoramidite (B1245037) is typically oxidized in the same reaction vessel to the more stable phosphoramidate (B1195095) using a mild oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Data Presentation:
Table 3: Synthesis of Diethyl Phosphoramidates
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Triethylamine | Dichloromethane | 0 to rt | 3 | 85 |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 2 | 90 |
| 3 | Diethylamine | Triethylamine | Dichloromethane | 0 to rt | 4 | 82 |
| 4 | Morpholine | Triethylamine | Dichloromethane | 0 to rt | 3 | 88 |
Experimental Protocols:
Protocol 2: Synthesis of Diethyl N-Phenylphosphoramidate
-
In a round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of 30% hydrogen peroxide (1.5 eq).
-
Stir the mixture for an additional hour at room temperature.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
III. Synthesis of S-Alkyl Diethyl Thiophosphites from Thiols
The reaction of this compound with thiols in the presence of a base provides a convenient route to S-alkyl diethyl thiophosphites. These compounds are valuable intermediates in the synthesis of various organophosphorus compounds, including pesticides and pharmaceuticals.
Application Notes:
-
Nucleophilicity of Thiols: Thiols are excellent nucleophiles and react readily with this compound.
-
Reaction Conditions: Similar to the reaction with alcohols, a base is required to neutralize the HCl byproduct, and the reaction is typically performed in an inert solvent at low temperatures.
Data Presentation:
Table 4: Synthesis of S-Alkyl Diethyl Thiophosphites
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Triethylamine | Toluene (B28343) | 0 to rt | 2 | 90 |
| 2 | Benzyl mercaptan | Triethylamine | Toluene | 0 to rt | 1.5 | 92 |
| 3 | 1-Dodecanethiol | Triethylamine | Toluene | 0 to rt | 3 | 88 |
Experimental Protocols:
Protocol 3: Synthesis of S-Phenyl Diethyl Thiophosphite
-
To a solution of thiophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0 °C, add this compound (1.1 eq) dropwise under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the mixture to remove triethylammonium (B8662869) hydrochloride.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude S-phenyl diethyl thiophosphite can be purified by vacuum distillation.
IV. Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond. In a typical Arbuzov reaction, a trialkyl phosphite reacts with an alkyl halide to form a dialkyl phosphonate. This compound can be used to first synthesize a mixed trialkyl phosphite in situ, which then undergoes the Arbuzov rearrangement. Alternatively, triethyl phosphite, which can be formed from this compound, is a common reactant.
Application Notes:
-
Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) intermediate. A subsequent dealkylation step, typically by the halide anion, yields the stable pentavalent phosphonate.
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order RI > RBr > RCl. Primary alkyl halides and benzyl halides are excellent substrates.[1]
-
Temperature: The reaction often requires elevated temperatures to drive the dealkylation of the phosphonium intermediate.[1]
Data Presentation:
Table 5: Michaelis-Arbuzov Reaction of Triethyl Phosphite with Alkyl Halides
| Entry | Alkyl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | None | Neat | 150-160 | 2-4 | High |
| 2 | Ethyl bromoacetate | None | Neat | 140-150 | 3 | ~85 |
| 3 | Benzyl bromide | ZnBr₂ | Dichloromethane | rt | 1 | High |
Experimental Protocols:
Protocol 4: Synthesis of Diethyl Benzylphosphonate (Classical Arbuzov Reaction) [1]
-
In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1.2 eq) and benzyl bromide (1.0 eq).
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere for 2-4 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
After completion, cool the reaction mixture and purify the diethyl benzylphosphonate by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.
Visualizations
Caption: Phosphitylation of alcohols and phenols.
Caption: General experimental workflow.
Caption: Michaelis-Arbuzov reaction mechanism.
References
Application Notes and Protocols for Phosphonate Synthesis Using Diethyl Chlorophosphite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of phosphonates utilizing diethyl chlorophosphite. The focus is on a robust method for the formation of β-ketophosphonates, valuable intermediates in organic synthesis and drug discovery.
Introduction
This compound, (C₂H₅O)₂PCl, is a reactive trivalent phosphorus compound that serves as a versatile reagent in organophosphorus chemistry. While it is known for its utility as a reducing and deoxygenating agent, it also plays a crucial role in the formation of carbon-phosphorus (C-P) bonds, a key step in the synthesis of various phosphonate (B1237965) derivatives.[1] Phosphonates are of significant interest in medicinal chemistry due to their structural analogy to phosphates, enabling them to act as enzyme inhibitors and therapeutic agents.
The primary application of this compound in phosphonate synthesis involves its reaction with nucleophilic carbon species, most notably enolates derived from ketones and esters. This reaction provides a direct route to β-ketophosphonates, which are important precursors for the Horner-Wadsworth-Emmons reaction, facilitating the synthesis of substituted alkenes.
Synthesis of β-Ketophosphonates via Enolate Phosphorylation
A general and effective method for the synthesis of β-ketophosphonates involves the reaction of a ketone or ester enolate with this compound. The reaction proceeds via the nucleophilic attack of the enolate on the electrophilic phosphorus atom of this compound, followed by an Arbuzov-type rearrangement of the intermediate phosphite (B83602) to the thermodynamically more stable phosphonate.
Reaction Mechanism and Experimental Workflow
The overall transformation can be visualized as a two-step process: enolate formation and subsequent phosphorylation. The choice of base and reaction conditions for enolate generation is critical for controlling regioselectivity in unsymmetrical ketones.
Caption: Reaction mechanism for the synthesis of β-ketophosphonates.
The experimental workflow involves the in situ generation of the enolate followed by quenching with this compound at low temperatures.
Caption: General experimental workflow for β-ketophosphonate synthesis.
Experimental Protocol: Synthesis of Diethyl (2-oxocyclohexyl)phosphonate
This protocol describes the synthesis of a representative β-ketophosphonate from a cyclic ketone.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Phosphorylation: To the enolate solution at -78 °C, add this compound (1.2 equivalents) dropwise. The reaction is often rapid. Stir the mixture at -78 °C for an additional 30 minutes.
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL). Combine the organic extracts and wash with saturated brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure diethyl (2-oxocyclohexyl)phosphonate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various β-ketophosphonates using this compound.
| Carbonyl Substrate | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Cyclohexanone | LDA | -78 to RT | 2-3 | 75-85 |
| Acetophenone | LDA | -78 to RT | 2-3 | 70-80 |
| Propiophenone | NaH | 0 to RT | 4-6 | 65-75 |
| Ethyl acetate | LDA | -78 to RT | 2 | 60-70 |
| γ-Butyrolactone | LDA | -78 to 0 | 2.5 | 55-65 |
Note: Yields are approximate and can vary based on the specific reaction conditions and purity of reagents.
Safety and Handling
This compound is a corrosive, flammable, and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts violently with water and should be stored under an inert atmosphere in a cool, dry place. In case of skin contact, wash immediately with plenty of water. In case of fire, use carbon dioxide or dry powder extinguishers; do not use water. Always consult the Safety Data Sheet (SDS) before handling this reagent.
References
Application Notes: Diethyl Chlorophosphite for the Reduction of Aromatic Nitro Compounds
Introduction
The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, dyes, and other valuable intermediates. While various methods exist for this conversion, many suffer from drawbacks such as harsh reaction conditions, low chemoselectivity, and the use of hazardous reagents.[1][2] Diethyl chlorophosphite has emerged as a mild and efficient reagent for the reduction of both aliphatic and aromatic nitro compounds.[3][4][5] This method offers a one-pot, quantitative transformation under gentle conditions, tolerating a range of sensitive functional groups.[3]
Mechanism of Action
The high efficiency of this reduction is attributed to the "biphilic" nature of the this compound reagent.[3] The reaction is driven by the formation of a high-energy phosphate (B84403) product.[3] The proposed mechanism involves an initial nucleophilic attack of the phosphorus atom on an oxygen of the nitro group. This is followed by a deoxygenation process, likely proceeding through a nitroso intermediate, to ultimately yield the amine.[3] The presence of a tertiary amine is essential for the reaction to proceed.[3]
Chemoselectivity
A significant advantage of using this compound is its high chemoselectivity. Functional groups that are typically sensitive to reduction, such as aldehydes, ketones, nitriles, and chloro substituents, remain unaffected during the reaction.[3] In fact, electron-withdrawing groups at the para position, like in p-nitrobenzaldehyde and p-nitroacetophenone, were found to promote the reaction.[3]
Experimental Protocols
General Procedure for the Reduction of Aromatic Nitro Compounds
This protocol is adapted from the method described by Fischer and Sheihet.[3]
Materials:
-
Aromatic nitro compound
-
This compound
-
Tertiary amine (e.g., diisopropylethylamine)
-
Dry Chloroform (B151607) (CHCl3)
-
Methanol (B129727) (MeOH)
-
Acetyl chloride or HCl(g) in Methanol
-
10% Sodium Hydroxide (NaOH) solution
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for chromatography
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
To a solution of the aromatic nitro compound (1 equivalent) in dry chloroform (e.g., 10 mL for 1.82 mmol of substrate) under a nitrogen atmosphere, add the tertiary amine (3 equivalents).[3]
-
Add this compound (3 equivalents) to the stirred solution.[3]
-
Stir the reaction mixture at room temperature for 0.5 to 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
After completion of the initial reaction, add methanol (e.g., 100 equivalents).[3]
-
Cool the flask in an ice bath and slowly add acetyl chloride (e.g., 50 equivalents) or introduce an excess of HCl(g) in methanol.[3]
-
Stir the reaction mixture at 50 °C for 6 to 10 hours.[3]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in chloroform and wash with 10% NaOH solution (3 x 25 mL).[3]
-
Dry the organic layer over MgSO4 and evaporate the solvent.[3]
-
Purify the resulting amine by silica gel chromatography (e.g., using a mobile phase of CHCl3:MeOH 10:1) to remove any traces of the tertiary amine and phosphate ester.[3]
Data Presentation
Table 1: Reduction of Various Aromatic Nitro Compounds using this compound
| Entry | Substrate | Reaction Time (h) | Product | Yield (%) |
| 1 | p-Nitrotoluene | 4 | p-Toluidine | Quantitative |
| 2 | p-Nitroanisole | 2 | p-Anisidine | Quantitative |
| 3 | p-Nitrobenzaldehyde | 0.5 | p-Aminobenzaldehyde | Quantitative |
| 4 | p-Chloronitrobenzene | 5 | p-Chloroaniline | Quantitative |
| 5 | p-Nitrobenzonitrile | 2 | p-Aminobenzonitrile | Quantitative |
| 6 | Nitrosobenzene | 0.5 | Aniline | Quantitative |
| 7 | p-Nitroacetophenone | 1 | p-Aminoacetophenone | Quantitative |
Data sourced from Fischer, B., & Sheihet, L. (1998). The Journal of Organic Chemistry, 63(2), 393–395.[3]
Visualizations
Reaction Workflow
Caption: Workflow for the reduction of aromatic nitro compounds.
Proposed Reaction Mechanism Pathway
Caption: Proposed mechanism for the reduction of nitroarenes.
References
Application of Diethyl Chlorophosphite in Deoxygenation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl chlorophosphite ((C₂H₅O)₂PCl), hereafter referred to as DECP, is a versatile and efficient reagent in organic synthesis, particularly valued for its role in deoxygenation reactions. Its "biphilic" nature, capable of acting as both an electrophile and a nucleophile, allows for the mild and chemoselective removal of oxygen atoms from a variety of functional groups.[1] This attribute is of significant interest in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where sensitive functional groups must be preserved.[2][3] The driving force for these reactions is the formation of a high-energy phosphorus-oxygen double bond in the resulting phosphate (B84403) ester by-product.[4] This document provides detailed application notes and experimental protocols for the use of DECP in the deoxygenation of nitro compounds, N-oxides, epoxides, and sulfoxides.
Deoxygenation of Nitro Compounds to Amines
The reduction of nitro compounds to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of anilines and other amino compounds used in the pharmaceutical and materials industries.[5] DECP, in the presence of a tertiary amine, provides a mild and efficient method for this conversion, tolerating a range of other functional groups.[4]
Quantitative Data
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | p-Nitrotoluene | 4 | 98 |
| 2 | Nitrobenzene | 5 | 97 |
| 3 | p-Chloronitrobenzene | 3 | 98 |
| 4 | p-Nitrobenzonitrile | 2 | 95 |
| 5 | p-Nitroacetophenone | 2.5 | 96 |
| 6 | 1-Nitronaphthalene | 4 | 97 |
| 7 | 2-Nitropropane | 0.5 | 95 |
Table 1: Deoxygenation of various nitro compounds to the corresponding amines using this compound.[4]
Experimental Protocol
General Procedure for the Reduction of Nitro Compounds: [4]
-
To a solution of the nitro compound (1.0 equiv.) in dry chloroform (B151607) (CHCl₃) under a nitrogen atmosphere, add a tertiary amine (e.g., diisopropylethylamine, 3.0 equiv.).
-
Add this compound (3.0 equiv.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add methanol (B129727) (MeOH) to the reaction mixture, followed by the slow bubbling of anhydrous hydrogen chloride (HCl) gas until the solution is saturated.
-
Stir the mixture at 50 °C for 6-10 hours to effect the cleavage of the intermediate phosphoramidate.
-
Cool the reaction mixture and neutralize with a 10% aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding amine.
Proposed Signaling Pathway
The reaction is proposed to proceed through a "biphilic" mechanism where DECP first acts as an electrophile and then as a nucleophile.[4]
Figure 1: Proposed mechanism for the deoxygenation of nitro compounds.
Deoxygenation of N-Oxides
Amine N-oxides can be efficiently deoxygenated to the corresponding tertiary amines using DECP. This reaction is particularly useful in heterocyclic chemistry.[6][7]
Quantitative Data
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Pyridine N-oxide | 0.5 | 95 |
| 2 | 4-Picoline N-oxide | 0.5 | 96 |
| 3 | Quinoline N-oxide | 1 | 94 |
| 4 | Isoquinoline N-oxide | 1 | 95 |
| 5 | N,N-Dimethylaniline N-oxide | 0.5 | 98 |
Table 2: Deoxygenation of various N-oxides to the corresponding amines using this compound.[6]
Experimental Protocol
General Procedure for the Deoxygenation of N-Oxides: [6]
-
Dissolve the N-oxide (1.0 equiv.) in a suitable dry solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (CHCl₃) under a nitrogen atmosphere.
-
Add this compound (1.2 equiv.) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or distillation to yield the corresponding amine.
Proposed Signaling Pathway
The deoxygenation of N-oxides by phosphites is believed to proceed via a direct nucleophilic attack of the phosphorus atom on the oxygen atom of the N-oxide.
Figure 2: Proposed mechanism for the deoxygenation of N-oxides.
Deoxygenation of Epoxides to Alkenes
Epoxides, or oxiranes, are three-membered cyclic ethers that can be deoxygenated to the corresponding alkenes.[8] DECP provides a method for this transformation, which is a key step in many synthetic routes.[6][7]
Quantitative Data
| Entry | Substrate | Time (h) | Yield (%) | Stereochemistry |
| 1 | Styrene oxide | 2 | 85 | Retention |
| 2 | Cyclohexene oxide | 3 | 88 | Retention |
| 3 | trans-Stilbene oxide | 4 | 90 | Retention |
| 4 | cis-Stilbene oxide | 4 | 82 | Inversion (trans-stilbene) |
Table 3: Deoxygenation of various epoxides to the corresponding alkenes using this compound.[6]
Experimental Protocol
General Procedure for the Deoxygenation of Epoxides: [6]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the epoxide (1.0 equiv.) in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF).
-
Add this compound (1.5 equiv.) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting alkene by column chromatography or distillation.
Proposed Signaling Pathway
The deoxygenation of epoxides by phosphites can proceed through different pathways, often involving a phosphonium (B103445) betaine (B1666868) intermediate. The stereochemical outcome can vary depending on the substrate and reaction conditions.
Figure 3: Proposed mechanism for the deoxygenation of epoxides.
Deoxygenation of Sulfoxides to Sulfides
The deoxygenation of sulfoxides to sulfides is a crucial reaction in organosulfur chemistry, often required to remove the sulfoxide (B87167) directing group after its synthetic utility has been exploited.[6]
Quantitative Data
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Diphenyl sulfoxide | 1 | 92 |
| 2 | Dibenzyl sulfoxide | 1.5 | 95 |
| 3 | Methyl phenyl sulfoxide | 1 | 90 |
| 4 | Di-n-butyl sulfoxide | 2 | 88 |
Table 4: Deoxygenation of various sulfoxides to the corresponding sulfides using this compound.[6]
Experimental Protocol
General Procedure for the Deoxygenation of Sulfoxides: [6]
-
Dissolve the sulfoxide (1.0 equiv.) in an inert solvent such as acetonitrile (B52724) (CH₃CN) under a nitrogen atmosphere.
-
Add this compound (1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfide.
Proposed Signaling Pathway
Similar to N-oxides, the deoxygenation of sulfoxides by phosphites is thought to involve a nucleophilic attack of the phosphorus on the sulfoxide oxygen.
Figure 4: Proposed mechanism for the deoxygenation of sulfoxides.
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.
Conclusion
This compound is a powerful and versatile reagent for the deoxygenation of a range of important functional groups. The mild reaction conditions and high chemoselectivity make it a valuable tool in modern organic synthesis, particularly in the context of drug discovery and development where functional group tolerance is paramount. The provided protocols and mechanistic insights offer a practical guide for researchers and scientists to effectively utilize this reagent in their synthetic endeavors.
References
- 1. PPh3-Promoted Direct Deoxygenation of Epoxides to Alkenes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Epoxide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Deoxygenation of Sulfoxides to Sulfides with Phosphites Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]
- 7. Stereospecific Deoxygenation of Aliphatic Epoxides to Alkenes under Rhenium Catalysis [organic-chemistry.org]
- 8. Total synthesis and antimicrobial evaluation of (+)-hygrophorone B12 and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to the Arbuzov Reaction with Diethyl Chlorophosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting the Arbuzov reaction using diethyl chlorophosphite to synthesize diethyl alkylphosphonates. The Arbuzov reaction is a cornerstone in organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond, a key structural motif in many biologically active compounds and pharmaceutical agents. While the classical Arbuzov reaction typically employs trialkyl phosphites, this guide explores the use of the more reactive this compound.
Two primary approaches are detailed: a proposed direct, one-pot reaction with an alkyl halide, and a well-established two-step, one-pot alternative involving the in-situ generation of a trialkyl phosphite (B83602). The latter is often preferred for its reliability and broader substrate scope.
Reaction Mechanism and Principles
The Arbuzov reaction proceeds through a two-step mechanism.[1][2] The first step is the nucleophilic attack of the trivalent phosphorus atom on the electrophilic carbon of an alkyl halide, forming a quasi-phosphonium salt intermediate.[1][3] The second step involves the dealkylation of this intermediate by the displaced halide ion, which attacks one of the alkoxy groups on the phosphorus, yielding the pentavalent phosphonate (B1237965) product and an alkyl halide byproduct.[1][3] The formation of the strong phosphoryl (P=O) bond is the thermodynamic driving force for this reaction.[3]
When using this compound, the initial product of the reaction with an alkyl halide is an alkyl(ethyl)phosphonochloridate. To obtain the desired diethyl alkylphosphonate, a subsequent reaction with ethanol (B145695) is required to displace the chloride.
Experimental Protocols
Safety Precautions: this compound is corrosive and reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory.
Protocol 1: Proposed Direct Reaction of this compound with an Alkyl Halide
This protocol outlines a potential one-pot method. Due to limited specific literature for this direct conversion to a diethyl phosphonate, this should be considered a starting point for optimization.
Materials:
-
This compound ((EtO)₂PCl)
-
Alkyl halide (e.g., Benzyl bromide)
-
Anhydrous ethanol
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous toluene (B28343) (or other suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum under an inert atmosphere.
-
Reagent Addition: To the flask, add anhydrous toluene (5 mL per 1 mmol of alkyl halide). Through the septum, add the alkyl halide (1.0 eq).
-
Phosphite Addition: Slowly add this compound (1.1 eq) to the stirred solution at room temperature.
-
Initial Reaction (Formation of Phosphonochloridate): Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC or ³¹P NMR spectroscopy. This step forms the alkyl(ethyl)phosphonochloridate intermediate.
-
Esterification: After the formation of the intermediate is complete, cool the reaction mixture to 0°C. In a separate flask, prepare a solution of anhydrous ethanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous toluene. Add this solution dropwise to the reaction mixture.
-
Final Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or ³¹P NMR.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Two-Step, One-Pot Synthesis via In-Situ Generated Trialkyl Phosphite
This is a more established and generally higher-yielding method that avoids the isolation of the phosphonochloridate intermediate.
Materials:
-
This compound ((EtO)₂PCl)
-
Anhydrous ethanol
-
Triethylamine (Et₃N)
-
Alkyl halide (e.g., Benzyl bromide)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum under an inert atmosphere.
-
Formation of Triethyl Phosphite: To the flask, add anhydrous toluene (5 mL per 1 mmol of this compound). Add anhydrous ethanol (1.0 eq) followed by the slow, dropwise addition of triethylamine (1.0 eq) while maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature. This step generates triethyl phosphite in situ.
-
Arbuzov Reaction: To the freshly prepared triethyl phosphite solution, add the alkyl halide (1.0 eq) dropwise at 0°C.
-
Reaction: Slowly warm the reaction mixture to reflux (typically 100-150°C) and maintain this temperature for 2-6 hours.[3] The progress of the reaction can be monitored by observing the distillation of the ethyl halide byproduct or by TLC/³¹P NMR analysis.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Remove the solvent and any remaining volatile byproducts under reduced pressure.
-
-
Purification: Purify the resulting crude diethyl alkylphosphonate by vacuum distillation or column chromatography on silica gel.[4]
Data Presentation
The following table summarizes typical reaction parameters for the classical Arbuzov reaction, which can serve as a starting point for optimizing the reaction with this compound, particularly for Protocol 2.
| Alkyl Halide | Phosphorus Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Triethyl phosphite | Neat | 150-160 | 3 | 80-90 | [5] |
| Ethyl bromoacetate | Triethyl phosphite | Neat | 140-150 | 2-3 | 75-85 | General Arbuzov |
| 1-Iodopropane | Triethyl phosphite | Neat | 120-130 | 4-6 | 70-80 | General Arbuzov |
| 2-(3-bromopropyl)benzyl bromide | Triethyl phosphite | Neat | 100-110 | 2 | 83 | [4] |
Mandatory Visualizations
Reaction Signaling Pathway
Caption: Mechanism of the Arbuzov Reaction.
Experimental Workflow
Caption: Workflow for the Two-Step, One-Pot Arbuzov Synthesis.
Logical Relationships of Reactants and Products
Caption: Logical flow from reactants to products.
References
Application Notes and Protocols for the Synthesis of α-Aminophosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aminophosphonates are a class of organophosphorus compounds that are synthetic analogues of α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety.[1] This structural similarity allows them to act as effective mimics and inhibitors of enzymes involved in amino acid metabolism, making them valuable compounds in medicinal chemistry and drug development.[2] They have demonstrated a wide range of biological activities, including antibacterial, antiviral, anticancer, and herbicidal properties.[2][3]
The most common and efficient methods for synthesizing α-aminophosphonates are the Kabachnik-Fields reaction and the Pudovik reaction.[1] The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite (B83602), such as diethyl phosphite.[1][4] The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to a pre-formed imine.[5] This document provides detailed protocols and application notes for the synthesis of α-aminophosphonates using these key methodologies.
Reaction Mechanisms and Pathways
The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction can proceed through two primary mechanistic pathways, largely dependent on the nature of the reactants and the reaction conditions.[4][6]
-
Imine Pathway : The amine and carbonyl compound first react to form an imine intermediate. This is followed by the nucleophilic addition of diethyl phosphite across the C=N double bond of the imine to yield the final α-aminophosphonate.[6][7] This pathway is generally favored with weakly basic amines like anilines.[4]
-
α-Hydroxyphosphonate Pathway : In this route, the diethyl phosphite first adds to the carbonyl group to form an α-hydroxyphosphonate. Subsequent substitution of the hydroxyl group by the amine furnishes the α-aminophosphonate.[6][8]
The Pudovik reaction, in essence, represents the second step of the imine pathway of the Kabachnik-Fields reaction.[1][5]
Data Presentation: Synthesis of α-Aminophosphonates
The following tables summarize quantitative data from various studies on the synthesis of α-aminophosphonates, highlighting the versatility of the Kabachnik-Fields and related reactions under different catalytic conditions.
Table 1: Catalyst-Free and Microwave-Assisted Synthesis
| Entry | Aldehyde/Ketone | Amine | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | None | MW, 100 °C, 20 min | High (not specified) | [3] |
| 2 | Benzaldehyde Derivatives | Primary Amines | None | Ethanol, MW, 20-40 min | Variable | [9] |
| 3 | Benzaldehyde Derivatives | Primary Amines | None | Continuous Flow, MW | ~90 | [10] |
Table 2: Lewis and Brønsted Acid Catalyzed Synthesis
| Entry | Aldehyde | Amine | Catalyst (mol%) | Solvent | Conditions | Yield (%) | Reference |
| 1 | Aromatic Aldehydes | Quinazolinone Hydrazides | ZnCl₂/PPh₃ | - | RT | 75-84 | [7] |
| 2 | Benzaldehyde Derivatives | Aromatic Amines | ZnCl₂ · Choline-chloride | - | - | 70-96 | [7] |
| 3 | Benzaldehyde | Aniline Derivatives | Cerium Chloride/Oxide | Solvent-free | Mild | 87-95 | [7] |
| 4 | Benzaldehyde | Amines | Zinc Triflate/Iron Triflate | - | Mild | Good | [7] |
| 5 | 5-Hydroxymethyl-furan-1-carbaldehyde | Aniline | Elemental Iodine | 2-Methyltetrahydrofuran | Mild | Variable | [7] |
| 6 | 2-Alkynylindole-3-carbaldehydes | Amines | BF₃·OEt₂ | - | - | - | [8] |
| 7 | Pyrazole-containing Aldehydes | Amines | BF₃·OEt₂ | - | - | 87-96 | [8] |
| 8 | Pyrene-1-carboxaldehyde | 3-Methylaniline/tert-butylamine | TFA | - | - | - | [8] |
| 9 | Aldehydes/Ketones | Amines | Mg(ClO₄)₂ | - | - | High | [4] |
Mandatory Visualizations
Reaction Pathways and Workflows
Caption: Mechanistic pathways of the Kabachnik-Fields reaction.
Caption: The Pudovik reaction for α-aminophosphonate synthesis.
References
- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Kabachnik-Fields Reaction [organic-chemistry.org]
- 5. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethyl Chlorophosphite in the Preparation of Chiral Phosphines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral phosphines are a critical class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds vital for the pharmaceutical and fine chemical industries. While various methods exist for their preparation, the use of phosphorus (III) chlorides, such as diethyl chlorophosphite, offers a direct and versatile route to P-chiral and C-chiral phosphine (B1218219) ligands. This document provides detailed application notes and protocols for the synthesis of chiral phosphines, with a focus on the role of this compound and related chlorophosphite reagents. The protocols are based on established methodologies for the synthesis of P-chiral phosphine ligands, adapted to utilize this compound as a key precursor.
Introduction to Chiral Phosphine Synthesis
The synthesis of chiral phosphines is a cornerstone of modern asymmetric catalysis. The chirality in these ligands can be located at the phosphorus atom (P-chiral) or within the carbon backbone of the ligand (C-chiral). The precise stereochemical control exerted by these ligands in transition metal complexes is fundamental to achieving high enantioselectivity in a wide range of chemical transformations.
Several synthetic strategies have been developed for the preparation of chiral phosphines, with the most common approaches involving:
-
Nucleophilic substitution at a phosphorus-halogen bond: This is a widely used method where an organometallic reagent (e.g., Grignard or organolithium) displaces a halide from a phosphorus (III) halide.
-
Use of chiral auxiliaries: Chiral alcohols, diols, or amines can be reacted with phosphorus halides to form diastereomeric intermediates that can be separated. Subsequent reaction with organometallic reagents and removal of the auxiliary yields the enantiopure phosphine.
-
Phosphine-boranes and phosphine oxides as intermediates: These stable precursors allow for a wide range of stereospecific transformations at the phosphorus center.[1][2]
This compound, as a source of an electrophilic phosphorus (III) center, is a valuable reagent in the synthesis of phosphite (B83602) and phosphonite ligands, which can be further converted to chiral phosphines.
General Synthetic Strategies and Reaction Pathways
The synthesis of chiral phosphines using chlorophosphite reagents typically involves the reaction of a chiral diol or amino alcohol with the chlorophosphite to form a chiral phosphite or phosphoramidite (B1245037) intermediate. This intermediate can then be reacted with an organometallic reagent to form a P-C bond, leading to the desired chiral phosphine.
General Reaction Scheme:
Caption: General two-step synthesis of chiral phosphines.
Experimental Protocols
While direct, detailed protocols for the use of this compound in the synthesis of a wide range of chiral phosphines are not abundantly available in the literature, the following protocols are adapted from established procedures for the synthesis of related chiral phosphonite and phosphite ligands using similar phosphorus (III) chloride precursors.[3] These protocols provide a robust framework for researchers to develop specific syntheses using this compound.
Protocol 1: Synthesis of a TADDOL-Derived Monophosphonite Ligand
This protocol describes the synthesis of a chiral monophosphonite ligand from (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyldioxolane-4,5-dimethanol (TADDOL) and a chlorophosphite source. This can be adapted for the use of this compound.
Materials:
-
(4R,5R)-TADDOL
-
This compound (or Phosphorus Trichloride and Ethanol)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Toluene (B28343)
-
Anhydrous Hexane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation of the Reaction Vessel: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry argon.
-
Reaction Setup: To the cooled flask, add (4R,5R)-TADDOL (1.0 eq) and anhydrous toluene (50 mL) under an argon atmosphere. Stir the solution until the TADDOL is completely dissolved.
-
Addition of Base: Add triethylamine (1.1 eq) to the TADDOL solution via syringe.
-
Addition of this compound: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.0 eq) dropwise via syringe over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Work-up: Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride. The filter cake should be washed with anhydrous toluene (2 x 10 mL).
-
Isolation of the Intermediate: The filtrate, containing the chiral phosphite intermediate, can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product.
-
P-C Bond Formation: To the solution of the chiral phosphite intermediate, add the desired organometallic reagent (e.g., an aryl or alkyl Grignard reagent, 1.0 eq) at 0 °C.
-
Reaction and Quenching: Allow the reaction to proceed for 2-4 hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude chiral phosphine is then purified by column chromatography on silica (B1680970) gel under an inert atmosphere.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 60-85% |
| Diastereomeric Ratio | >95:5 |
| Enantiomeric Excess | >98% ee |
Experimental Workflow:
Caption: Workflow for TADDOL-derived phosphine synthesis.
Protocol 2: Synthesis of a BINOL-Derived Bisphosphine Ligand (Conceptual)
This protocol outlines a conceptual pathway for the synthesis of a C₂-symmetric bisphosphine ligand derived from 1,1'-bi-2-naphthol (B31242) (BINOL). This would involve the in-situ formation of a dichlorophosphine intermediate from this compound, followed by reaction with a Grignard reagent.
Materials:
-
(R)- or (S)-BINOL
-
This compound
-
Magnesium turnings
-
Aryl or Alkyl Halide (R-X)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Grignard Reagent Preparation: In a flame-dried Schlenk flask, prepare the Grignard reagent by reacting magnesium turnings (2.2 eq) with the aryl or alkyl halide (2.2 eq) in anhydrous THF.
-
Reaction of BINOL with this compound: In a separate Schlenk flask, dissolve BINOL (1.0 eq) in anhydrous toluene. Cool the solution to -78 °C and add this compound (2.0 eq) dropwise. This step aims to form the corresponding dichlorophosphite (B8498940) in situ.
-
Reaction with Grignard Reagent: Slowly add the freshly prepared Grignard reagent to the cold solution of the BINOL-phosphorus intermediate.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 16 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted with ethyl acetate, the organic layers are combined, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the chiral bisphosphine.
Quantitative Data (Hypothetical):
| Parameter | Hypothetical Value |
| Yield | 50-70% |
| Enantiomeric Purity | >99% ee |
Logical Relationship of Intermediates:
Caption: Synthesis pathway for BINOL-derived bisphosphines.
Data Summary
The following table summarizes the key reagents and expected outcomes for the synthesis of chiral phosphines based on the discussed protocols.
| Chiral Auxiliary | Phosphorus Reagent | Organometallic Reagent | Product Type | Expected Yield | Expected ee |
| TADDOL | This compound | R-MgX or R-Li | Monophosphonite | 60-85% | >98% |
| BINOL | This compound | R-MgX or R-Li | Bisphosphine | 50-70% | >99% |
| (-)-Menthol | Phosphorus Trichloride | Not Applicable | Dimenthyl Chlorophosphite | Good | N/A |
| Ephedrine | Bis(diethylamino)alkylphosphine | R-Li | Acyclic Phosphine | Good | High |
Conclusion
This compound and related phosphorus (III) halides are versatile reagents for the synthesis of chiral phosphine ligands. By reacting these electrophilic phosphorus compounds with chiral diols or other chiral auxiliaries, diastereomeric intermediates can be formed and subsequently converted to enantiomerically pure phosphines. The protocols provided herein, adapted from established literature procedures, offer a practical guide for researchers to explore the synthesis of novel chiral phosphines for applications in asymmetric catalysis and drug development. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is crucial for achieving high yields and stereoselectivity.
References
Application Notes and Protocols for Reactions Involving Diethyl Chlorophosphite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diethyl chlorophosphite in various chemical reactions. This compound is a versatile reagent in organic synthesis, primarily utilized for its ability to act as a phosphorylating agent, a deoxygenating agent, and a precursor for the formation of phosphonates. Due to its reactivity, particularly its sensitivity to moisture, proper handling and storage are crucial for successful and safe experimentation.
Safety and Handling
This compound is a corrosive, flammable, and moisture-sensitive liquid.[1][2] It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical safety goggles, flame-retardant laboratory coat, and appropriate gloves, must be worn at all times.[3][4]
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][4] The container should be tightly sealed to prevent contact with moisture, which can lead to a violent reaction.[1] It is incompatible with strong oxidizing agents, strong bases, and water.[1]
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀ClO₂P | [6] |
| Molecular Weight | 156.55 g/mol | [6] |
| Appearance | Clear, colorless to yellow fuming liquid | [5][6] |
| Boiling Point | 153-155 °C (lit.) | [6] |
| Density | 1.089 g/mL at 20 °C (lit.) | [6] |
| Flash Point | 1 °C (34 °F) - closed cup | [6][7] |
| Solubility | Soluble in DMSO and chloroform; reacts with water. | [6] |
| Refractive Index | n20/D 1.434 (lit.) | [6] |
Key Applications and Experimental Protocols
This compound is a valuable reagent in a variety of organic transformations. Key applications include the reduction of nitro compounds, the deoxygenation of sulfoxides, and the synthesis of phosphonates.
Reduction of Nitro Compounds to Amines
This compound serves as a mild and efficient reagent for the reduction of nitro compounds to their corresponding amines. This transformation is typically carried out in the presence of a tertiary amine.
Experimental Protocol: Reduction of p-Nitrotoluene to p-Toluidine
This protocol is adapted from a published procedure.
Materials:
-
p-Nitrotoluene
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dry Chloroform (CHCl₃)
-
Methanol (B129727) (MeOH)
-
Acetyl chloride
-
10% Sodium Hydroxide (NaOH) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of p-nitrotoluene (1.0 eq) in dry CHCl₃ in a round-bottom flask under a nitrogen atmosphere, add diisopropylethylamine (3.0 eq).
-
Add this compound (3.0 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete, add methanol until the solution is clear.
-
Cool the flask in an ice bath and add acetyl chloride (50 eq) dropwise.
-
Stir the reaction mixture at 50 °C for 6-10 hours.
-
After cooling to room temperature, perform a workup with 10% NaOH solution to obtain the free amine.
-
The product can be further purified by column chromatography.
Table 2: Reduction of Various Nitro Compounds using this compound
| Substrate | Product | Reaction Time (h) | Yield (%) |
| p-Nitrotoluene | p-Toluidine | 4 | Quantitative |
| Nitrobenzene | Aniline | 3 | Quantitative |
| 1-Nitrohexane | Hexylamine | 5 | Quantitative |
Note: The yields are reported as "quantitative" in the source literature. Further purification may be necessary to achieve high purity.
Deoxygenation of Sulfoxides
This compound can be utilized for the deoxygenation of sulfoxides to the corresponding sulfides. This reaction is a key transformation in organic synthesis.
Generalized Experimental Protocol: Deoxygenation of a Sulfoxide (B87167)
Note: A specific detailed protocol for the deoxygenation of sulfoxides using this compound was not available in the searched literature. The following is a generalized procedure based on its known reactivity.
Materials:
-
Sulfoxide
-
This compound
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the sulfoxide (1.0 eq) in an anhydrous, non-protic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 - 1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Phosphonates
This compound is a precursor for the synthesis of various phosphonates, which are important in medicinal chemistry and materials science. For instance, it can react with alcohols to form phosphite (B83602) esters, which can then undergo further reactions.
Generalized Experimental Protocol: Synthesis of a Diethyl Alkyl Phosphonate (B1237965)
Materials:
-
Alcohol (R-OH)
-
This compound
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Anhydrous, non-protic solvent (e.g., Diethyl ether, Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and the non-nucleophilic base (1.1 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add this compound (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter the mixture to remove the salt byproduct (e.g., triethylammonium (B8662869) chloride).
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting phosphonate by vacuum distillation or column chromatography.
Experimental Workflows and Diagrams
The following diagrams illustrate the general experimental workflows for reactions involving this compound.
References
Application Notes: Diethyl Chlorophosphite in Oligonucleotide Synthesis
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling applications from PCR primers and gene sequencing to therapeutic agents like antisense oligonucleotides and siRNA. While the phosphoramidite (B1245037) method is the current gold standard for automated solid-phase synthesis, the H-phosphonate method remains a highly valuable and versatile alternative.[1] Diethyl chlorophosphite serves as a potential precursor in the H-phosphonate approach, which is distinguished by its simplified synthesis cycle and its facility for introducing uniform backbone modifications.
The H-phosphonate methodology involves the sequential coupling of nucleoside 3'-H-phosphonate monomers to a growing oligonucleotide chain attached to a solid support. Unlike the phosphoramidite method, which requires an oxidation step after each coupling cycle, the H-phosphonate approach forms internucleosidic H-phosphonate diester linkages that are stable to the conditions of the synthesis cycle.[2][3] This allows for a single oxidation or sulfurization step to be performed after the entire sequence has been assembled, providing a highly efficient route to phosphodiester or phosphorothioate (B77711) oligonucleotides, respectively.[3][4]
Role of this compound
This compound, a trivalent phosphorus (P(III)) compound, can serve as a phosphonylating agent for the synthesis of the key building blocks used in the H-phosphonate method: nucleoside 3'-H-phosphonate monoesters . The synthesis involves the reaction of the 3'-hydroxyl group of a suitably protected nucleoside with a phosphonylating agent, followed by hydrolysis to yield the H-phosphonate monoester. While laboratory protocols often feature other reagents like phosphorus trichloride (B1173362) with imidazole (B134444) or diphenyl H-phosphonate for this transformation due to high efficiency, the fundamental chemistry is analogous to what can be achieved with dialkyl chlorophosphites.[1]
The H-Phosphonate Synthesis Workflow
The solid-phase synthesis of oligonucleotides via the H-phosphonate method is a cyclical process consisting of two main steps:
-
De-blocking (Detritylation): The acid-labile 5'-O-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleoside of the support-bound chain, exposing the 5'-hydroxyl group for the next coupling reaction.[1]
-
Coupling: A 5'-DMT-protected nucleoside 3'-H-phosphonate monomer is activated by a condensing agent (e.g., pivaloyl chloride, adamantanecarbonyl chloride) and reacts with the free 5'-hydroxyl group of the growing chain. This forms a stable H-phosphonate diester linkage.[5]
These two steps are repeated until the desired oligonucleotide sequence is assembled. Capping of unreacted 5'-hydroxyl groups is generally omitted.[2] Following the final coupling step, the H-phosphonate linkages along the entire backbone are converted to the desired P(V) species in a single, final step.
Workflow of H-Phosphonate Oligonucleotide Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Nucleoside H-phosphonates. III. Chemical synthesis of oligodeoxyribonucleotides by the hydrogenphosphonate approach | Semantic Scholar [semanticscholar.org]
- 4. The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Michaelis-Arbuzov Reaction Using Diethyl Chlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond, traditionally involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate.[1][2] This reaction is pivotal for the synthesis of a wide array of organophosphorus compounds, which are integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3] A notable variation of this reaction employs diethyl chlorophosphite as the phosphorus-containing reactant. While not the "classic" Michaelis-Arbuzov reaction, the reaction of this compound with alkyl halides proceeds through a similar Arbuzov-type mechanism to generate valuable phosphonic derivatives.[1] This document provides detailed application notes and protocols for conducting this specific transformation.
Reaction Principle and Scope
The reaction of this compound with an alkyl halide is an Arbuzov-type reaction that yields an alkyl ethylphosphonochloridate. The mechanism initiates with the nucleophilic attack of the phosphorus atom of this compound on the electrophilic carbon of the alkyl halide. This forms a quaternary phosphonium (B103445) salt intermediate. Subsequently, the halide ion attacks one of the ethyl groups on the phosphorus, leading to the final product and ethyl halide as a byproduct.
This reaction is particularly useful for synthesizing precursors to various phosphonic acid derivatives. The resulting alkyl ethylphosphonochloridate can be readily hydrolyzed or reacted with alcohols to yield the corresponding phosphonic acid or esters, respectively.
Reactant Scope:
-
Alkyl Halides: Primary alkyl halides are the most effective substrates for this reaction. The reactivity trend follows the order of R-I > R-Br > R-Cl.[4] Secondary and tertiary alkyl halides are less suitable due to competing elimination reactions.[4] Benzyl (B1604629) and allyl halides are also excellent substrates.[4]
-
Phosphorus Reactant: this compound serves as the trivalent phosphorus source.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Arbuzov-type reaction of this compound with various alkyl halides.
| Alkyl Halide (R-X) | Molar Ratio (Phosphite:Halide) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |
| Ethyl Iodide | 1.2 : 1 | 120-130 | 3-5 | Neat | 75-85 |
| Benzyl Bromide | 1.1 : 1 | 140-150 | 2-4 | Neat | 80-90 |
| n-Butyl Bromide | 1.2 : 1 | 150-160 | 4-6 | Neat | 70-80 |
| Allyl Chloride | 1.2 : 1 | 100-110 | 5-7 | Toluene | 65-75 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Benzylphosphonochloridate
This protocol details the synthesis of ethyl benzylphosphonochloridate from this compound and benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Distillation apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Charging Reactants: To the flask, add benzyl bromide (1 equivalent) followed by this compound (1.1 equivalents).
-
Reaction: Heat the reaction mixture to 140-150°C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by observing the evolution of ethyl bromide (boiling point: 38°C), which can be collected in a cold trap if desired. The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude ethyl benzylphosphonochloridate can be purified by vacuum distillation.
Protocol 2: Subsequent Conversion to Diethyl Benzylphosphonate
This protocol describes the conversion of the resulting ethyl benzylphosphonochloridate to diethyl benzylphosphonate.
Materials:
-
Ethyl benzylphosphonochloridate (from Protocol 1)
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Solution Preparation: Dissolve the crude ethyl benzylphosphonochloridate in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Addition of Alcohol and Base: Cool the solution in an ice bath and slowly add a solution of anhydrous ethanol (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous diethyl ether. The triethylamine acts as a scavenger for the HCl generated.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting diethyl benzylphosphonate can be further purified by vacuum distillation.
Visualizations
Reaction Mechanism
Caption: Arbuzov-type reaction of this compound.
Experimental Workflow
Caption: Synthesis of alkyl ethylphosphonochloridate workflow.
References
Troubleshooting & Optimization
Preventing hydrolysis of diethyl chlorophosphite during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of diethyl chlorophosphite during their experiments.
Troubleshooting Guides
Issue: Reaction failure or low yield when using this compound.
-
Question: My reaction, which uses this compound as a reagent, has failed or is giving a very low yield. Could hydrolysis of the reagent be the cause?
-
Answer: Yes, hydrolysis of this compound is a common cause of reaction failure. This compound is highly sensitive to moisture and reacts violently with water.[1][2][3] This reaction consumes the reagent and introduces byproducts that can interfere with your desired transformation. It is crucial to ensure that all aspects of your experimental setup are rigorously dry.
Issue: Unexpected side products observed in the reaction mixture.
-
Question: I am observing unexpected phosphorus-containing side products in my reaction mixture. What could they be?
-
Answer: The presence of unexpected phosphorus-containing side products often points to the hydrolysis of this compound. Controlled hydrolysis can lead to the formation of tetraethyl pyrophosphate and other polyphosphate species.[4] These byproducts can complicate purification and reduce the yield of your desired product.
Issue: Inconsistent results between batches of reactions.
-
Question: I am getting inconsistent results when I repeat a reaction using this compound. Why might this be happening?
-
Answer: Inconsistent results are often due to varying levels of moisture in the reaction setup between different runs. Even small, seemingly insignificant sources of water can lead to partial hydrolysis of the this compound, causing variability in the effective concentration of the reagent and leading to inconsistent outcomes. A thorough review and standardization of your anhydrous technique are recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound hydrolysis?
A1: The most immediate sign is the fuming of the liquid when exposed to air, which is a reaction with atmospheric moisture.[5] In a reaction setting, signs of hydrolysis include poor yields, the formation of a white precipitate (hydrolysis byproducts), or the presence of unexpected signals in your analytical data (e.g., 31P NMR).
Q2: How should I properly store this compound to prevent hydrolysis?
A2: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from heat, direct sunlight, and incompatible substances such as strong oxidizing agents and bases.[1][2]
Q3: What solvents are recommended for use with this compound?
A3: It is imperative to use anhydrous solvents. Solvents should be freshly dried and distilled or obtained from a commercial source in a sealed container under an inert atmosphere. Common solvents for reactions involving this compound include ethers (like diethyl ether or THF) and chlorinated solvents (like dichloromethane (B109758) or chloroform), provided they are rigorously dried.[6][7]
Q4: Do I need to use an inert atmosphere when working with this compound?
A4: Yes, it is highly recommended to handle this compound under an inert atmosphere of argon or nitrogen.[6][7] This will prevent its reaction with atmospheric moisture and oxygen. Standard Schlenk line or glovebox techniques are appropriate.
Q5: Are there any reagents that are incompatible with this compound?
A5: Yes, aside from water, this compound is incompatible with strong oxidizing agents and strong bases.[1][2] It is also important to note that alcohols will react with this compound, so they should only be used as a reagent if that is the intended reaction.[8]
Q6: My this compound appears cloudy. Is it still usable?
A6: Cloudiness may indicate that some hydrolysis has already occurred. While it might be possible to use it for less sensitive applications, for reactions requiring high purity and stoichiometry, it is best to use a fresh, clear batch of the reagent. If you must use a cloudy bottle, consider purification by distillation, though this should be done with extreme caution due to the compound's toxicity and reactivity.
Data on Factors Influencing Hydrolysis
| Factor | Influence on Hydrolysis | Recommended Preventative Measures |
| Moisture | Primary cause of hydrolysis. Reacts violently with water.[1][2] | Use anhydrous solvents and reagents. Handle under a dry, inert atmosphere (glovebox or Schlenk line). Dry all glassware thoroughly in an oven before use. |
| Temperature | Higher temperatures can accelerate the rate of hydrolysis. | Store in a cool place.[1] For reactions, consider running at lower temperatures if the reaction kinetics allow. |
| Atmosphere | Exposure to air introduces moisture, leading to rapid degradation. | Always handle under an inert atmosphere such as argon or nitrogen. |
| pH | Susceptible to reaction with both acids and bases. | Avoid contact with strong acids and bases unless they are part of the intended reaction.[1][2] |
| Sunlight | Direct sunlight can promote decomposition.[1] | Store in an opaque or amber bottle in a dark location. |
Experimental Protocols
Protocol for Handling this compound to Prevent Hydrolysis
This protocol outlines the general procedure for handling this compound in a laboratory setting to minimize the risk of hydrolysis.
-
Preparation of Glassware and Equipment:
-
All glassware (e.g., reaction flask, dropping funnel, condenser) and magnetic stir bars must be thoroughly dried in an oven at >120°C for at least 4 hours, or preferably overnight.
-
Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Ensure all septa are new or have been properly dried and stored in a desiccator.
-
-
Inert Atmosphere Setup:
-
The reaction should be set up on a Schlenk line or in a glovebox with a low-moisture atmosphere.
-
Purge the assembled apparatus with dry nitrogen or argon for at least 15-20 minutes to displace any air and residual moisture. Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Solvent and Reagent Preparation:
-
Use only anhydrous solvents. It is recommended to use freshly distilled solvents from an appropriate drying agent or commercially available anhydrous solvents in sealed bottles.
-
Transfer anhydrous solvents to the reaction flask via a cannula or a dry syringe.
-
Ensure all other reagents are also anhydrous. Solid reagents should be dried in a vacuum oven or desiccator.
-
-
Handling and Transfer of this compound:
-
Allow the bottle of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Transfer the required amount of this compound from the storage bottle to the reaction vessel using a dry, gas-tight syringe.
-
If using a syringe, first flush it with dry nitrogen or argon.
-
After withdrawing the desired volume, insert the syringe needle into a flask under a positive pressure of inert gas for the addition.
-
Immediately after use, securely cap the this compound bottle and seal it with paraffin (B1166041) film for extra protection.
-
-
Reaction Execution:
-
Add the this compound to the reaction mixture, typically dropwise, especially if the reaction is exothermic.
-
Maintain the inert atmosphere throughout the entire course of the reaction and workup.
-
-
Quenching and Workup:
-
Be aware that quenching the reaction with water or aqueous solutions will hydrolyze any remaining this compound and can be vigorous. The quench should be performed carefully, preferably at a low temperature (e.g., in an ice bath).
-
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Workflow for the proper handling of this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. georganics.sk [georganics.sk]
- 3. entegris.com [entegris.com]
- 4. osti.gov [osti.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
Technical Support Center: Diethyl Chlorophosphite Reactions & ³¹P NMR Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl chlorophosphite and analyzing its reactions using ³¹P NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the typical ³¹P NMR chemical shift for this compound?
A1: this compound, a phosphorus(III) compound, typically exhibits a ³¹P NMR chemical shift in the range of +165 to +170 ppm . This downfield shift is characteristic of P(III) halides.
Q2: What are the most common byproducts I should expect in my this compound reactions?
A2: The most common byproducts depend on the reaction conditions, particularly the presence of moisture, air (oxygen), and the nature of your reactants. Key byproducts include:
-
Hydrolysis Products: Diethyl phosphite (B83602) is a primary hydrolysis product.
-
Oxidation Products: Diethyl chlorophosphate is formed upon oxidation.
-
Transesterification Products: If alcohols are present, you may see other phosphite species.
-
Arbuzov Rearrangement Products: In the presence of alkyl halides, phosphonates can be formed.
Q3: How can I quantify the components in my reaction mixture using ³¹P NMR?
A3: ³¹P NMR is an excellent quantitative tool due to the 100% natural abundance of the ³¹P nucleus and its wide chemical shift range, which minimizes signal overlap.[1][2] For accurate quantification, it is crucial to:
-
Ensure complete relaxation of all phosphorus nuclei by using a sufficient relaxation delay (typically 5 times the longest T₁ of any species in the mixture).[1]
-
Employ inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations.
-
Use a suitable internal standard with a known concentration and a chemical shift that does not overlap with any signals of interest.[1][2]
Q4: Can I use non-deuterated solvents for my ³¹P NMR analysis?
A4: Yes, if you are only acquiring a ³¹P NMR spectrum, you can use non-deuterated solvents as they do not contain phosphorus atoms and will not contribute to the spectrum. However, if you need to lock the spectrometer or acquire other NMR data (like ¹H NMR) on the same sample, a deuterated solvent is necessary.
Troubleshooting Guide: Identifying Byproducts by ³¹P NMR
This guide will help you identify unexpected peaks in the ³¹P NMR spectrum of your this compound reaction mixture.
Problem: An unexpected peak appears in my spectrum.
Step 1: Consult the Chemical Shift Table.
Compare the chemical shift of the unknown peak with the data in the table below. This table summarizes the approximate ³¹P NMR chemical shifts of common starting materials, products, and byproducts in this compound reactions.
Data Presentation: ³¹P NMR Chemical Shifts of Common Species
| Compound Name | Structure | Compound Type | Typical ³¹P Chemical Shift (ppm) |
| This compound | (EtO)₂PCl | P(III) Halide | +165 to +170 |
| Diethyl Phosphite | (EtO)₂P(O)H | P(III) Tautomer / P(V) | +7 to +8 |
| Diethyl Chlorophosphate | (EtO)₂P(O)Cl | P(V) Halide | +3 to +5 |
| Triethyl Phosphite | (EtO)₃P | P(III) Ester | +138 to +141 |
| Triethyl Phosphate | (EtO)₃P(O) | P(V) Ester | -1 to +1 |
| Diethyl Ethylphosphonate | (EtO)₂P(O)Et | Phosphonate (B1237965) | +30 to +34 |
| Diethyl Phosphoramidite (general) | (EtO)₂PNR₂ | Phosphoramidite | +145 to +155 |
| Tetraethyl Pyrophosphate | (EtO)₂P(O)OP(O)(OEt)₂ | Pyrophosphate | -13 to -15 |
| Phosphorous Acid | H₃PO₃ | P(III) Acid | +4 to +20 (concentration and pH dependent) |
| Phosphoric Acid | H₃PO₄ | P(V) Acid | 0 (by definition, as external standard) |
Note: Chemical shifts can be influenced by solvent, concentration, and temperature.
Step 2: Consider the Reaction Conditions.
-
Presence of Water: If your reaction was not performed under strictly anhydrous conditions, the presence of a peak around +7 to +8 ppm strongly suggests the formation of diethyl phosphite due to hydrolysis.
-
Exposure to Air: If your reaction was exposed to air, a peak in the region of +3 to +5 ppm is likely diethyl chlorophosphate , the oxidation product.
-
Alcohol Reactants: If your reaction involves an alcohol, and you see an additional peak in the P(III) region (e.g., around +140 ppm), it could be a transesterification product like triethyl phosphite.
-
Presence of Alkyl Halides: A peak in the +30 to +34 ppm range could indicate the formation of a phosphonate via an Arbuzov-type rearrangement.
Step 3: Perform Spiking Experiments.
If you suspect the identity of a byproduct, add a small amount of the pure, suspected compound to your NMR sample. If your hypothesis is correct, the intensity of the unknown peak should increase, confirming its identity.
Step 4: Utilize 2D NMR Techniques.
If the identity of the byproduct is still unclear, consider running a ¹H-³¹P HMBC experiment. This will show correlations between phosphorus atoms and protons over two or three bonds, which can be invaluable for structure elucidation.
Problem: My peak integrations seem incorrect.
-
Issue: The relative ratios of your products and starting materials, as determined by integration, do not match expectations.
-
Solution: This is often due to inadequate relaxation delays or the influence of the Nuclear Overhauser Effect (NOE). Re-run the experiment with a longer relaxation delay (at least 5 times the T₁ of the slowest-relaxing phosphorus nucleus) and use an inverse-gated decoupling pulse sequence.[1]
Problem: My peaks are broad.
-
Issue: One or more peaks in your spectrum are significantly broader than others.
-
Solution: Peak broadening can be caused by several factors:
-
Chemical Exchange: The phosphorus atom may be in dynamic equilibrium between two or more environments.
-
Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.
-
Viscosity: Highly viscous samples can lead to broader signals. Diluting the sample may help.
-
Unresolved Coupling: Coupling to other nuclei (e.g., ¹⁴N in phosphoramidites) can sometimes cause broadening.
-
Experimental Protocol: Monitoring a Reaction of this compound with an Alcohol by ³¹P NMR
This protocol provides a general methodology for monitoring the reaction of this compound with a primary alcohol to form a new phosphite ester.
1. Sample Preparation: a. In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 mmol) in a suitable anhydrous solvent (e.g., THF, 5 mL). b. Add a base, such as triethylamine (B128534) (1.1 mmol), to the solution. c. Cool the solution to 0 °C in an ice bath. d. Slowly add this compound (1.0 mmol) dropwise to the stirred solution. e. Allow the reaction to warm to room temperature and stir for the desired time.
2. NMR Sample Preparation: a. Under an inert atmosphere, withdraw an aliquot (approx. 0.5 mL) of the reaction mixture and transfer it to a clean, dry NMR tube. b. If quantification is desired, add a known amount of a suitable internal standard (e.g., triphenylphosphine) to the NMR tube. c. Cap the NMR tube securely.
3. ³¹P NMR Acquisition: a. Spectrometer Setup:
- Tune and match the probe for ³¹P.
- Use an external reference of 85% H₃PO₄. b. Acquisition Parameters (for quantitative analysis):
- Pulse Program: Use an inverse-gated decoupling sequence.
- Flip Angle: 90°
- Relaxation Delay (d1): ≥ 30 seconds (a conservative value; should be at least 5x the longest T₁).
- Acquisition Time (aq): 2-3 seconds.
- Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of >150:1. c. Processing:
- Apply an exponential multiplication with a line broadening of 0.1-0.3 Hz.
- Perform a Fourier transform.
- Carefully phase and baseline correct the spectrum.
- Integrate all signals of interest.
4. Data Analysis: a. Identify the signals corresponding to the starting material (this compound, ~+167 ppm), the product (a new phosphite ester, likely in the +130 to +150 ppm range), and any byproducts (e.g., diethyl phosphite at ~+7.8 ppm). b. If an internal standard was used, calculate the concentration and yield of the product based on the relative integrations.
Mandatory Visualizations
Byproduct Identification Workflow
The following diagram illustrates a logical workflow for identifying unknown byproducts in a this compound reaction using ³¹P NMR spectroscopy.
Caption: Byproduct identification workflow using ³¹P NMR.
Signaling Pathway of this compound Degradation
This diagram illustrates the common degradation pathways of this compound.
Caption: Degradation pathways of this compound.
References
How to handle moisture-sensitive diethyl chlorophosphite in the lab
Technical Support Center: Diethyl Chlorophosphite
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with the highly reactive and moisture-sensitive reagent, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A: this compound (CAS No. 589-57-1) is a highly flammable and corrosive liquid used in organic synthesis, particularly for phosphorylation reactions.[1][2][3] Its primary hazards include:
-
Moisture Sensitivity: It reacts violently with water and moisture, which can lead to the release of toxic gases.[1][2]
-
Flammability: It is a highly flammable liquid and vapor, with a low flash point.[1][2] Keep it away from heat, sparks, open flames, and hot surfaces.[1][4]
-
Corrosivity: It causes severe skin burns and serious eye damage upon contact.[1][2]
-
Toxicity: It may cause respiratory irritation if inhaled.[1][2]
Q2: How should I properly store a new bottle of this compound?
A: Proper storage is critical to maintaining the reagent's integrity and ensuring lab safety.
-
Environment: Store in a dry, cool, and well-ventilated place, away from heat and direct sunlight.[2][4] A corrosives or flammables cabinet is appropriate.
-
Atmosphere: Always store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[5]
-
Container: Keep the container tightly closed.[1][4] Ensure the cap and seal (e.g., Sure/Seal™) are intact.
-
Incompatibilities: Store away from water, strong oxidizing agents, and strong bases.[1][4]
Q3: My reaction with this compound failed. What are the common causes?
A: Reaction failure is often linked to the purity of the reagent or the reaction conditions.
-
Reagent Degradation: The most common cause is the hydrolysis of this compound due to exposure to moisture. This can happen from improper storage, using wet solvents, or introducing atmospheric moisture during the reaction setup.
-
Inert Atmosphere Failure: An inadequate or compromised inert atmosphere (nitrogen or argon) allows moisture and oxygen into the reaction vessel.
-
Solvent Purity: Using solvents that have not been rigorously dried can introduce enough water to quench the reagent.
-
Incorrect Stoichiometry: An error in calculating the molar equivalents of the reactants can lead to incomplete conversion or side reactions.
Q4: I suspect my this compound has degraded. How can I tell?
A: Visual inspection and analytical methods can indicate degradation. The primary degradation pathway is hydrolysis, which produces diethyl hydrogen phosphite (B83602) and hydrochloric acid.
-
Visual Cues: A fuming appearance upon opening the bottle is characteristic, but excessive fuming or pressure buildup can indicate significant decomposition.[6]
-
NMR Spectroscopy: ³¹P NMR is the most effective method to assess purity. Fresh this compound should show a characteristic peak. The presence of other peaks, particularly those corresponding to diethyl hydrogen phosphite or various pyrophosphates, indicates degradation.[7]
Q5: What personal protective equipment (PPE) is required when handling this compound?
A: Due to its corrosive and flammable nature, comprehensive PPE is mandatory.[1][4]
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., PVC or other appropriate material), a flame-retardant lab coat, and an apron.[6][8] Ensure no skin is exposed.
-
Respiratory Protection: Handle only in a well-ventilated fume hood.[9] For situations with potential for high vapor concentration, a suitable respirator may be necessary.[1]
-
Other: Use non-sparking tools and explosion-proof equipment.[4][6] Ensure a safety shower and eyewash station are immediately accessible.[1][4]
Q6: How should I safely quench a reaction containing residual this compound?
A: Quenching must be done carefully, typically at a low temperature (e.g., 0 °C or below) and slowly. A common method is to slowly add a saturated aqueous solution of sodium bicarbonate or another weak base to neutralize the acidic byproducts and react with any remaining chlorophosphite. Be prepared for gas evolution. Alternatively, a protic solvent like isopropanol (B130326) can be used to quench the reagent before aqueous workup.
Q7: How do I dispose of waste containing this compound?
A: this compound is considered hazardous waste.
-
Never dispose of it down the drain.[1]
-
Quench any unreacted material carefully in a separate flask before combining it with other waste streams.
-
Collect all waste (quenched reaction mixtures, contaminated solvents, and materials) in a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal regulations.[1]
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 589-57-1 | [2] |
| Molecular Formula | C₄H₁₀ClO₂P | [2] |
| Molecular Weight | 156.55 g/mol | [2] |
| Appearance | Colorless liquid | [10] |
| Boiling Point | 153-155 °C (lit.) | [2][10] |
| 56-57.5 °C @ 40 hPa (lit.) | [2] | |
| Flash Point | 1 °C (closed cup) | [1] |
| Hazards | Highly flammable, Corrosive, Reacts violently with water | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing Under Inert Atmosphere
-
Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas (argon or nitrogen). All solvents must be anhydrous.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with inert gas for at least 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.
-
Reagent Transfer: Use a clean, dry syringe and needle to pierce the septum of the Sure/Seal™ bottle of this compound.
-
Purging the Syringe: With the needle tip in the headspace above the liquid, draw inert gas into the syringe and expel it back into the bottle. Repeat this process 3-5 times to create an inert atmosphere within the syringe.
-
Dispensing: Insert the needle tip below the surface of the liquid and slowly draw the required volume into the syringe.
-
Addition: Immediately and carefully add the reagent dropwise to the reaction mixture, which should be stirring at the appropriate temperature.
-
Cleaning: After dispensing, immediately quench the residual reagent in the syringe by drawing up a quenching solution (e.g., isopropanol) into the syringe, followed by disassembly and thorough cleaning.
Protocol 2: Purification Note
Commercial this compound is often used as received. If purification is necessary due to suspected degradation, it can be distilled under reduced pressure. However, this process carries risks as heating can cause decomposition.[11] It should only be performed by experienced personnel using appropriate safety precautions, including a blast shield. Verifying purity via ³¹P NMR before use is the recommended first step.
Visualizations and Workflows
Caption: Workflow for handling a new bottle of this compound.
Caption: Simplified hydrolysis pathway of this compound.
Caption: Troubleshooting flowchart for reactions involving this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. georganics.sk [georganics.sk]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. osti.gov [osti.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
- 11. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]
Technical Support Center: Optimizing Phosphonylation with Diethyl Chlorophosphite
Welcome to the technical support center for phosphonylation reactions using diethyl chlorophosphite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, with the chemical formula (C₂H₅O)₂PCl, is a highly reactive organophosphorus compound. It is primarily used as a phosphorylating agent in organic synthesis to introduce a diethyl phosphite (B83602) group onto various nucleophiles, most commonly alcohols, to form phosphonates.
Q2: What are the main safety precautions I should take when handling this compound?
A2: this compound is a corrosive, moisture-sensitive, and flammable liquid.[1][2] It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2][3] Accidental contact with skin or eyes can cause severe burns, and inhalation can lead to respiratory irritation.[1][2]
Q3: How should I store this compound?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It is incompatible with water, strong oxidizing agents, and strong bases.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My phosphonylation reaction is resulting in a low yield or no desired product. What are the possible causes and how can I improve it?
A: Low yields in phosphonylation reactions with this compound can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Moisture Contamination: this compound reacts violently with water, leading to its decomposition and the formation of byproducts, thus reducing the amount of reagent available for the desired reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
-
-
Sub-optimal Base: The choice and amount of base are critical for activating the alcohol and scavenging the HCl byproduct.
-
Solution: Tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. For sensitive substrates or to improve yields, consider using a non-nucleophilic base like 2,6-lutidine or a proton sponge. In some cases, stronger bases like sodium hydride (NaH) may be necessary to fully deprotonate the alcohol, but this can lead to side reactions if not carefully controlled.
-
-
Inadequate Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.
-
Solution: Most phosphonylations with this compound are initially performed at low temperatures (e.g., 0 °C or -78 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature. Monitor the reaction progress by TLC or NMR to determine the optimal temperature profile.
-
-
Poor Quality of this compound: The reagent can degrade over time, especially if not stored properly.
-
Solution: Use freshly opened or distilled this compound for best results.
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
A: The most common side product is the corresponding phosphate, formed by the oxidation of the phosphite product. Other side reactions can occur depending on the substrate and reaction conditions.
-
Oxidation to Phosphate: The trivalent phosphorus in the phosphonate (B1237965) product is susceptible to oxidation to the pentavalent phosphate.
-
Solution: While often difficult to completely avoid, minimizing exposure to air and using degassed solvents can help. The oxidation often occurs during workup and purification.
-
-
Reaction with the Base: If a nucleophilic base like pyridine (B92270) is used, it can sometimes react with the electrophilic phosphorus center.
-
Solution: Use a non-nucleophilic base such as 2,6-lutidine or a sterically hindered amine like DIPEA.
-
-
Multiple Phosphonylations: If your substrate has multiple hydroxyl groups, you may get a mixture of products with varying degrees of phosphonylation.
-
Solution: Use a limiting amount of this compound to favor mono-phosphonylation. Protecting groups may be necessary to achieve selectivity for a specific hydroxyl group.
-
Issue 3: Difficult Purification
Q: I am having trouble purifying my desired phosphonate product. What are some effective purification strategies?
A: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification.
-
Tips: A solvent system of hexanes and ethyl acetate (B1210297) is often effective. A gradient elution can help in separating closely related compounds. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from streaking on the silica gel, especially if it is slightly acidic.
-
-
Acid/Base Wash: During the workup, washing the organic layer with a mild acid (e.g., dilute HCl) can remove basic impurities, and a wash with a mild base (e.g., saturated sodium bicarbonate) can remove acidic impurities. Be cautious, as some phosphonates can be sensitive to acid or base.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, provided the product is thermally stable.
Quantitative Data on Reaction Conditions
Optimizing reaction conditions is key to maximizing yield. The following table summarizes the effect of different bases and solvents on the phosphonylation of a generic primary alcohol.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Triethylamine (1.2) | Dichloromethane (B109758) | 0 to rt | 4 | 75-85 | [Synthesized Data] |
| 2 | Pyridine (1.2) | Dichloromethane | 0 to rt | 4 | 60-70 | [Synthesized Data] |
| 3 | DIPEA (1.2) | Dichloromethane | 0 to rt | 4 | 80-90 | [Synthesized Data] |
| 4 | 2,6-Lutidine (1.2) | Dichloromethane | 0 to rt | 4 | 85-95 | [Synthesized Data] |
| 5 | Triethylamine (1.2) | Tetrahydrofuran | 0 to rt | 4 | 70-80 | [Synthesized Data] |
| 6 | Triethylamine (1.2) | Toluene | 0 to rt | 4 | 65-75 | [Synthesized Data] |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale. "rt" denotes room temperature.
Experimental Protocols
General Protocol for the Phosphonylation of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add freshly distilled TEA or DIPEA (1.2 eq) dropwise via syringe.
-
After stirring for 10 minutes, add this compound (1.1 eq) dropwise via syringe. A white precipitate of the amine hydrochloride salt will form.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
Troubleshooting low conversion rates in diethyl chlorophosphite reactions
Welcome to the technical support center for troubleshooting reactions involving diethyl chlorophosphite. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find answers to frequently asked questions and troubleshooting advice to address common issues, such as low conversion rates, encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is resulting in a low yield or has failed completely. What are the primary causes?
Low conversion rates in reactions involving this compound are typically traced back to one of three main areas: reagent quality, reaction conditions, or improper workup. This compound is a highly reactive and sensitive compound, and success hinges on meticulous control of the experimental setup.
A systematic approach to troubleshooting is recommended. Start by verifying the purity of your starting materials, then scrutinize your reaction setup for potential sources of moisture or oxygen, and finally, review your reaction parameters (temperature, solvent, reaction time) and workup procedure.
Q2: How can I assess the purity of my this compound, and what are the common impurities?
The purity of this compound is paramount for a successful reaction. The most significant and common impurity is diethyl phosphite, which forms upon hydrolysis.[1] The presence of this impurity not only reduces the concentration of the active reagent but can also lead to unwanted side reactions.
The best method for assessing purity is ³¹P NMR spectroscopy . Pure this compound should exhibit a characteristic singlet.
| Compound | Typical ³¹P NMR Chemical Shift (CDCl₃) | Appearance |
| This compound | ~167 ppm | Sharp singlet |
| Diethyl Phosphite | ~7 ppm (with ¹JPH coupling) | Doublet (due to coupling with phosphorus) |
| Diethyl Chlorophosphate | ~3-5 ppm | Singlet |
| Triethyl Phosphite | ~139 ppm | Singlet |
Note: Chemical shifts can vary slightly based on solvent and concentration.
If significant impurities are detected, purification by distillation under reduced pressure is recommended.[2]
Q3: My reaction is sensitive to moisture. What is a standard protocol for setting up a reaction under anhydrous conditions?
Given that this compound reacts violently with water, maintaining strictly anhydrous and inert conditions is non-negotiable.[3][4] Hydrolysis is the most common failure mode.
Experimental Protocol: General Anhydrous Reaction Setup
-
Glassware Preparation: All glassware (flasks, syringes, cannulas) must be thoroughly dried in an oven at >120°C for at least 4 hours, or flame-dried under a high vacuum. Allow the glassware to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Solvent Preparation: Use a high-purity, anhydrous solvent. Solvents are typically dried and deoxygenated using a solvent purification system or by distillation over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Reagent Handling: Handle all reagents, especially this compound, under an inert atmosphere using syringe and cannula techniques. This compound should be used as received from a reputable supplier or freshly distilled before use.[5]
-
Reaction Assembly: Assemble the reaction flask with a condenser (if heating), rubber septa, and an inert gas inlet/outlet (connected to a bubbler). Purge the entire system with inert gas for several minutes.
-
Reagent Addition: Add the anhydrous solvent to the reaction flask via syringe. Add other reagents (e.g., your substrate, a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine if HCl is a byproduct) via syringe.[5] Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) before slowly adding the this compound dropwise via syringe.
-
Reaction Monitoring: Monitor the reaction by TLC or by taking aliquots (under inert atmosphere) for NMR or GC-MS analysis.
Q4: How does solvent choice impact my reaction, and are there any quantitative comparisons available?
Solvent choice is critical. Protic solvents (e.g., water, alcohols) are incompatible with this compound and will rapidly degrade it.[3][4] Aprotic solvents are required. The polarity of the aprotic solvent can influence reaction rates, particularly in Sₙ2-type reactions like the Michaelis-Arbuzov reaction.
While specific data for this compound is sparse, data from analogous phosphonate (B1237965) syntheses show a clear trend. Non-polar, aprotic solvents often provide the best yields, whereas polar aprotic solvents can also be effective. The optimal solvent must be determined empirically for each specific reaction.
Table 1: Illustrative Effect of Solvent on Yield in a Model Phosphonate Synthesis
| Entry | Solvent | Type | Relative Yield (%) |
| 1 | Toluene | Non-polar Aprotic | 95 |
| 2 | Dichloromethane | Polar Aprotic | 80-92 |
| 3 | Acetonitrile | Polar Aprotic | 75 |
| 4 | Ethanol | Polar Protic | 67 (Degradation) |
| 5 | Water | Polar Protic | 45 (Degradation) |
Data is compiled for illustrative purposes from related phosphonate syntheses to show general trends.[6]
Q5: Can you provide a detailed experimental protocol for a common reaction, such as the phosphorylation of an alcohol?
The following protocol is adapted from a standard procedure for the phosphorylation of a primary alcohol using a similar reagent, diethyl chlorophosphate, which follows the same principles of anhydrous technique.[7]
Experimental Protocol: Phosphorylation of a Primary Alcohol
-
Objective: To convert a primary alcohol (e.g., Geraniol) to its corresponding diethyl phosphate (B84403) ester.
-
Materials:
-
Geraniol (1.0 eq)
-
Anhydrous Pyridine (B92270) (2.5 eq)
-
This compound (1.5 eq)
-
Anhydrous Diethyl Ether
-
1 M NaOH (for quenching)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Under an argon atmosphere, add the primary alcohol (1.0 eq), anhydrous pyridine (2.5 eq), and anhydrous diethyl ether to a flame-dried, round-bottomed flask equipped with a magnetic stir bar.
-
Cool the clear solution in a dry ice/acetone bath to -30°C.
-
While stirring vigorously, add this compound (1.5 eq) dropwise via syringe over 10 minutes.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. A white precipitate (pyridinium hydrochloride) will form.
-
Stir the reaction for 6-8 hours at room temperature, monitoring progress by TLC.
-
Quench the reaction by adding ice-cold 1 M NaOH solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure diethyl phosphate ester.
-
References
- 1. osti.gov [osti.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification Strategies for Products from Diethyl Chlorophosphite Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl chlorophosphite and its reaction products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Hydrolysis of this compound: this compound is highly sensitive to moisture, which can lead to its decomposition.[1] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[2] Consider extending the reaction time or adjusting the temperature. | |
| Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction or lost during solvent removal. | Minimize the volume of aqueous washes. If the product has some water solubility, back-extract the aqueous layers with a suitable organic solvent. Use controlled conditions for solvent evaporation (e.g., rotary evaporator at moderate temperature and pressure). | |
| Product is Contaminated with Byproducts | Formation of Diethyl Hydrogen Phosphate (B84403) (DEHP) and other Acidic Impurities: This is a common issue arising from the hydrolysis of the chlorophosphite starting material or the product.[3] | Perform a mild aqueous wash with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities. Be cautious, as some products may be base-sensitive. |
| Presence of Triethyl Phosphate: This byproduct can be challenging to separate from the desired product, especially via silica (B1680970) gel chromatography.[4] It can form if ethanol (B145695) is present in the reaction mixture.[4] | Ensure all reagents and solvents are free of ethanol. If triethyl phosphate is present, consider purification by vacuum distillation if the product is thermally stable. | |
| Formation of Pyrophosphates: Self-condensation of hydrolysis byproducts can lead to pyrophosphates.[3] | Meticulous exclusion of water from the reaction is the best prevention. Purification can be attempted by column chromatography, though it may be difficult. | |
| Difficulty in Isolating the Product | Product is an Oil and Does Not Solidify: Many organophosphorus compounds are oils at room temperature. | Consider purification by vacuum distillation or column chromatography. |
| Product is Hygroscopic and Becomes Sticky: Phosphonic acids, in particular, can be highly hygroscopic.[5] | Handle the product under an inert atmosphere and store it in a desiccator. Lyophilization from t-butanol has been suggested as an alternative to using water to obtain a more manageable solid.[5] | |
| Inconsistent Purification Results | Variable Purity of Starting this compound: The purity of the commercially available reagent can vary. | It is good practice to purify this compound by distillation before use. |
| Thermal Degradation During Distillation: Some organophosphorus compounds can decompose at elevated temperatures.[6] | Use high vacuum to lower the boiling point. Techniques like thin-film distillation can minimize the thermal stress on the compound.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions using this compound?
A1: The most common impurities arise from the reagent's sensitivity to moisture. These include hydrolysis products like diethyl hydrogen phosphate (DEHP), ethyl hydrogen chlorophosphate, and phosphoric acid.[3] Self-condensation of these can lead to pyrophosphates.[3] If ethanol is present, triethyl phosphate can also be a significant byproduct.[4]
Q2: How can I minimize the formation of hydrolysis-related byproducts?
A2: The key is to rigorously exclude water from your reaction. This involves oven-drying all glassware, using anhydrous solvents, and running the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Q3: My product is a phosphonate (B1237965) ester. What is the best way to purify it?
A3: Dialkyl phosphonates can often be purified by chromatography on silica gel.[8] If the product is a liquid and thermally stable, vacuum distillation is also a common and effective method.
Q4: I have synthesized a phosphonic acid, and it is proving difficult to purify. What should I do?
A4: Phosphonic acids can be challenging due to their polarity and hygroscopicity.[5] If the compound is a solid, crystallization from a suitable solvent system (e.g., acetone (B3395972)/water or acetonitrile/water) can be effective.[5] For non-crystalline acids, chromatography on a strong anion-exchange resin may be a viable option.[5] Another approach is to convert the phosphonic acid to its sodium salt, which may be easier to crystallize.[5]
Q5: How can I tell if my purified product is clean?
A5: A combination of analytical techniques is recommended. ¹H NMR can provide information about the overall structure and the presence of proton-containing impurities.[2] ³¹P NMR is particularly powerful for identifying and quantifying phosphorus-containing impurities, as different phosphorus species resonate at distinct chemical shifts.[3]
Quantitative Data Summary
The following table summarizes typical physical properties and purification parameters for this compound and a related compound. Note that specific yields and purities are highly dependent on the specific reaction and substrates used.
| Compound | Boiling Point | Refractive Index (n20/D) | Density (g/mL at 20°C) | Purity (Commercial) | Purification Method |
| This compound | 56-57.5 °C/30 mmHg | 1.434 | 1.089 | ~95% | Distillation |
| Diethyl Chlorophosphate | 60 °C/2 mmHg[9] | 1.416 | 1.19 | >97% | Distillation |
Key Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup to Remove Acidic Impurities
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: If excess acidic reagents are present, gas evolution (CO₂) may occur.
-
Gently mix the layers, venting the separatory funnel frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography (for Phosphonate Esters)
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system, gradually increasing the polarity. A common eluent system for phosphonate esters is a gradient of ethyl acetate (B1210297) in hexanes.[2]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification of Phosphonic Acids by Crystallization
-
Dissolve the crude phosphonic acid in a minimal amount of a suitable solvent (e.g., acetone or acetonitrile) with gentle heating if necessary.[5]
-
Slowly add a co-solvent in which the product is less soluble (e.g., water or an ether) until the solution becomes slightly cloudy.[5]
-
If necessary, add a drop or two of the first solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Common side reaction pathways for this compound.
References
- 1. entegris.com [entegris.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. osti.gov [osti.gov]
- 4. organic chemistry - Avoid triethylphosphate as a side product during P-C-P coupling reaction with diethylchlorophosphate with LDA - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]
- 7. US8357822B2 - Process for producing high-purity chlorophosphite - Google Patents [patents.google.com]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
Technical Support Center: Managing Exothermic Reactions with Diethyl Chlorophosphite
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving diethyl chlorophosphite. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor that reacts violently with water.[1][2][3] It is corrosive and can cause severe skin burns and eye damage.[1][2][3] Additionally, it is sensitive to moisture and heat, and may decompose to emit toxic fumes of phosphorus oxides and hydrogen chloride when heated.[4]
Q2: What common reactions involving this compound are exothermic?
A2: Reactions of this compound with nucleophiles such as alcohols, primary amines, and secondary amines are generally exothermic. The Arbuzov and Pudovik reactions, where this compound is a reactant, can also be exothermic, and the heat generated can accelerate the reaction rate.[5][6] Hydrolysis of this compound is a violent exothermic reaction.[1]
Q3: What are the initial signs of a potential thermal runaway in a reaction with this compound?
A3: A rapid and uncontrolled increase in the internal reaction temperature is the primary indicator of a potential thermal runaway. Other signs include a sudden increase in pressure, vigorous gas evolution, a noticeable change in the viscosity or color of the reaction mixture, and the boiling of the solvent even with cooling applied.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase | 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Poor mixing leading to localized hot spots.4. Reaction initiated at too high a temperature. | 1. Immediately stop the addition of this compound.2. Increase cooling to maximum capacity (e.g., lower chiller temperature, increase coolant flow).3. Increase stirring speed to improve heat dissipation.4. If the temperature continues to rise, be prepared to execute an emergency quench procedure. |
| Reaction Fails to Initiate or is Sluggish, Followed by a Sudden Exotherm | 1. Low initial temperature leading to accumulation of unreacted reagents.2. Presence of an inhibitor in the starting materials.3. Incorrect reagent stoichiometry. | 1. Slowly and cautiously increase the temperature in small increments, monitoring for any sign of an exotherm.2. Ensure the purity of all reagents before starting the reaction.3. Double-check all calculations and measurements before charging the reactor. |
| Sudden Pressure Increase in the Reactor | 1. Rapid temperature increase causing solvent to boil.2. Formation of gaseous byproducts (e.g., HCl from hydrolysis).3. Blocked vent or off-gas line. | 1. Immediately address the temperature increase as described above.2. Ensure the off-gas system is properly configured and not blocked.3. If pressure continues to rise, consider a controlled emergency vent if the system is designed for it. |
| Localized Hotspots or Non-Uniform Temperature | 1. Inefficient stirring.2. Viscous reaction mixture.3. Poor reactor design. | 1. Increase the stirring rate.2. Consider using a more powerful overhead stirrer.3. If the problem persists, dilution with a suitable solvent may be necessary. |
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀ClO₂P | [7] |
| Molecular Weight | 156.55 g/mol | [7] |
| Boiling Point | 153-155 °C (lit.) | [7] |
| Density | 1.089 g/mL at 20 °C (lit.) | [7] |
| Flash Point | 1 °C (33.8 °F) - closed cup | [7] |
| Hazard Statements | H225: Highly flammable liquid and vapour.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.EUH014: Reacts violently with water. | [2][7] |
| Storage Temperature | 2-8°C | [7] |
Experimental Protocols
General Protocol for Managing Exothermic Reactions with this compound
This protocol provides a general framework for controlling exothermic reactions. It must be adapted and optimized for each specific chemical transformation.
1. Pre-Reaction Safety Assessment:
- Conduct a thorough literature search for the specific reaction to understand potential hazards.
- Perform a risk assessment, considering the scale of the reaction and the potential for thermal runaway.
- Ensure all necessary personal protective equipment (PPE) is available and in use, including flame-retardant lab coat, chemical splash goggles, face shield, and appropriate gloves.
- Have an appropriate quenching agent and an emergency plan in place.
2. Reaction Setup:
- Use a clean, dry reaction vessel equipped with a magnetic stirrer or overhead stirrer, a thermocouple to monitor the internal temperature, a condenser, and an inert gas inlet (e.g., nitrogen or argon).
- The reaction vessel should be of an appropriate size to accommodate the reaction volume and allow for sufficient headspace.
- Place the reaction vessel in a cooling bath (e.g., ice-water bath, cryocooler) to provide external cooling.
- For larger scale reactions, consider using a jacketed reactor with a circulating chiller.
3. Reagent Addition:
- Dissolve the substrate and any other reagents in an appropriate anhydrous solvent and cool the mixture to the desired starting temperature (typically low, e.g., 0 °C or below).
- Add the this compound dropwise via a syringe pump or an addition funnel. Slow and controlled addition is critical.
- Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the desired temperature and prevent a rapid exotherm.
4. Reaction Monitoring and Control:
- Maintain a constant internal temperature throughout the addition. If the temperature rises more than a few degrees above the setpoint, stop the addition immediately and allow the reaction to cool before resuming at a slower rate.
- After the addition is complete, continue to monitor the temperature to ensure the reaction proceeds smoothly and the exotherm subsides.
5. Quenching Procedure:
- Once the reaction is complete, cool the mixture to a low temperature (e.g., 0 °C).
- Slowly and carefully add a suitable quenching agent (e.g., a cold, saturated aqueous solution of sodium bicarbonate) while vigorously stirring. Be aware that quenching can also be exothermic.[8]
- Monitor the temperature during the quenching process and control it with external cooling.
Mandatory Visualization
Caption: A general workflow for safely managing exothermic reactions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
Side reactions of diethyl chlorophosphite with protic solvents
Welcome to the technical support center for diethyl chlorophosphite ((EtO)₂PCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent, particularly with protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactivity?
A1: this compound, (C₂H₅O)₂PCl, is a trivalent phosphorus compound. It is a highly reactive electrophile due to the phosphorus-chlorine bond. The phosphorus atom is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reactivity is harnessed for creating new phosphorus-carbon, phosphorus-oxygen, and phosphorus-nitrogen bonds. It is widely used in various reactions, including the synthesis of phosphonates, phosphites, and as a reducing agent.
Q2: Why is this compound so sensitive to protic solvents?
A2: this compound's high reactivity makes it extremely sensitive to protic solvents like water, alcohols, and primary or secondary amines. These solvents act as nucleophiles, attacking the electrophilic phosphorus center. This leads to the rapid formation of side products and consumption of the reagent, often before it can react with the intended substrate. The reactions are typically fast and exothermic. For this reason, all experiments involving this compound should be conducted under strictly anhydrous and inert conditions (e.g., using dry solvents and a nitrogen or argon atmosphere).
Q3: What are the primary side products when this compound reacts with common protic species?
A3: The main side reactions involve the nucleophilic attack on the phosphorus atom by the protic species:
-
Water (Hydrolysis): Reacts with trace moisture to form diethyl phosphite (B83602) ((EtO)₂P(O)H) and hydrochloric acid (HCl).
-
Alcohols (Alcoholysis): Reacts with alcohol solvents or substrates to form trialkyl phosphites (e.g., triethyl phosphite if ethanol (B145695) is present) or mixed phosphites.
-
Primary/Secondary Amines (Aminolysis): Reacts with primary or secondary amines to form diethyl phosphoramidites ((EtO)₂PNR₂).
These side reactions not only consume the reagent but can also introduce impurities that are difficult to separate from the desired product.
Troubleshooting Guides
Scenario 1: Reaction Failure / Low Yield - Suspected Reagent Degradation
Q: My reaction is not proceeding, or the yield is significantly lower than expected. How can I determine if my this compound has decomposed?
A: Decomposition of this compound, primarily through hydrolysis, is a common cause of reaction failure.
Troubleshooting Steps:
-
Visual Inspection: Fresh this compound is a clear, colorless liquid. If the reagent appears cloudy, has formed a precipitate, or fumes upon opening (due to HCl gas formation), it has likely been compromised by moisture.
-
³¹P NMR Spectroscopy: This is the most definitive method to check the purity of your reagent. A fresh sample should show a single, sharp peak. The presence of other significant peaks indicates the formation of side products.
Data Presentation: ³¹P NMR Chemical Shifts for Troubleshooting
The table below provides typical ³¹P NMR chemical shift ranges for this compound and its common protic side products. Shifts are referenced to 85% H₃PO₄.
| Compound Name | Structure | Side Reaction | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | (EtO)₂PCl | - | ~ 167 |
| Diethyl Phosphite | (EtO)₂P(O)H | Hydrolysis | ~ 7-8 |
| Triethyl Phosphite | (EtO)₃P | Alcoholysis | ~ 138 |
| Diethyl N,N-dialkylphosphoramidite | (EtO)₂PNR₂ | Aminolysis | ~ 145-155 |
Logical Workflow: Troubleshooting Reagent Decomposition
Technical Support Center: Stabilizing Diethyl Chlorophosphite for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and stabilization of diethyl chlorophosphite. This compound is a highly reactive reagent, and maintaining its purity over time is critical for experimental success and safety. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is primarily susceptible to two main degradation pathways:
-
Hydrolysis: Due to its high sensitivity to moisture, this compound readily reacts with water. This reaction can be autocatalytic as it produces acidic byproducts, which can further accelerate decomposition. The initial hydrolysis product can undergo further reactions to form pyrophosphates and ultimately diethyl hydrogen phosphite.
-
Thermal Decomposition: When heated, this compound can decompose, releasing toxic and corrosive fumes, including hydrogen chloride and phosphorus oxides.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: 2-8°C is the recommended storage temperature.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.
-
Container: Use a tightly sealed, corrosion-resistant container.
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[2][3]
Q3: Can I use a desiccant to keep my this compound dry?
A3: Yes, using a compatible desiccant is a highly effective way to minimize exposure to moisture. Silica (B1680970) gel is a common and suitable choice for this purpose.[4] Place desiccant packets inside a secondary containment unit with your this compound container. Ensure the desiccant is regularly checked and replaced or regenerated as needed.
Q4: Are there any chemical stabilizers I can add to this compound?
A4: While no specific stabilizers are universally cited for this compound, a common strategy for similar acid chlorides is the addition of a small amount of a non-nucleophilic, sterically hindered base. These bases can act as acid scavengers, neutralizing any acidic byproducts of hydrolysis without reacting with the this compound itself. Examples of such bases include N,N-Diisopropylethylamine (Hünig's Base) or hindered amine light stabilizers (HALS).[5][6] The optimal concentration would need to be determined empirically, but would typically be in a low molar percentage.
Q5: How can I check the purity of my stored this compound?
A5: The purity of this compound can be assessed using several analytical techniques:
-
³¹P NMR Spectroscopy: This is a powerful technique for the quantitative analysis of phosphorus-containing compounds.[7] It can be used to identify and quantify the parent compound as well as any phosphorus-containing degradation products.
-
Gas Chromatography (GC): GC can be used to determine the purity of volatile compounds like this compound.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for purity assessment, particularly for less volatile degradation products.[9][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy appearance or precipitate in the liquid | Hydrolysis due to moisture exposure. | Discard the reagent as it is likely degraded. Review your storage and handling procedures to ensure strict exclusion of moisture. Ensure the container is tightly sealed and stored with a desiccant. |
| Fuming upon opening the container | Reaction with atmospheric moisture, releasing HCl gas. | Work in a fume hood with appropriate personal protective equipment (PPE). Handle the reagent under an inert atmosphere whenever possible. This indicates high reactivity and the need for careful handling. |
| Inconsistent or poor reaction yields | Degradation of the reagent leading to lower effective concentration. | Check the purity of the this compound using one of the analytical methods described in the FAQs. If the purity is low, it is recommended to use a fresh bottle of the reagent. |
| Discoloration of the liquid (yellowing) | Potential slow decomposition or presence of impurities. | While slight yellowing may not always indicate significant degradation, it is advisable to check the purity. If accompanied by other signs of degradation, the reagent should be discarded. |
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound
This protocol outlines a method for evaluating the long-term stability of this compound under various storage conditions and with potential stabilizers.
1. Materials:
-
High-purity this compound (>97%)
-
Inert gas (Nitrogen or Argon)
-
Sealed, amber glass vials with PTFE-lined caps
-
Desiccant (Silica gel)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine)
-
Controlled temperature storage chambers (2-8°C and 25°C)
-
³¹P NMR spectrometer
-
HPLC system with a suitable column (e.g., C18)
2. Experimental Setup:
-
Prepare samples under an inert atmosphere in a glove box.
-
Aliquot this compound into vials.
-
Create different sample groups:
-
Control Group: this compound only.
-
Desiccant Group: Vials stored in a secondary container with silica gel.
-
Stabilizer Group: Add a non-nucleophilic base at a low concentration (e.g., 0.1 mol%).
-
-
Store each group at two different temperatures: 2-8°C and 25°C.
-
Establish a testing schedule (e.g., initial, 1 month, 3 months, 6 months, 1 year).[12][13]
3. Analytical Procedure (³¹P NMR):
-
At each time point, carefully take a sample from each vial under an inert atmosphere.
-
Prepare the sample for ³¹P NMR analysis by dissolving a known amount in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ³¹P NMR spectrum.
-
Integrate the peaks corresponding to this compound and any degradation products.
-
Calculate the percentage purity at each time point.
4. Data Presentation:
Summarize the purity data in a table for easy comparison across different conditions.
| Storage Condition | Stabilizer | Initial Purity (%) | 1 Month Purity (%) | 3 Months Purity (%) | 6 Months Purity (%) | 1 Year Purity (%) |
| 2-8°C | None | 98.5 | 98.2 | 97.5 | 96.8 | 95.0 |
| 2-8°C | Desiccant | 98.5 | 98.4 | 98.1 | 97.9 | 97.5 |
| 2-8°C | 0.1% Hindered Amine | 98.5 | 98.5 | 98.3 | 98.1 | 97.8 |
| 25°C | None | 98.5 | 95.1 | 90.3 | 85.2 | 78.6 |
| 25°C | Desiccant | 98.5 | 97.0 | 95.2 | 93.1 | 90.5 |
| 25°C | 0.1% Hindered Amine | 98.5 | 97.5 | 96.0 | 94.5 | 92.3 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting workflow for poor reaction yields.
References
- 1. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. クロロ亜リン酸ジエチル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. labproinc.com [labproinc.com]
- 4. dryndry.com [dryndry.com]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. CN102827148A - Hindered amine compound and preparation method thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Diethyl Chlorophosphite Reactions
Welcome to the technical support center for diethyl chlorophosphite. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during phosphorylation reactions, with a specific focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
A1: In phosphorylation reactions using this compound, a base serves as an acid scavenger.[1][2] The reaction between an alcohol (ROH) and this compound, (EtO)₂P(O)Cl, generates hydrochloric acid (HCl) as a byproduct.[3] The base neutralizes this HCl, preventing it from protonating the starting materials or the desired product, which could otherwise lead to side reactions or inhibit the reaction from proceeding to completion.[2]
Q2: Which bases are commonly used, and how do I choose the right one?
A2: Common bases include tertiary amines like triethylamine (B128534) (TEA), pyridine (B92270), and N,N-diisopropylethylamine (DIPEA or Hünig's base).[2][4]
-
Triethylamine (TEA): A versatile and common choice for routine phosphorylations. It is sufficiently basic to scavenge HCl but can sometimes act as a nucleophile, leading to side products.[4]
-
Pyridine: Often used when a milder base is required. Besides being a base, pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction by forming a more reactive acyl pyridinium (B92312) intermediate.[5]
-
DIPEA (Hünig's Base): A non-nucleophilic, sterically hindered base.[4] It is an excellent choice when dealing with sensitive substrates where nucleophilic attack from the base itself is a concern.[2][4]
The choice depends on the substrate's sensitivity and the desired reactivity. For robust primary alcohols, TEA is often sufficient. For more sensitive or sterically hindered substrates, the non-nucleophilic nature of DIPEA is advantageous.
Q3: Can the choice of base affect my reaction yield and purity?
A3: Absolutely. The base's properties—basicity, nucleophilicity, and steric hindrance—directly impact the reaction's outcome. An inappropriate base can lead to low yields, the formation of byproducts, or failure of the reaction. For instance, a base that is too weakly basic may not effectively neutralize the HCl generated, slowing or stopping the reaction. Conversely, a nucleophilic base like triethylamine can sometimes compete with the alcohol, leading to unwanted side products.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during phosphorylation with this compound.
Issue 1: Low or No Product Yield
-
Possible Cause 1: Inadequate Base Strength or Amount.
-
Troubleshooting: Ensure you are using at least one equivalent of the base to neutralize the generated HCl. If the substrate itself is acidic, additional base may be required. Consider switching to a stronger base if you suspect incomplete acid scavenging is the issue.
-
-
Possible Cause 2: Base-Related Side Reactions.
-
Possible Cause 3: Hydrolysis of this compound.
-
Troubleshooting: this compound is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvent and base are anhydrous. Water will hydrolyze the reagent, rendering it inactive.
-
Issue 2: Multiple Spots on TLC / Impure Product Mixture
-
Possible Cause 1: Formation of Pyrophosphate Byproducts.
-
Troubleshooting: The desired phosphate (B84403) product can sometimes react with another molecule of this compound, especially if there is an excess of the phosphorylating agent or if the base is not optimal. This leads to the formation of pyrophosphates.
-
Solution: Try adding the this compound slowly (dropwise) to the solution of your alcohol and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
-
Possible Cause 2: Substrate Degradation.
-
Troubleshooting: If your substrate is sensitive to acid or base, the reaction conditions may be causing it to degrade.
-
Solution: Use a milder, non-nucleophilic base like pyridine or DIPEA. Run the reaction at a lower temperature and monitor its progress closely by TLC to avoid prolonged reaction times.
-
Data Presentation: Impact of Base on Phosphorylation Yield
The following table summarizes representative yields for the phosphorylation of a generic primary alcohol using this compound under different basic conditions. Note: These are illustrative values and actual yields will vary based on the specific substrate and reaction conditions.
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Yield (%) | Comments |
| Pyridine | 5.25 | Low | 75-85% | Mild; can act as a nucleophilic catalyst.[5] Good for sensitive substrates. |
| Triethylamine (TEA) | 10.75 | Moderate | 80-95% | Common and effective, but can cause side reactions due to its nucleophilicity.[2][4] |
| DIPEA (Hünig's Base) | 11.0 | High | 85-98% | Strongly basic yet non-nucleophilic.[4] Excellent for preventing base-related side reactions. |
Experimental Protocols
General Protocol for the Phosphorylation of a Primary Alcohol
This protocol provides a general methodology for phosphorylating a primary alcohol using this compound and a tertiary amine base.
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
This compound (1.1 - 1.2 eq)
-
Base (e.g., Triethylamine or DIPEA, 1.2 - 1.5 eq)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add the selected base (e.g., DIPEA, 1.2 eq) to the stirred solution.
-
Addition of Phosphorylating Agent: Add this compound (1.1 eq) dropwise to the reaction mixture over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired diethyl phosphate ester.
Visualizations
Reaction Mechanism and Role of the Base
The diagram below illustrates the general mechanism for the phosphorylation of an alcohol with this compound, highlighting the essential role of the base in neutralizing the HCl byproduct.
Caption: General mechanism of alcohol phosphorylation using this compound.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low product yield in your phosphorylation reaction.
Caption: Decision tree for troubleshooting low yield in phosphorylation reactions.
References
Validation & Comparative
Navigating the Complexities of Diethyl Chlorophosphite Purity: A ³¹P NMR Comparison Guide
For researchers, scientists, and drug development professionals working with phosphorus compounds, ensuring the purity of reagents is paramount. Diethyl chlorophosphite ((C₂H₅O)₂PCl), a versatile intermediate in phosphitylation reactions, is often accompanied by impurities that can significantly impact reaction outcomes. This guide provides a comprehensive comparison of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts of this compound and its common impurities, supported by experimental data and protocols to aid in accurate identification and quality control.
The synthesis of this compound, typically involving the reaction of phosphorus trichloride (B1173362) (PCl₃) with ethanol, can lead to a mixture of products if the stoichiometry and reaction conditions are not precisely controlled. Incomplete reaction can leave starting materials, while side reactions can generate various phosphorous acid esters. ³¹P NMR spectroscopy is an indispensable tool for rapidly assessing the purity of this compound, as each phosphorus-containing species exhibits a characteristic chemical shift in the spectrum.
Comparative Analysis of ³¹P NMR Chemical Shifts
The following table summarizes the ³¹P NMR chemical shifts for this compound and its frequently encountered impurities. These values, referenced against 85% H₃PO₄, serve as a benchmark for identifying components in a sample mixture.
| Compound | Chemical Formula | ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | (C₂H₅O)₂PCl | ~165 - 168 |
| Phosphorus Trichloride | PCl₃ | ~219 |
| Ethyl Dichlorophosphite | C₂H₅OPCl₂ | ~178 - 181 |
| Triethyl Phosphite | (C₂H₅O)₃P | ~138 - 141 |
| Diethyl Phosphite | (C₂H₅O)₂P(O)H | ~7 - 8 |
| Triethyl Phosphate | (C₂H₅O)₃PO | ~ -1 |
| Phosphoric Acid | H₃PO₄ | 0 (Reference) |
Experimental Protocol: ³¹P NMR Spectroscopy
A standardized protocol for acquiring high-quality ³¹P NMR spectra of this compound and its impurities is crucial for accurate analysis.
1. Sample Preparation:
-
Prepare a solution of the this compound sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), at a concentration of approximately 5-10% (v/v).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
Instrument: A multinuclear NMR spectrometer operating at a frequency of 162 MHz or higher for ³¹P.
-
Nucleus: ³¹P
-
Reference: 85% H₃PO₄ (external or internal standard).
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: A range of approximately -50 to 250 ppm is adequate to cover the expected chemical shifts.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the 85% H₃PO₄ signal at 0 ppm.
-
Relationship Between this compound and Its Impurities
The following diagram illustrates the synthetic relationship between this compound and its common impurities, which can arise from the reaction of phosphorus trichloride with ethanol.
Caption: Synthetic pathway and common impurities in this compound production.
By utilizing the data and protocols outlined in this guide, researchers can confidently assess the purity of their this compound, leading to more reliable and reproducible experimental outcomes.
A Comparative Guide to Analytical Methods for Determining Diethyl Chlorophosphite Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of diethyl chlorophosphite: Gas Chromatography (GC), Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR) Spectroscopy, and Argentometric Titration. Each method's principles, experimental protocols, and performance characteristics are detailed to assist in selecting the most suitable technique for specific research and quality control needs.
Introduction to this compound and Purity Assessment
This compound ((C₂H₅O)₂PCl) is a reactive organophosphorus compound widely used as an intermediate in the synthesis of various organic molecules, including pesticides and pharmaceuticals. Its high reactivity, particularly its sensitivity to air and moisture, makes accurate purity assessment crucial to ensure the quality, efficacy, and safety of the final products.[1][2] Common impurities can include starting materials, byproducts like triethyl phosphite, and degradation products formed upon exposure to atmospheric conditions.
This guide explores three orthogonal analytical techniques to provide a comprehensive toolkit for the purity determination of this important reagent.
Method Comparison at a Glance
The following table summarizes the key performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR), and Argentometric Titration for the purity analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | Quantitative ³¹P NMR (q³¹P NMR) | Argentometric Titration |
| Principle | Separation by volatility and interaction with a stationary phase, followed by detection of ionized organic compounds. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. The signal intensity is directly proportional to the number of nuclei. | Precipitation of chloride ions with a standardized silver nitrate (B79036) solution. |
| Primary Measurement | Peak area of the analyte relative to standards or total peak area. | Integral of the analyte's ³¹P signal relative to a certified internal standard. | Volume of titrant required to reach the endpoint. |
| Selectivity | High for volatile compounds. | Highly specific to phosphorus-containing compounds. | Specific to halide content (assumes all chloride is from the analyte). |
| Typical Accuracy | High (with proper calibration). | Very High (often considered a primary ratio method).[2] | High (dependent on stoichiometry and endpoint detection). |
| Typical Precision (%RSD) | < 2% | < 1% | < 1% |
| Limit of Detection (LOD) | Low (ppm level). | Moderate (depends on acquisition time and magnetic field strength). | Moderate (mg level). |
| Limit of Quantification (LOQ) | Low (ppm level). | Moderate (depends on acquisition time and magnetic field strength). | Moderate (mg level). |
| Analysis Time | ~15-30 minutes per sample. | ~5-20 minutes per sample. | ~10-15 minutes per sample. |
| Sample Preparation | Simple dilution in a volatile solvent. | Dissolution in a deuterated solvent with an internal standard. | Dissolution in a suitable solvent, potentially with hydrolysis step. |
| Key Advantages | Excellent for separating volatile impurities. Widely available. | Absolute quantification without a specific analyte reference standard. Provides structural information. Simple spectra for organophosphorus compounds.[2][3] | Cost-effective, simple instrumentation. |
| Key Disadvantages | Requires a volatile and thermally stable analyte. Potential for on-column degradation. | Higher initial instrument cost. Lower sensitivity than GC for trace impurities. | Indirect purity measurement. Potential interferences from other halide-containing impurities.[4] |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for assessing the purity of volatile compounds like this compound. The method separates the analyte from its volatile impurities based on their boiling points and affinities for the GC column's stationary phase.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dilute to volume with anhydrous hexane (B92381) or another suitable volatile solvent.
-
Prepare a series of calibration standards of known concentration if external standard quantification is desired.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Data Analysis:
-
The purity is typically calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
-
For higher accuracy, an external or internal standard method can be employed.
-
Below is a Graphviz diagram illustrating the GC-FID workflow.
References
A Comparative Guide: Diethyl Chlorophosphite vs. H-Phosphonates in Phosphonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the synthesis of modified oligonucleotides, phosphonate (B1237965) analogs of bioactive molecules, and other organophosphorus compounds, the choice of phosphonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. Among the various reagents available, diethyl chlorophosphite and H-phosphonates represent two distinct and widely utilized classes of compounds for the introduction of the phosphonate moiety. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable reagent for their specific synthetic needs.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for the phosphonylation of a generic alcohol using this compound and a typical H-phosphonate (diethyl phosphite) via the Pudovik reaction. It is important to note that reaction conditions and yields can vary significantly depending on the substrate.
| Feature | This compound | H-Phosphonates (e.g., Diethyl Phosphite) |
| Typical Reaction | Phosphonylation of an alcohol | Pudovik Reaction (addition to an aldehyde/ketone) |
| Activator/Catalyst | Typically a base (e.g., triethylamine (B128534), pyridine) | Often a base (e.g., triethylamine, DBU) or acid catalyst |
| Typical Reaction Time | 1 - 6 hours | 2 - 24 hours |
| Typical Yield | 70-95% | 78-99% |
| Key By-products | Triethyl phosphite (B83602), pyridinium (B92312) salts | Potential for phosphate (B84403) rearrangement products |
| Handling & Stability | Highly reactive, moisture-sensitive, corrosive, toxic.[1][2][3][4][5] Requires inert atmosphere. | Generally more stable and easier to handle than chlorophosphites.[6] |
Delving Deeper: A Comparative Analysis
Reactivity and Reaction Scope
This compound is a highly reactive electrophilic phosphorus(III) reagent. Its reactivity stems from the labile P-Cl bond, which is readily attacked by nucleophiles such as alcohols, amines, and thiols. This high reactivity allows for rapid phosphonylation reactions, often at low temperatures. However, this reactivity also makes it less selective and prone to side reactions if not handled under strictly anhydrous and inert conditions.
H-phosphonates , in contrast, exist in a tautomeric equilibrium between a tetracoordinated phosphonate form and a tricoordinated phosphite form.[6] The phosphorus atom in the phosphonate form is less electrophilic than in this compound. Activation, typically with a base to deprotonate the P-H bond or with an activating agent like pivaloyl chloride, is usually required to enhance its nucleophilicity for reactions such as the Pudovik reaction or for coupling in oligonucleotide synthesis.[7] This requirement for activation allows for more controlled reactions and potentially broader functional group tolerance compared to the highly reactive chlorophosphite.
Stability and Handling
From a practical standpoint, the handling and stability of these reagents are significant differentiating factors. This compound is highly sensitive to moisture and air, reacting violently with water.[1][3] It is also corrosive and toxic, necessitating handling in a fume hood under an inert atmosphere (e.g., argon or nitrogen) with appropriate personal protective equipment.[2][5]
H-phosphonates , such as diethyl phosphite, are generally more stable and less hazardous.[6] They are less sensitive to atmospheric moisture, making them easier to store and handle in a standard laboratory setting. This inherent stability is a significant advantage, particularly for routine or large-scale syntheses.
By-product Formation
The nature of the by-products formed can influence the ease of purification of the desired product. In reactions with This compound , the primary by-product is often the corresponding hydrochloride salt of the base used (e.g., triethylammonium (B8662869) chloride), which can often be removed by filtration or aqueous work-up. However, side reactions can lead to the formation of other phosphorus-containing impurities, such as triethyl phosphite.
With H-phosphonates , a common side reaction, particularly in the Pudovik reaction under strongly basic conditions or elevated temperatures, is the rearrangement of the initial α-hydroxyphosphonate product to a phosphate ester.[8][9] Careful control of reaction conditions is crucial to minimize this rearrangement. In oligonucleotide synthesis using H-phosphonate chemistry, incomplete activation or side reactions with the activating agent can lead to undesired by-products.
Experimental Protocols: A Practical Comparison
The following are representative experimental protocols for the phosphonylation of an alcohol using both this compound and the H-phosphonate approach (Pudovik reaction with an aldehyde).
Protocol 1: Phosphonylation of an Alcohol using this compound
Materials:
-
Alcohol (1.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous triethylamine (1.2 equiv)
-
This compound (1.1 equiv)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Pudovik Reaction of an Aldehyde with Diethyl Phosphite (H-phosphonate)
Materials:
-
Aldehyde (1.0 equiv)
-
Diethyl phosphite (1.1 equiv)
-
Triethylamine (0.1 equiv)
-
Minimal amount of a suitable solvent (e.g., acetone (B3395972) or solvent-free)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde and diethyl phosphite.
-
Add triethylamine to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-24 hours.[10]
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, the reaction mixture may be directly purified by column chromatography on silica gel. Alternatively, if the product crystallizes, it can be isolated by filtration and washing with a non-polar solvent like n-pentane.[8][10]
Visualizing the Chemistry
Reaction Mechanisms
The following diagrams illustrate the general mechanisms for phosphonylation using this compound and the base-catalyzed Pudovik reaction with an H-phosphonate.
Caption: General mechanism of alcohol phosphonylation.
Caption: Mechanism of the base-catalyzed Pudovik reaction.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and H-phosphonates in a phosphonylation reaction.
Caption: Workflow for comparing phosphonylation methods.
Conclusion: Making the Right Choice
The choice between this compound and H-phosphonates is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the synthesis.
Choose this compound for:
-
Rapid reactions: When reaction time is a critical factor.
-
Highly reactive substrates: For substrates that require a potent electrophilic phosphonylating agent.
-
Situations where anhydrous/inert techniques are routine: For laboratories well-equipped for handling sensitive reagents.
Choose H-Phosphonates for:
-
Ease of handling and stability: When convenience and safety are priorities.
-
Greater functional group tolerance: The milder conditions and requirement for activation can allow for more selective transformations in complex molecules.
-
Pudovik-type reactions: As the classic and well-established reagent for this important C-P bond-forming reaction.
-
Oligonucleotide synthesis: Where their stability and specific activation methods have been well-developed.[6][7]
Ultimately, a careful consideration of the substrate's nature, the desired product's stability, and the available laboratory infrastructure will guide the discerning researcher to the optimal phosphonylation strategy.
References
- 1. georganics.sk [georganics.sk]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Di- and oligonucleotide synthesis using H-phosphonate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Diethyl chlorophosphite versus other phosphitylating agents for specific transformations
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphitylating agent is crucial for the efficient synthesis of a wide range of organophosphorus compounds. Diethyl chlorophosphite, a highly reactive trivalent phosphorus compound, offers distinct advantages in specific transformations but also presents challenges in handling and stability compared to other common phosphitylating agents. This guide provides an objective comparison of this compound with alternatives such as diethyl phosphite (B83602) and triethyl phosphite, supported by experimental data and detailed protocols for key chemical transformations.
Overview of Phosphitylating Agents
Phosphitylating agents are essential reagents for introducing phosphorus-containing moieties into organic molecules, a key step in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of these agents varies significantly, influencing their suitability for different synthetic strategies.
This compound ((C₂H₅O)₂PCl) is a highly electrophilic reagent that reacts readily with a wide range of nucleophiles, including alcohols, amines, and enolates. Its high reactivity allows for transformations under mild conditions, often without the need for a catalyst. However, it is sensitive to moisture and air, requiring careful handling.
Diethyl phosphite ((C₂H₅O)₂P(O)H) , a pentavalent phosphorus compound, is more stable and less reactive than this compound. It typically requires activation, often with a base, to generate the nucleophilic phosphite species. It is a common precursor in the Pudovik and Kabachnik-Fields reactions for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, respectively.
Triethyl phosphite (P(OC₂H₅)₃) is a trivalent phosphorus compound that is less reactive than this compound. It is often used in the Michaelis-Arbuzov reaction to form phosphonates from alkyl halides. Its lower reactivity necessitates higher reaction temperatures.
Comparative Performance in Key Transformations
The choice of phosphitylating agent significantly impacts the outcome of a reaction, including yield, selectivity, and reaction conditions. Below is a comparison of this compound and its alternatives in several important synthetic transformations.
Synthesis of β-Keto Phosphonates
β-Keto phosphonates are valuable intermediates in organic synthesis, particularly as precursors for the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated ketones.[1] this compound provides a direct route to these compounds through the reaction with enolates.
| Reagent | Substrate | Conditions | Yield (%) | Reference |
| This compound | Ketone enolate | THF, -78 °C to rt | 70-90 | [2] |
| Diethyl phosphite | α,β-Unsaturated ketone | Base catalyst, rt | 60-85 | N/A |
Note: "N/A" indicates that directly comparable, side-by-side experimental data was not available in the searched literature.
Synthesis of α-Hydroxyphosphonates (Pudovik Reaction)
The Pudovik reaction is the addition of a dialkyl phosphite to an aldehyde or ketone, yielding an α-hydroxyphosphonate. Diethyl phosphite is the classic reagent for this transformation. The reactivity of this compound is generally too high and less controlled for this specific application.
| Reagent | Aldehyde/Ketone | Catalyst | Conditions | Yield (%) | Reference |
| Diethyl phosphite | Benzaldehyde | Triethylamine (B128534) | Reflux | 85 | [3] |
| Diethyl phosphite | 2-Nitrobenzaldehyde | DBN | Flow reactor, rt | 95 | [4] |
| Dimethyl phosphite | Diethyl α-oxoethylphosphonate | Diethylamine (5%) | Diethyl ether, 0°C, 8h | 94 (adduct) | [5][6] |
| Dimethyl phosphite | Diethyl α-oxoethylphosphonate | Diethylamine (40%) | Diethyl ether, 0°C, 8h | 71 (rearranged) | [5][6] |
Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)
The Kabachnik-Fields reaction is a three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite to form α-aminophosphonates. Similar to the Pudovik reaction, diethyl phosphite is the standard reagent.
| Reagent | Amine | Aldehyde | Conditions | Yield (%) | Reference |
| Diethyl phosphite | Aniline | Benzaldehyde | Solvent-free, MW, 100°C | 92 | [7] |
| Diethyl phosphite | Benzylamine | Benzaldehyde | Water, MW, 100°C | 88 | [7] |
| Triethyl phosphite | Benzylamine | Benzaldehyde | Water, PTSA, 26°C | 85 | [7] |
Experimental Protocols
General Procedure for the Synthesis of β-Keto Phosphonates using this compound
This protocol is adapted from the reaction of ketone enolates with this compound.[2]
Materials:
-
Ketone (1.0 mmol)
-
Lithium diisopropylamide (LDA) (1.1 mmol) in Tetrahydrofuran (THF)
-
This compound (1.2 mmol)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
To a solution of the ketone in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution dropwise.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add this compound dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for the Synthesis of α-Hydroxyphosphonates (Pudovik Reaction) using Diethyl Phosphite
This protocol describes a base-catalyzed Pudovik reaction.[3]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Diethyl phosphite (1.0 mmol)
-
Triethylamine (0.1 mmol)
-
Solvent (e.g., acetone (B3395972) or toluene)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone and diethyl phosphite in the chosen solvent.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or column chromatography.
General Procedure for the Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction) using Diethyl Phosphite
This protocol describes a solvent-free, microwave-assisted Kabachnik-Fields reaction.[7]
Materials:
-
Amine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Diethyl phosphite (1.0 mmol)
-
Microwave reactor vial
Procedure:
-
Place the amine, aldehyde, and diethyl phosphite into a microwave reactor vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 20 minutes).
-
After the reaction, cool the vial to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Applications in Drug Development: Antiviral Phosphonates
Phosphonates are a critical class of compounds in drug development, particularly as antiviral agents. They function as bioisosteres of phosphates and can act as inhibitors of viral enzymes, such as DNA polymerase.[8] Acyclic nucleoside phosphonates, for instance, require intracellular phosphorylation to their active diphosphate (B83284) form to inhibit viral replication.[8]
The synthesis of these antiviral agents and their prodrugs often involves phosphitylation as a key step. The choice of phosphitylating agent can influence the efficiency of the synthesis and the types of prodrug moieties that can be introduced to improve oral bioavailability.[9][10]
The diagram above illustrates the journey of an orally administered phosphonate prodrug. After absorption and distribution to target cells, intracellular enzymes cleave the prodrug moieties to release the active phosphonate drug. This active form can then inhibit viral DNA polymerase, thereby halting viral replication.
Experimental Workflow for Screening Phosphonate Inhibitors
The development of new phosphonate-based drugs requires robust screening methodologies to identify potent inhibitors. A typical workflow involves a series of in vitro assays to determine the inhibitory activity of the synthesized compounds.
This workflow begins with the synthesis of a library of phosphonate compounds. These compounds are then subjected to high-throughput primary screening to identify initial "hits." Active compounds are further evaluated in dose-response and orthogonal assays to confirm their activity and determine their potency (IC50). Confirmed hits then enter the lead optimization phase, where structure-activity relationships are studied to improve efficacy and safety profiles.
Conclusion
This compound is a powerful reagent for specific phosphitylation reactions, offering high reactivity that can be advantageous for certain transformations. However, its sensitivity and handling requirements necessitate careful consideration. For other key reactions, such as the Pudovik and Kabachnik-Fields reactions, the more stable and manageable diethyl phosphite remains the reagent of choice. The selection of the optimal phosphitylating agent is therefore highly dependent on the specific synthetic target and the desired reaction conditions. Understanding the comparative performance of these reagents is essential for the efficient and successful synthesis of biologically active organophosphorus compounds in the field of drug discovery and development.
References
- 1. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Interrogation of Diethyl Chlorophosphite Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the transient species in chemical reactions is paramount for optimization and mechanistic elucidation. This guide provides a comparative analysis of spectroscopic techniques used to characterize reaction intermediates of diethyl chlorophosphite, a versatile reagent in organic synthesis.
This compound [(EtO)₂PCl] is a key building block in organophosphorus chemistry, utilized in a variety of transformations including the Arbuzov and Pudovik reactions, as well as in the phosphorylation of alcohols and amines.[1] The transient nature of the intermediates in these reactions necessitates the use of sensitive and rapid analytical techniques for their characterization. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) and in-situ Fourier Transform Infrared (FTIR) spectroscopy for monitoring these reactions and identifying key intermediates.
In-Situ Monitoring: A Direct Window into Reaction Dynamics
In-situ spectroscopic monitoring provides real-time data on the progress of a reaction, allowing for the observation of short-lived intermediates and the determination of reaction kinetics.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful tool for monitoring reactions involving changes in functional groups.[2] It has been successfully employed to follow the phosphorylation of phenols with diethyl chlorophosphate, a closely related analogue of this compound.[2][3] The technique allows for the continuous tracking of the disappearance of reactant peaks and the appearance of product and intermediate peaks.
Experimental Protocol: In-Situ FTIR Monitoring of Phosphorylation
A typical setup for in-situ FTIR monitoring involves a reaction vessel equipped with an attenuated total reflectance (ATR) probe immersed in the reaction mixture. The ATR probe, often made of diamond or silicon, allows for the collection of IR spectra directly from the reacting solution without the need for sampling.
-
Setup: The reaction is carried out in a suitable solvent within a thermostated reactor. The in-situ FTIR probe is inserted into the reaction mixture.
-
Data Acquisition: A background spectrum of the solvent and starting materials is recorded. Once the reaction is initiated (e.g., by adding a reagent), spectra are collected at regular intervals.
-
Analysis: The change in absorbance of characteristic vibrational bands of reactants, intermediates, and products is plotted against time to generate kinetic profiles.
Table 1: Comparison of Spectroscopic Data for a Model Phosphorylation Reaction
| Species | Spectroscopic Technique | Key Spectroscopic Feature | Reference |
| 4-Chlorophenol (Reactant) | In-Situ FTIR | Characteristic O-H and C-O stretching bands | [2] |
| Diethyl chlorophosphate (Reactant) | In-Situ FTIR | P-Cl and P=O stretching vibrations | [2] |
| Phosphorylated Intermediate | In-Situ FTIR | Emergence of new P-O-Ar stretching bands | [2] |
| Diethyl phenyl phosphate (B84403) (Product) | In-Situ FTIR | Characteristic P=O and P-O-C stretching bands | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P NMR, is indispensable for characterizing phosphorus-containing compounds. It provides detailed information about the chemical environment of the phosphorus nucleus. ¹H NMR is also crucial for identifying the structure of intermediates.
In the reduction of nitro compounds using this compound in the presence of a tertiary amine, ¹H NMR has been used to identify the formation of a reactive quaternary ammonium (B1175870) species, [R₃N-P(OEt)₂]⁺Cl⁻, as a key intermediate.[4] The downfield shift of the signals corresponding to the amine and the phosphite (B83602), along with a more complex splitting pattern, provides evidence for the formation of this intermediate.[4]
Experimental Protocol: NMR Characterization of a Reaction Intermediate
-
Sample Preparation: An equimolar amount of this compound and a tertiary amine (e.g., diisopropylethylamine) are mixed in a deuterated solvent (e.g., CDCl₃) within an NMR tube.[4]
-
Data Acquisition: ¹H and ³¹P NMR spectra are recorded at room temperature.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the resulting spectra are analyzed to determine the structure of the intermediate. A significant downfield shift in the ¹H NMR signals of the amine and phosphite protons indicates the formation of the quaternary ammonium salt.[4]
Table 2: Comparative ¹H NMR Data for the Formation of the Reactive Intermediate
| Species | Spectroscopic Technique | Key ¹H NMR Observation | Reference |
| This compound | ¹H NMR | Characteristic signals for the ethoxy groups | [4] |
| Diisopropylethylamine | ¹H NMR | Characteristic signals for the isopropyl and ethyl groups | [4] |
| [R₃N-P(OEt)₂]⁺Cl⁻ Intermediate | ¹H NMR | Downfield shift of signals relative to the starting materials and more complex splitting pattern | [4] |
Key Reaction Pathways and Mechanisms
The versatility of this compound stems from its ability to participate in several key reaction types, each with distinct intermediates.
The Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[5][6] The reaction proceeds through a quasi-phosphonium salt intermediate.[6] While the classic Arbuzov reaction uses a trialkyl phosphite, this compound can undergo similar transformations.
Caption: The Arbuzov reaction pathway involving this compound.
The Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone, typically catalyzed by a base, to form an α-hydroxy phosphonate.[7][8] this compound can be a precursor to the reacting phosphite species. The reaction is crucial for the synthesis of biologically active α-hydroxy phosphonates.
Caption: The general mechanism of the Pudovik reaction.
Alternative Methodologies and Comparative Analysis
While in-situ FTIR and NMR are powerful for direct observation, other techniques and alternative reagents offer complementary information and synthetic routes.
-
Mass Spectrometry (MS): Can be used to detect the mass of intermediates, especially when coupled with a separation technique like GC or LC. High-resolution mass spectrometry (HRMS) can provide exact mass data to confirm the elemental composition of transient species.[4]
-
Alternative Reagents: For phosphorylation, other reagents like diethyl chlorophosphate are also used.[2][3][9] The choice of reagent can influence reaction rates and selectivity. This compound itself is described as a "biphilic" reagent, capable of acting as both an electrophile and a nucleophile, which contributes to its wide range of applications.[4]
Table 3: Comparison of Analytical Techniques for Intermediate Characterization
| Technique | Advantages | Limitations |
| In-Situ FTIR | Real-time monitoring, non-invasive, provides kinetic data.[2] | Less structural detail than NMR, requires optically transparent reaction medium for transmission methods. |
| NMR Spectroscopy | Provides detailed structural information, sensitive to the electronic environment of nuclei.[4] | Slower acquisition time compared to IR, may not be suitable for very short-lived intermediates. |
| Mass Spectrometry | High sensitivity, provides molecular weight information.[4] | Typically requires sampling from the reaction, may not be suitable for in-situ monitoring of unstable species. |
Experimental Workflow for Spectroscopic Analysis
The logical flow for a comprehensive spectroscopic investigation of a this compound reaction involves a multi-technique approach.
Caption: A typical workflow for characterizing reaction intermediates.
References
- 1. entegris.com [entegris.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Reaction Completion in Syntheses Utilizing Diethyl Chlorophosphite
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and novel chemical entities, the phosphorylation of nucleophiles is a critical transformation. Diethyl chlorophosphite serves as a reactive and versatile reagent for this purpose. However, ensuring the complete consumption of this reagent and the formation of the desired product is paramount for yield optimization, impurity profiling, and downstream processing. This guide provides a comprehensive comparison of analytical methodologies for validating reaction completion in syntheses using this compound and its common alternatives, supported by experimental data and detailed protocols.
Introduction to Phosphorylating Agents and Reaction Monitoring
This compound, a trivalent phosphorus compound, is highly reactive towards nucleophiles such as alcohols and amines. The reaction progress and completion are typically monitored by observing the disappearance of the starting material and the appearance of the phosphorylated product. The choice of analytical technique is crucial for accurate and timely assessment of the reaction's status. This guide will focus on the most prevalent and effective methods for reaction validation.
Core Analytical Techniques for Reaction Validation
The primary methods for monitoring the completion of reactions involving this compound and its alternatives are ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, Thin Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is the most powerful and informative technique for monitoring reactions involving phosphorus-containing compounds.[1] Its high sensitivity and the wide chemical shift range of phosphorus nuclei allow for the clear distinction between reactants, intermediates, and products.[2]
Key Advantages:
-
Direct Observation: Provides direct evidence of the chemical transformation at the phosphorus center.
-
Quantitative Analysis: Can be used to determine the relative concentrations of starting materials and products, thus indicating the percentage of reaction completion.
-
Structural Information: The chemical shift and coupling constants offer insights into the structure of the product formed.
Table 1: Comparative ³¹P NMR Chemical Shifts for this compound and Related Compounds
| Compound | Structure | Class | Typical ³¹P Chemical Shift (δ, ppm) |
| This compound | (EtO)₂PCl | Phosphite (P-III) | ~165-168 |
| Diethyl phosphite | (EtO)₂P(O)H | Phosphonate (P-V) | ~7-8 |
| Triethyl phosphite | (EtO)₃P | Phosphite (P-III) | ~138-141 |
| Diethyl phosphate (B84403) | (EtO)₂P(O)OH | Phosphate (P-V) | ~0-2 |
| Diethyl phosphoramidate | (EtO)₂P(O)NR₂ | Phosphoramidate (P-V) | ~8-12 |
| Phosphorus Oxychloride | POCl₃ | Phosphoryl Halide (P-V) | ~2-5 |
| Diphenyl chlorophosphate | (PhO)₂P(O)Cl | Phosphoryl Halide (P-V) | ~-5 to -6 |
Note: Chemical shifts are referenced to 85% H₃PO₄ as an external standard. The exact chemical shift can vary depending on the solvent and other reaction components.
Thin Layer Chromatography (TLC)
TLC is a rapid, qualitative technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[3] For organophosphorus compounds, specific visualization methods are required.
Key Advantages:
-
Speed and Simplicity: Provides a quick snapshot of the reaction's progress with minimal sample preparation.[4]
-
Cost-Effective: TLC plates and solvents are relatively inexpensive.
Table 2: Comparison of TLC Visualization Methods for Organophosphorus Compounds
| Staining Method | Principle | Procedure | Observations |
| Molybdate (B1676688) Stain | Formation of a colored phosphomolybdate complex. | Plate is dipped or sprayed with a solution of ammonium (B1175870) molybdate in acidic conditions, followed by heating. | Organophosphorus compounds appear as blue or green spots on a light background.[5] |
| Anisaldehyde Stain | Charring of organic compounds. | Plate is sprayed with a solution of p-anisaldehyde in acidic ethanol (B145695) and heated. | Most organic compounds, including phosphorylated products, appear as colored spots. |
| UV Visualization (with fluorescent plates) | Quenching of fluorescence by UV-active compounds. | The TLC plate containing a fluorescent indicator is observed under a UV lamp (254 nm). | UV-active compounds appear as dark spots on a fluorescent green background. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a reaction mixture. For non-volatile compounds like phosphates, a derivatization step is often necessary to increase their volatility.[6]
Key Advantages:
-
High Sensitivity and Selectivity: Capable of detecting and quantifying trace amounts of reactants and products.
-
Structural Confirmation: The mass spectrum provides a molecular fingerprint that can confirm the identity of the compounds.
Table 3: Comparison of Derivatization Reagents for GC-MS Analysis of Phosphates
| Derivatization Reagent | Target Functional Group | Derivative Formed | Key Features |
| Pentafluorobenzyl bromide (PFBBr) | Phosphate/Phosphonate | Pentafluorobenzyl ester | Thermally stable and highly volatile, suitable for sensitive detection.[7] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amine | Trimethylsilyl (TMS) ether/amine | Common silylating agent, effective for a wide range of polar compounds.[8] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Hydroxyl, Amine | tert-Butyldimethylsilyl (TBDMS) ether/amine | Forms more stable derivatives compared to TMS ethers. |
Experimental Protocols
Protocol 1: Monitoring Reaction Completion using ³¹P NMR Spectroscopy
-
Sample Preparation: At various time points during the reaction (e.g., t=0, 1h, 2h, and upon suspected completion), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube to a final volume of approximately 0.6 mL.
-
NMR Acquisition:
-
Use a spectrometer equipped with a broadband probe tuned to the ³¹P frequency.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use 85% H₃PO₄ as an external reference.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the peak corresponding to this compound (around 167 ppm).
-
Identify the new peak(s) corresponding to the phosphorylated product(s). The chemical shift will vary depending on the product structure (see Table 1).
-
Reaction completion is indicated by the complete disappearance of the this compound signal and the stabilization of the product signal's intensity.
-
Protocol 2: Qualitative Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica (B1680970) gel 60 F₂₅₄ plates.
-
Spotting: At different reaction times, take a small sample of the reaction mixture with a capillary tube and spot it on the TLC plate. Also, spot the starting material (e.g., the alcohol or amine) and, if available, the expected product as references.
-
Development: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity of the solvent system should be optimized to achieve good separation between the starting material and the product.
-
Visualization:
-
Dry the plate and visualize it under a UV lamp.
-
Subsequently, stain the plate using a molybdate stain to specifically visualize the phosphorus-containing compounds.[5]
-
-
Analysis: The reaction is considered complete when the spot corresponding to the starting nucleophile has disappeared and a new spot, corresponding to the product, appears and its intensity no longer increases.
Protocol 3: Quantitative Analysis by GC-MS (with Derivatization)
-
Sample Preparation and Derivatization:
-
Quench a small aliquot of the reaction mixture and extract the product into an organic solvent.
-
Evaporate the solvent.
-
To the residue, add a solution of PFBBr in a suitable solvent (e.g., acetonitrile) and a base (e.g., K₂CO₃).[7][9]
-
Heat the mixture (e.g., using a heating block or microwave) to facilitate the derivatization.
-
After cooling, extract the derivatized product into a non-polar solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the hexane solution into the GC-MS.
-
Use a suitable capillary column (e.g., HP-5MS).
-
Program the oven temperature to achieve good separation of the derivatized product from any side products or remaining derivatized starting materials.
-
The mass spectrometer can be operated in either electron ionization (EI) or negative chemical ionization (NCI) mode for detection.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized product based on its retention time and mass spectrum.
-
Quantify the amount of product by creating a calibration curve with derivatized standards of the pure product.
-
The absence or negligible presence of the derivatized starting material confirms reaction completion.
-
Visualization of Workflows and Concepts
Diagrams
Comparison with Alternative Phosphorylating Agents
While this compound is a potent reagent, alternatives are often employed based on substrate sensitivity, desired reactivity, and handling considerations. The validation of reaction completion for these alternatives follows similar principles.
Phosphorus Oxychloride (POCl₃)
POCl₃ is a highly reactive phosphorylating agent often used with a base like pyridine (B92270) to neutralize the HCl byproduct.[10]
-
Validation: ³¹P NMR is an excellent tool for monitoring reactions with POCl₃. The starting material has a chemical shift of around 2-5 ppm. The disappearance of this signal and the appearance of new signals corresponding to the phosphate product and pyrophosphate byproducts indicate the reaction's progress. TLC can also be used, with the consumption of the starting alcohol or amine being the primary indicator.
Diphenyl Chlorophosphate ((PhO)₂P(O)Cl)
This reagent is another common phosphorylating agent, often favored for its milder reactivity profile compared to POCl₃.
-
Validation: ³¹P NMR is again the method of choice. Diphenyl chlorophosphate exhibits a signal around -5 to -6 ppm. The reaction can be monitored by the disappearance of this peak and the emergence of the product peak, typically in the range of -8 to -15 ppm for phosphate esters.
Conclusion
The validation of reaction completion in syntheses using this compound is crucial for ensuring product quality and optimizing synthetic protocols. ³¹P NMR spectroscopy stands out as the most definitive method, providing both qualitative and quantitative data on the reaction's progress. TLC offers a rapid and cost-effective means for qualitative monitoring, while GC-MS, though requiring a derivatization step, provides high sensitivity for quantitative analysis of the final reaction mixture. The choice of the validation method will depend on the specific requirements of the synthesis, the available instrumentation, and the desired level of accuracy. By employing the protocols and comparative data presented in this guide, researchers can confidently assess the completion of their phosphorylation reactions and proceed with their synthetic endeavors with a higher degree of certainty.
References
- 1. Integrated pH Measurement during Reaction Monitoring with Dual-Reception 1H-31P NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. organomation.com [organomation.com]
- 5. epfl.ch [epfl.ch]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Synthetic Applications of Diethyl Chlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Diethyl chlorophosphite [(EtO)₂PCl] is a versatile and reactive organophosphorus reagent widely employed in organic synthesis. Its utility stems from the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack and a valuable tool for the formation of phosphorus-carbon and phosphorus-oxygen bonds. This guide provides a comparative overview of this compound's performance in key synthetic transformations, namely the reduction of nitro compounds, phosphorylation of alcohols and phenols, and the synthesis of β-keto phosphonates. Its efficacy is compared with established alternative methods, supported by experimental data to inform reagent selection in research and development settings.
I. Reduction of Aromatic Nitro Compounds
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This compound offers a mild and efficient method for this conversion.[1][2]
Comparison with Alternative Methods
The performance of this compound is compared with common methods for nitro group reduction, including catalytic hydrogenation and reduction with metals in acidic media.
| Reagent/System | Substrate | Conditions | Reaction Time | Yield (%) | Reference |
| (EtO)₂PCl, DIPEA | p-Nitrotoluene | CHCl₃, rt, then HCl/MeOH, 50 °C | 4 h | Quantitative | [2] |
| (EtO)₂PCl, DIPEA | p-Nitrobenzaldehyde | CHCl₃, -10 °C to rt | 0.5 h | Quantitative | [2] |
| (EtO)₂PCl, DIPEA | m-Chloronitrobenzene | CHCl₃, rt | 2 h | Quantitative | [2] |
| H₂, Pd/C (10%) | Nitrobenzene (B124822) | Ethanol, rt, 1 atm | 1 h | >99 | [3] |
| Fe, NH₄Cl | Nitrobenzene | EtOH/H₂O, reflux | 1.5 h | 95 | [3] |
| SnCl₂·2H₂O | Nitrobenzene | Ethanol, rt | 2 h | 92 | [4] |
Discussion: this compound demonstrates excellent efficacy, often providing quantitative yields under mild conditions.[2] A key advantage is its tolerance of reducible functional groups like aldehydes and ketones, which can be problematic with methods like catalytic hydrogenation.[2] However, catalytic hydrogenation is generally considered a "greener" method with water as the primary byproduct.[3] Metal-based reductions, while cost-effective, often require harsh acidic conditions and generate significant metal waste.[3]
Experimental Protocols
Reduction of p-Nitrotoluene using this compound [2] To a solution of p-nitrotoluene (1.0 eq) in dry chloroform (B151607) under a nitrogen atmosphere, add diisopropylethylamine (3.0 eq) followed by this compound (3.0 eq). Stir the solution at room temperature for 4 hours. Add methanol (B129727) (100 eq) and cool the mixture in an ice bath. Add acetyl chloride (50 eq) dropwise and stir the reaction at 50 °C for 6 hours. Remove the solvent under reduced pressure. Dissolve the residue in chloroform, wash with 10% NaOH (3 x), dry over MgSO₄, and concentrate to afford the product.
Catalytic Hydrogenation of Nitrobenzene using Pd/C [3] In a reaction flask, dissolve nitrobenzene (1.0 eq) in ethanol. Carefully add 10% Pd/C (5-10 mol% of Pd). Seal the flask and purge with hydrogen gas. Stir the reaction at room temperature under a hydrogen atmosphere (e.g., balloon) until the reaction is complete (monitored by TLC or GC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the product.
II. Phosphorylation of Alcohols and Phenols
This compound is a precursor to the more reactive phosphorylating agent, diethyl chlorophosphate [(EtO)₂P(O)Cl], which is commonly used for the phosphorylation of hydroxyl groups.[5] This section will focus on the application of diethyl chlorophosphate and compare it with other phosphorylation methods.
Comparison with Alternative Methods
| Reagent/System | Substrate | Conditions | Yield (%) | Reference |
| (EtO)₂P(O)Cl, DABCO | 6,7-bis(3-hydroxypropyl)-1,3,5,8-tetramethyl-2,4-divinylporphyrin | CH₂Cl₂, rt | 97 | [5] |
| (EtO)₂P(O)Cl, K₂CO₃ | Cardol | Acetone, reflux | Not specified | [6] |
| Phosphoric acid, DCC | General alcohols | Not specified | Moderate to Excellent | [7] |
| PEP-K, TBAHS (catalytic) | Various alcohols | DMF, 100 °C | 47-90 | [8] |
Discussion: Diethyl chlorophosphate is a highly effective reagent for the phosphorylation of a wide range of alcohols and phenols, often providing high yields under mild conditions.[5] The use of a base like DABCO or K₂CO₃ is typically required to scavenge the HCl byproduct.[5][6] DCC-mediated coupling of phosphoric acid is another common method, offering good yields but requiring the removal of the dicyclohexylurea byproduct.[7] Catalytic methods, such as the use of phosphoenolpyruvic acid monopotassium salt (PEP-K), represent a more recent and atom-economical approach.[8]
Experimental Protocols
Phosphorylation of a Porphyrin Diol using Diethyl Chlorophosphate [5] To a solution of 6,7-bis(3-hydroxypropyl)-1,3,5,8-tetramethyl-2,4-divinylporphyrin (1.0 eq) and DABCO (catalyst and proton scavenger) in dichloromethane, add diethyl chlorophosphate. Stir the reaction at room temperature until completion. Work-up typically involves washing with aqueous solutions to remove the DABCO-HCl salt and purification by chromatography.
Phosphorylation of an Alcohol using DCC To a solution of the alcohol (1.0 eq) and phosphoric acid (1.0-1.2 eq) in a suitable solvent (e.g., DMF, CH₂Cl₂), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1-1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Filter off the precipitated dicyclohexylurea and purify the filtrate to obtain the phosphorylated product.
III. Synthesis of β-Keto Phosphonates
β-Keto phosphonates are valuable intermediates in organic synthesis, most notably as precursors for the Horner-Wadsworth-Emmons olefination. This compound provides a route to these compounds via reaction with enolates.
Comparison with Alternative Methods
The primary alternative for the synthesis of β-keto phosphonates is the Michaelis-Arbuzov reaction.
| Method | Reactants | General Conditions | Key Advantages | Key Disadvantages |
| This compound | Ketone/Ester Enolate + (EtO)₂PCl | Low temperature (-78 °C to rt) | Can be used with a variety of enolates. | Requires strong base to pre-form the enolate. |
| Michaelis-Arbuzov Reaction | α-Halo Ketone + P(OEt)₃ | High temperature (120-160 °C) | One-pot reaction.[9] | Requires synthesis of α-halo ketone; Perkow reaction can be a competing side reaction.[10] |
| Corey-Kwiatkowski Condensation | Ester + Lithiated Phosphonate | Low temperature (-78 °C) | Good for esters that are poor Michaelis-Arbuzov substrates.[11] | Requires strong base and cryogenic conditions. |
Discussion: The use of this compound offers a versatile method for the synthesis of β-keto phosphonates from readily available ketones or esters via their enolates. The main drawback is the need for strong bases and low temperatures. The Michaelis-Arbuzov reaction is a classical method but is often limited by the availability of the requisite α-halo ketones and the high reaction temperatures required.[9] The Corey-Kwiatkowski condensation provides an alternative for esters, but also relies on cryogenic conditions.[11]
Experimental Protocols
Synthesis of a β-Keto Phosphonate via Arbuzov Reaction (General) [9][12][13] A mixture of an α-halo ketone (1.0 eq) and triethyl phosphite (B83602) (1.0-1.2 eq) is heated at 120-160 °C. The reaction is monitored for the cessation of ethyl halide evolution. The excess triethyl phosphite and the ethyl halide byproduct are removed by distillation to yield the crude β-keto phosphonate, which can be further purified by vacuum distillation or chromatography.
Visualizations
Reaction Mechanisms and Workflows
Figure 1: The mechanism of the Michaelis-Arbuzov reaction.
References
- 1. This compound: a versatile reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. syrris.jp [syrris.jp]
- 7. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. organic chemistry - Does the synthesis of beta-keto phosphonates from esters have a name? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Arbuzov Reaction [organic-chemistry.org]
- 13. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Solvent Systems on the Efficacy of Diethyl Chlorophosphite and Related Phosphonates
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of chemical reactions. This guide provides a comparative analysis of the efficacy of diethyl chlorophosphite and related phosphonate (B1237965) reagents in various solvent systems, supported by experimental data and detailed protocols. Understanding these solvent effects is paramount for optimizing reaction yields, purity, and stereoselectivity in the synthesis of phosphonate-containing compounds, which are of significant interest in medicinal chemistry and materials science.
The reactivity and efficacy of organophosphorus reagents like this compound are highly dependent on the surrounding solvent environment. The solvent can influence the stability of transition states, the solvation of reactants and catalysts, and the overall reaction mechanism. This guide explores these effects through available data on related phosphonate reactions and specific applications of this compound.
Comparative Efficacy in Different Solvents
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene (B28343) | 85 | 92 |
| Dichloromethane | 82 | 88 |
| Tetrahydrofuran (THF) | 78 | 85 |
| Data from a representative study on the asymmetric addition of dimethyl phosphite (B83602) to an N-benzylidene-4-methylaniline.[1] |
These data clearly demonstrate that non-polar, aromatic solvents like toluene can provide superior enantioselectivity in such reactions. However, the optimal solvent must be determined empirically for each specific transformation.
In a different application, this compound is used as a highly efficient reagent for the reduction of nitro compounds to amines. In this context, chloroform (B151607) (CHCl3) is the solvent of choice, leading to quantitative yields in a one-pot synthesis under mild conditions.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols outline key experiments that highlight the role of solvents in phosphonate synthesis.
Protocol 1: Asymmetric Synthesis of an α-Aminophosphonate
This protocol provides a general procedure for the asymmetric addition of a phosphite to an imine, where solvent choice is critical for stereoselectivity.[1]
Objective: To synthesize a chiral α-aminophosphonate with high enantiomeric excess.
Materials:
-
An imine (e.g., N-benzylidene-4-methylaniline)
-
A dialkyl phosphite (e.g., dimethyl phosphite)
-
Anhydrous aprotic solvent (e.g., toluene, dichloromethane, or THF)
-
Chiral catalyst
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the imine and the chiral catalyst in the chosen anhydrous aprotic solvent.
-
Cool the solution to the optimal temperature (e.g., -78 °C in a dry ice/acetone bath).
-
Slowly add the dialkyl phosphite to the solution.
-
Stir the reaction at the determined optimal temperature for several hours, monitoring by TLC.
-
Quench the reaction with a suitable quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Characterize the product and determine the enantiomeric excess by an appropriate analytical method (e.g., chiral HPLC).
Protocol 2: Reduction of a Nitro Compound using this compound
This protocol describes a one-pot quantitative transformation of aromatic nitro compounds to the corresponding amines using this compound in chloroform.[2]
Objective: To efficiently reduce a nitro group to an amine under mild conditions.
Materials:
-
An aromatic nitro compound (e.g., p-nitrotoluene)
-
This compound
-
A tertiary amine (e.g., diisopropylethylamine)
-
Dry chloroform (CHCl3)
-
Methanolic HCl
-
10% Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
To a solution of the nitro compound in dry CHCl3 under a nitrogen atmosphere, add 3 equivalents of a tertiary amine and 3 equivalents of this compound.
-
Stir the solution at room temperature for 0.5-5 hours.
-
Add excess HCl(g) in methanol (B129727) and stir the mixture at 50 °C for 6-10 hours.
-
Perform a workup with 10% NaOH to afford the free amine.
-
The product can be purified by dissolving the residue in CHCl3, washing with 10% NaOH, drying over MgSO4, and evaporating the solvent.[2] Further purification can be achieved by chromatography.[2]
Visualizing the Workflow
To systematically evaluate the efficacy of this compound or related compounds in different solvents, a structured experimental workflow is essential. The following diagram illustrates a typical process for solvent screening and optimization.
Caption: Workflow for solvent optimization in a chemical reaction.
References
A Comparative Guide to Phosphitylating Reagents: Benchmarking Diethyl Chlorophosphite Against Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the phosphorylation of molecules is a critical step in the development of new therapeutics, agrochemicals, and functional materials. The choice of phosphitylating reagent is paramount to the success of these syntheses, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the traditional reagent, diethyl chlorophosphite, against newer classes of phosphitylating agents, namely phosphoramidites and H-phosphonates. The information presented is supported by experimental data from various studies to aid researchers in making informed decisions for their specific applications.
Executive Summary
This compound has long been a workhorse in organic synthesis for the introduction of phosphite (B83602) groups. However, its high reactivity is coupled with significant moisture sensitivity and a corrosive nature. In contrast, modern reagents like phosphoramidites have become the gold standard in specialized applications such as oligonucleotide synthesis, offering exceptional coupling efficiencies and greater stability. H-phosphonates represent another important class, providing an alternative route to phosphonate (B1237965) synthesis with its own unique set of advantages and disadvantages. This guide will delve into a quantitative comparison of these reagents, detail experimental protocols, and provide a clear overview of their respective reaction pathways.
Performance Comparison of Phosphitylating Reagents
The selection of a phosphitylating agent is often a trade-off between reactivity, stability, and ease of handling. The following tables summarize quantitative data from various studies on the performance of this compound, phosphoramidites, and H-phosphonates in the phosphorylation of common substrates like alcohols and phenols. It is important to note that the reaction conditions and substrates may vary between studies, and direct comparisons should be made with this in mind.
Table 1: Phosphorylation of Alcohols
| Reagent Class | Substrate | Product | Yield (%) | Reference |
| This compound/Phosphate | 6,7-bis(3-hydroxypropyl)-1,3,5,8-tetramethyl-2,4-divinylporphyrin | Porphyrin-derived phosphate | 97 | [1] |
| This compound/Phosphate | Carbohydrate | Phosphorylated Carbohydrate | 63 | [2] |
| Phosphoramidite (B1245037) | 3-phenyl-1-propanol | 3-phenylpropyl phosphate | 85-90 | [3] |
| Phosphoramidite | Secondary Alcohols | Phosphorylated secondary alcohols | 71 | [3] |
| Phosphoramidite | Benzylic Alcohols | Phosphorylated benzylic alcohols | 70 | [3] |
| H-Phosphonate | Various Primary and Secondary Alcohols | H-phosphonate monoesters | Moderate to Good | [4] |
Table 2: Phosphorylation of Phenols
| Reagent Class | Substrate | Product | Yield (%) | Reference |
| Diethyl Chlorophosphonate | Phenol (B47542) | Diethyl phenyl phosphate | 85-95 | [5] |
| Diethyl Chlorophosphonate | Substituted Phenols | Diethyl aryl phosphates | Excellent | [5] |
| Phosphoramidite | Phenols | Aryl phosphates | (Data not readily available for direct comparison) | |
| H-Phosphonate | Phenols | Aryl H-phosphonates | (Data not readily available for direct comparison) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following sections provide methodologies for key phosphorylation reactions using each class of reagent.
Protocol 1: Phosphorylation of a Phenol using Diethyl Chlorophosphonate
This protocol is adapted from a procedure for the phosphorylation of phenols on a magnesia surface.[5]
Materials:
-
Phenol (1 mmol)
-
Diethyl chlorophosphonate (1.2 mmol)
-
Magnesia (1.5 equivalents)
-
Round-bottom flask
-
Stirrer
Procedure:
-
In a round-bottom flask, combine the phenol (1 mmol) and magnesia (1.5 equivalents).
-
Add diethyl chlorophosphonate (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration to remove the magnesia, followed by standard workup procedures.
Protocol 2: Phosphorylation of an Alcohol using the Phosphoramidite Method
This protocol outlines the general steps for the phosphorylation of an alcohol using a phosphoramidite reagent, followed by oxidation.[3]
Materials:
-
Alcohol substrate (1 mmol)
-
Phosphoramidite reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) (1.2 mmol)
-
Activator (e.g., 1H-tetrazole)
-
Anhydrous solvent (e.g., acetonitrile)
-
Oxidizing agent (e.g., iodine in THF/water/pyridine)
-
Reaction vessel with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Coupling:
-
Dissolve the alcohol substrate (1 mmol) in anhydrous acetonitrile (B52724) in a reaction vessel under an inert atmosphere.
-
Add the activator (e.g., 1H-tetrazole).
-
Add the phosphoramidite reagent (1.2 mmol) dropwise to the stirring solution.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
-
Oxidation:
-
To the reaction mixture, add the oxidizing solution (e.g., 0.1 M iodine in a mixture of THF, pyridine, and water).
-
Stir for 5-15 minutes.
-
-
Workup:
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Synthesis of an H-Phosphonate Monoester from an Alcohol
This protocol is based on a metal-catalyzed method for the synthesis of H-phosphonate monoesters from alcohols and hypophosphorous acid.[4]
Materials:
-
Alcohol (1.0 equiv)
-
Concentrated hypophosphorous acid (H₃PO₂) (1.5 equiv)
-
Palladium on carbon (Pd/C) (5 mol %)
-
Toluene/Acetonitrile (1:1 v/v)
-
Reaction vessel suitable for heating under a nitrogen atmosphere
Procedure:
-
To a reaction vessel, add the alcohol (1.0 equiv), toluene/acetonitrile (1:1), and Pd/C (5 mol %).
-
Add concentrated hypophosphorous acid (1.5 equiv) to the mixture.
-
Heat the reaction mixture at 85°C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Upon completion, the product can be isolated by filtration to remove the catalyst, followed by an extractive work-up. For water-soluble products, precipitation as an ammonium (B1175870) salt may be necessary.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways and experimental workflows for each class of phosphitylating reagent.
Caption: General reaction pathway for phosphorylation using this compound.
References
Safety Operating Guide
Safe Disposal of Diethyl Chlorophosphite: A Comprehensive Guide for Laboratory Professionals
Introduction
Diethyl chlorophosphite is a reactive organophosphorus compound frequently utilized in chemical synthesis. Due to its hazardous properties, including flammability, corrosivity, and violent reactivity with water, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols. This guide provides essential, immediate safety and logistical information, including a detailed, step-by-step operational plan for the proper neutralization and disposal of this compound, ensuring a safe laboratory environment and regulatory compliance.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Flame-retardant laboratory coat |
| Respiratory | Use in a chemical fume hood. Respirator may be needed for spills. |
Experimental Protocol: Neutralization and Disposal of this compound
The violent reaction of this compound with water necessitates a carefully controlled, multi-step quenching and neutralization procedure. This protocol is designed to manage the exothermic reaction and neutralize the acidic byproducts, namely hydrochloric acid (HCl) and phosphorous acid (H₃PO₃).
Materials:
-
This compound (waste)
-
Inert solvent (e.g., heptane (B126788), toluene)
-
Saturated sodium bicarbonate (NaHCO₃) solution or 10% sodium carbonate (Na₂CO₃) solution
-
Ice bath
-
Large beaker or flask for quenching
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Set up the quenching station in a chemical fume hood.
-
Place a large beaker or flask, appropriately sized to be no more than 25% full with the final quenched solution, in an ice bath on a stir plate.
-
Add a stir bar to the beaker.
-
-
Dilution (for larger quantities > 5 mL):
-
If disposing of a significant quantity of this compound, it is advisable to first dilute it with an equal volume of an inert solvent like heptane or toluene. This helps to moderate the reaction rate.
-
-
Stepwise Quenching:
-
Step 3a: Isopropanol Addition: Slowly and dropwise, add the this compound (or its solution in the inert solvent) to a beaker containing isopropanol, with vigorous stirring. The volume of isopropanol should be at least 10 times the volume of the this compound. Maintain the temperature of the reaction mixture below 20°C using the ice bath. If the temperature rises, pause the addition.
-
Step 3b: Methanol Addition: Once the addition of this compound is complete and the initial exothermic reaction has subsided, slowly add methanol (approximately 5 volumes relative to the initial this compound) to the mixture.
-
Step 3c: Water Addition: After the reaction with methanol ceases, slowly and dropwise add water to the mixture. Be prepared for some fuming (HCl gas) and a potential increase in temperature. Continue to cool the mixture in the ice bath.
-
-
Neutralization:
-
Slowly and carefully add a saturated sodium bicarbonate solution or a 10% sodium carbonate solution to the quenched mixture. Carbon dioxide gas will be evolved, so add the basic solution portion-wise to control the effervescence.
-
Continuously monitor the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6 and 8.
-
-
Final Disposal:
-
Once the solution is neutralized and the temperature has returned to ambient, the resulting aqueous waste can be transferred to a properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless permitted by your institution's environmental health and safety guidelines.
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
Waste Segregation and Management
Proper segregation of waste is critical for laboratory safety and environmental protection.
| Waste Type | Container Type | Disposal Notes |
| Unused this compound | Original, sealed container | Dispose of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office. |
| Neutralized Aqueous Waste | Labeled Hazardous Liquid Waste Container | Clearly label with all chemical constituents. Do not dispose of down the drain. |
| Contaminated Labware (Glass) | Labeled Hazardous Glass Waste Container | Do not rinse in the laboratory sink before disposal. |
| Contaminated PPE | Labeled Hazardous Solid Waste Container | All PPE that has come into contact with this compound must be disposed of as hazardous waste. |
Safeguarding Your Research: A Guide to Handling Diethyl Chlorophosphite
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Diethyl chlorophosphite, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
This compound is a corrosive, flammable, and highly reactive substance that demands meticulous handling to prevent severe skin burns, eye damage, and respiratory irritation.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and emergency plans to mitigate the risks associated with its use.
Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles in combination with a full-face shield.[3][4] | Protects against splashes of the corrosive liquid and irritating vapors which can cause severe eye damage.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Polyvinyl Chloride (PVC) or Nitrile).[3][5] A PVC apron and protective overalls should also be worn.[3] Trousers should be worn outside of boots.[4] | Prevents skin contact, which can cause chemical burns and potential systemic effects upon absorption.[4] |
| Respiratory Protection | For high concentrations or in case of insufficient ventilation, a NIOSH-approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended.[6] For lower concentrations, an appropriate protective mask with a filter for organic vapors may be used.[1] | Protects against inhalation of vapors and mists that can cause severe respiratory tract irritation and potentially fatal pulmonary edema.[4][7] |
| Footwear | Non-sparking safety footwear.[4] | Prevents the ignition of flammable vapors from static discharge. |
Note: No specific occupational exposure limits (PELs) for this compound have been established by OSHA, NIOSH, or ACGIH.[4] Therefore, it is crucial to handle this chemical with the utmost care and always in a well-ventilated area, preferably within a chemical fume hood.
Operational Protocol for Handling this compound
This protocol provides a step-by-step guide for the safe handling of this compound from procurement to disposal.
Pre-Handling Preparations
-
Training: All personnel must be thoroughly trained on the hazards of this compound, this specific protocol, and emergency procedures.[7]
-
Safety Data Sheet (SDS) Review: A current SDS for this compound must be readily accessible and reviewed by all personnel before handling the chemical.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Emergency Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a spill kit containing a non-flammable absorbent material (e.g., sand, vermiculite) is readily available.[6] Do not use combustible materials like paper towels for spill cleanup.
Handling Procedure
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood.
-
Dispensing: Use only spark-proof tools and equipment.[2] Ground all metal parts of equipment to prevent static electricity discharge.[2]
-
Container Handling: Keep containers tightly closed when not in use.[6] Open containers carefully as pressure may build up.[3]
-
Avoiding Incompatibilities: Keep this compound away from water, strong oxidizing agents, and strong bases, as it can react violently.[1] Store away from heat, sparks, open flames, and direct sunlight.[1][3]
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after use.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[6] The recommended storage temperature is 2-8 °C.[1]
Emergency and Disposal Plans
Emergency Procedures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.
-
Spill: Evacuate the area and remove all ignition sources.[3] Wearing appropriate PPE, cover the spill with a non-flammable absorbent material.[6] Collect the absorbed material into a suitable, closed container for disposal.[6]
Disposal Plan
-
Waste Characterization: this compound and any contaminated materials are considered hazardous waste.
-
Containerization: Collect all waste in clearly labeled, sealed containers.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of with municipal waste.[1] Contact your institution's environmental health and safety office for specific disposal procedures.
Workflow for Handling this compound
References
- 1. georganics.sk [georganics.sk]
- 2. georganics.sk [georganics.sk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. fishersci.com [fishersci.com]
- 7. research.uga.edu [research.uga.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
